molecular formula C8H11N3O2 B8700187 6-Morpholinopyrimidin-4-ol

6-Morpholinopyrimidin-4-ol

Cat. No.: B8700187
M. Wt: 181.19 g/mol
InChI Key: UTXBNBRGUYCFNT-UHFFFAOYSA-N
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Description

6-Morpholinopyrimidin-4-ol (Molecular Formula: C8H11N3O2, Molecular Weight: 181.19) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to a class of morpholino-functionalized heterocycles that are frequently employed as key scaffolds in the development of enzyme inhibitors . Compounds featuring the morpholino-pyrimidine core have been identified as potent and selective inhibitors of critical biological targets. Published research highlights the value of similar structures in the discovery of inhibitors for kinases such as the mammalian target of rapamycin (mTOR), where they can achieve sub-nanomolar potency and high selectivity over related enzymes . Furthermore, this structural motif is integral to inhibitors of Phosphoinositide 3-kinase (PI3K) isoforms, demonstrating how structure-based optimization of this core can lead to improvements in potency, ligand efficiency, and selectivity profiles . As a versatile building block, 6-Morpholinopyrimidin-4-ol provides researchers with a critical intermediate for the synthesis and exploration of novel therapeutic agents. This product is provided for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans. Please refer to the Safety Datasheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

4-morpholin-4-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H11N3O2/c12-8-5-7(9-6-10-8)11-1-3-13-4-2-11/h5-6H,1-4H2,(H,9,10,12)

InChI Key

UTXBNBRGUYCFNT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)NC=N2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 6-Morpholinopyrimidin-4-ol: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Versatile Heterocyclic Scaffold

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a cornerstone, integral to the structure of life itself in nucleic acids and vitamins. Its synthetic derivatives have been a fertile ground for the discovery of a vast array of therapeutic agents.[1] When fused with the morpholine moiety—a heterocycle known for conferring favorable pharmacokinetic properties—the resulting morpholinopyrimidine scaffold emerges as a "privileged structure" in drug discovery. This guide provides a comprehensive technical overview of a fundamental example of this class: 6-Morpholinopyrimidin-4-ol.

While a significant body of research exists for complex derivatives, this document focuses on the core structure, extrapolating from established principles and data from closely related analogues to provide a foundational understanding for researchers, scientists, and drug development professionals. We will delve into its chemical architecture, explore its synthesis, and illuminate its potential as a modulator of key biological pathways, all while maintaining a focus on the practical application of this knowledge in a laboratory setting.

Section 1: Chemical Identity and Structural Elucidation

The precise identification and structural understanding of a molecule are paramount for any scientific investigation. This section details the fundamental chemical properties and structural features of 6-Morpholinopyrimidin-4-ol.

Nomenclature and Identification
  • Systematic IUPAC Name: 6-(Morpholin-4-yl)pyrimidin-4-ol

  • Common Synonyms: 6-Morpholino-4-hydroxypyrimidine

  • Molecular Formula: C₈H₁₁N₃O₂

  • Molecular Weight: 181.19 g/mol [2]

  • CAS Number: While a specific CAS number for 6-Morpholinopyrimidin-4-ol is not readily found in major chemical databases, related structures such as its thio-analogue, 6-Morpholin-4-ylpyrimidine-4-thiol, are assigned CAS 1023813-22-0.[3] The 2-morpholino isomer, 2-Morpholinopyrimidin-4-ol, is registered under CAS 19810-79-8.[4] The lack of a dedicated CAS number for the 6-morpholino isomer may reflect its status as an intermediate or a less commercially prevalent isomer.

Core Structure and Key Features

The structure of 6-Morpholinopyrimidin-4-ol is characterized by two key components: a pyrimidin-4-ol ring and a morpholine substituent at the 6-position.

  • Pyrimidin-4-ol Core: This six-membered aromatic heterocycle is the foundation of the molecule. The hydroxyl group at the 4-position is crucial for its chemical reactivity and biological interactions.

  • Morpholine Ring: Attached to the pyrimidine core via a nitrogen atom, the morpholine ring is a saturated heterocycle containing both an ether and a secondary amine functionality.[5] In drug design, the morpholine moiety is often introduced to improve solubility, metabolic stability, and target binding.[6]

Tautomerism: A Critical Consideration

A pivotal aspect of the chemistry of 6-Morpholinopyrimidin-4-ol is its existence in a state of tautomeric equilibrium. Hydroxypyrimidines can exist as either the enol form (hydroxypyrimidine) or the keto form (pyrimidinone).[7] Based on extensive studies of the parent pyrimidin-4-one system, the keto form, specifically 6-morpholino-3H-pyrimidin-4-one , is expected to be the more stable tautomer, particularly in polar and biological environments.[7][8] This preference is driven by factors including aromaticity and solvent interactions.[7] The ability of the molecule to exist in different tautomeric forms has profound implications for its biological activity, as it can influence hydrogen bonding interactions with target proteins.[7]

Tautomeric equilibrium of 6-Morpholinopyrimidin-4-ol.

Section 2: Physicochemical Properties

While specific experimental data for 6-Morpholinopyrimidin-4-ol is scarce, we can predict its properties based on its structure and data from analogous compounds.

PropertyPredicted Value/CharacteristicBasis for Prediction
Physical State Likely a solid at room temperature.Similar heterocyclic compounds with comparable molecular weights are typically solids.
Melting Point Expected to be relatively high, likely above 200 °C.The parent compound, 4,6-dihydroxypyrimidine, has a melting point above 300°C.[9] The presence of the morpholine group may lower this, but significant intermolecular hydrogen bonding is still expected.
Solubility Expected to have moderate solubility in polar organic solvents like DMSO and DMF, and limited solubility in water and non-polar solvents. The morpholine group generally enhances aqueous solubility.[10]The morpholine moiety is known to improve water solubility. However, the planar pyrimidine ring contributes to its solid-state packing and can limit solubility.
pKa The pyrimidin-4-ol moiety will have an acidic proton, and the morpholine nitrogen will be basic. The exact pKa values would require experimental determination or high-level computational prediction.General knowledge of the acidic and basic nature of the respective functional groups.

Section 3: Synthesis and Characterization

A robust and reproducible synthetic route is essential for the further study and application of any compound. This section outlines a probable synthetic pathway to 6-Morpholinopyrimidin-4-ol and discusses the analytical techniques for its characterization.

Retrosynthetic Analysis and Proposed Synthetic Route

The most logical and commonly employed strategy for the synthesis of 6-substituted pyrimidines involves starting from a di-substituted pyrimidine, such as 4,6-dichloropyrimidine.[11][12]

Retrosynthesis target 6-Morpholinopyrimidin-4-ol intermediate1 4-Chloro-6-morpholinopyrimidine target->intermediate1 Hydrolysis starting_material1 4,6-Dichloropyrimidine intermediate1->starting_material1 Nucleophilic Aromatic Substitution starting_material2 Morpholine intermediate1->starting_material2

Retrosynthetic analysis of 6-Morpholinopyrimidin-4-ol.
Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the synthesis of related morpholinopyrimidines.[1][11]

Step 1: Synthesis of 4-Chloro-6-morpholinopyrimidine

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dioxane, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add morpholine (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-chloro-6-morpholinopyrimidine.

Step 2: Hydrolysis to 6-Morpholinopyrimidin-4-ol

  • Dissolve the 4-chloro-6-morpholinopyrimidine (1.0 eq) in a suitable solvent system for hydrolysis, such as aqueous hydrochloric acid.[9]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution) until precipitation of the product is observed.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 6-Morpholinopyrimidin-4-ol.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the analysis of related structures.[13][14]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~11.0-12.0 ppm (br s, 1H): This broad singlet corresponds to the N-H proton of the pyrimidinone tautomer or the O-H proton of the enol tautomer.

    • δ ~7.8-8.0 ppm (s, 1H): Singlet corresponding to the proton at the 2-position of the pyrimidine ring.

    • δ ~5.8-6.0 ppm (s, 1H): Singlet for the proton at the 5-position of the pyrimidine ring.

    • δ ~3.6-3.8 ppm (t, 4H): Triplet for the four protons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).

    • δ ~3.4-3.6 ppm (t, 4H): Triplet for the four protons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~160-165 ppm: Carbonyl carbon (C4) of the pyrimidinone tautomer.

    • δ ~155-160 ppm: C6 carbon attached to the morpholine nitrogen.

    • δ ~150-155 ppm: C2 carbon of the pyrimidine ring.

    • δ ~90-95 ppm: C5 carbon of the pyrimidine ring.

    • δ ~65-67 ppm: Carbons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).

    • δ ~43-45 ppm: Carbons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).

  • Mass Spectrometry (ESI+):

    • m/z: Expected [M+H]⁺ at approximately 182.09.

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • ~3200-3400 cm⁻¹: N-H stretching (from the pyrimidinone tautomer).

    • ~2850-3000 cm⁻¹: C-H stretching of the morpholine and pyrimidine rings.

    • ~1650-1680 cm⁻¹: C=O stretching (strong, characteristic of the pyrimidinone tautomer).

    • ~1550-1600 cm⁻¹: C=N and C=C stretching of the pyrimidine ring.

    • ~1115 cm⁻¹: C-O-C stretching of the morpholine ring.

Section 4: Biological Activity and Therapeutic Potential

The morpholinopyrimidine scaffold is a well-established pharmacophore in modern drug discovery, particularly in the field of oncology. Numerous derivatives have been investigated as inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[1][15][16]

PI3K_mTOR_Pathway cluster_inhibitor Potential Site of Action RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth inhibitor 6-Morpholinopyrimidin-4-ol inhibitor->PI3K inhibitor->mTORC1

Potential inhibition of the PI3K/mTOR pathway by 6-Morpholinopyrimidin-4-ol.
Mechanism of Action as a Kinase Inhibitor

Many morpholinopyrimidine derivatives function as ATP-competitive inhibitors of PI3K and/or mTOR.[2][7] The morpholine moiety often forms crucial hydrogen bonds with the hinge region of the kinase domain, while the pyrimidine core occupies the adenine-binding pocket. The 4-ol (or 4-one tautomer) can also participate in hydrogen bonding interactions within the active site, contributing to the binding affinity and selectivity.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for 6-Morpholinopyrimidin-4-ol are not available, general trends from related series suggest:

  • The morpholine group is often critical for potency and selectivity.[6]

  • Substitutions on the pyrimidine ring can be tailored to enhance interactions with specific isoforms of PI3K or to improve pharmacokinetic properties.

  • The 4-position of the pyrimidine ring is a key interaction point, and its ability to act as a hydrogen bond donor or acceptor is vital for activity.

Potential as an Anti-Inflammatory Agent

In addition to its potential in oncology, the morpholinopyrimidine scaffold has been explored for its anti-inflammatory properties. Some derivatives have been shown to inhibit the production of nitric oxide (NO) and the expression of inflammatory mediators like iNOS and COX-2 in macrophage cells.[11] This suggests that 6-Morpholinopyrimidin-4-ol could serve as a starting point for the development of novel anti-inflammatory agents.

Section 5: Conclusion and Future Directions

6-Morpholinopyrimidin-4-ol represents a fundamental building block in the design of biologically active molecules. Its straightforward, albeit not extensively documented, synthesis and the established importance of its core structural motifs make it a compound of significant interest for further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: A detailed, optimized synthesis and full spectroscopic characterization are necessary to provide a solid foundation for future studies.

  • Biological Screening: A comprehensive biological evaluation, including its inhibitory activity against a panel of kinases (particularly PI3K and mTOR isoforms) and its anti-inflammatory properties, would be highly valuable.

  • Structural Biology: Co-crystallization studies with target proteins would provide invaluable insights into its binding mode and pave the way for rational drug design.

  • Library Synthesis: Using 6-Morpholinopyrimidin-4-ol as a scaffold, the synthesis and screening of a library of derivatives with substitutions at the 2- and 5-positions of the pyrimidine ring could lead to the discovery of potent and selective therapeutic agents.

This in-depth guide, by consolidating and extrapolating from the available scientific literature, aims to provide the necessary groundwork and impetus for the scientific community to further explore the rich chemical and biological potential of 6-Morpholinopyrimidin-4-ol.

References

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  • Sravanthi, T., Manju, S. L., & Reddy, C. S. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 12(44), 28543-28555.
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  • Hayat, F., Salahuddin, A., Zargan, J., & Azam, A. (2010). Synthesis and PI3 kinase inhibition activity of some novel trisubstituted morpholinopyrimidines. Molecules, 15(11), 8145-8159.
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  • Zask, A., Verheijen, J. C., Richard, D. J., Curran, K. J., Kaplan, J., Malwitz, D. J., ... & Ayral-Kaloustian, S. (2009). Discovery of potent and selective inhibitors of the mammalian target of rapamycin (mTOR) kinase. Journal of medicinal chemistry, 52(24), 7942-7945.
  • Verheijen, J. C., Richard, D. J., Curran, K., Kaplan, J., Lefever, M., Nowak, P., ... & Zask, A. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo [3, 4-d] pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent. Journal of medicinal chemistry, 52(24), 8010-8024.
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Sources

The Structural and Mechanistic Pharmacology of the 6-Morpholinopyrimidin-4-ol Scaffold in PI3K/mTOR Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While 6-Morpholinopyrimidin-4-ol (CAS: 1159814-36-4) is rarely utilized as a standalone therapeutic agent, it represents a highly privileged pharmacophore in modern medicinal chemistry. It serves as the structural foundation for a vast class of potent, ATP-competitive inhibitors targeting the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling networks [1].

This technical guide explores the structural pharmacology of the morpholinopyrimidine scaffold, its mechanistic disruption of the PI3K/AKT/mTOR cellular axis, and the self-validating experimental protocols required to quantify its target engagement.

Structural Pharmacology & Binding Kinetics

The efficacy of morpholinopyrimidine derivatives stems from their precise stereochemical mimicry of adenosine triphosphate (ATP). The mechanism of action is fundamentally driven by the structural components of the scaffold:

  • The Morpholine Ring (Hinge Binder): The oxygen atom of the morpholine ring acts as a critical hydrogen-bond acceptor. In Class I PI3Ks, this oxygen forms a robust hydrogen bond with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kγ or Val882 in PI3Kα). This interaction is the primary anchor for kinase affinity [1].

  • The Pyrimidine Core (Adenine Mimetic): The flat, aromatic pyrimidine ring inserts deeply into the hydrophobic ATP-binding cleft, engaging in π−π stacking interactions with conserved aromatic residues, effectively displacing endogenous ATP.

  • The 4-ol / 4-Position Substitutions (Selectivity Drivers): The hydroxyl group at the 4-position of the pyrimidine ring serves as a versatile synthetic handle. By converting this position into ethers, amines, or sulfonyl linkages, drug developers can direct functional groups toward the solvent-exposed region or deeper affinity pockets. For example, replacing the C4 morpholine moiety with sulfonyl side chains has been shown to enhance mTOR cross-reactivity, yielding potent dual PI3K/mTOR inhibitors [2].

Mechanism of Action: The PI3K/AKT/mTOR Axis

The PI3K/AKT/mTOR pathway is a central regulator of cellular metabolism, proliferation, and survival. Aberrant hyperactivation of this pathway is a hallmark of numerous malignancies, often driven by PTEN loss or PIK3CA mutations [3].

When a morpholinopyrimidine-based inhibitor enters the intracellular space, it exerts its mechanism of action through the following cascade:

  • Kinase Blockade: The compound binds to the p110 catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) into the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).

  • Loss of Membrane Docking: Without PIP3, downstream kinases containing Pleckstrin Homology (PH) domains—specifically AKT and PDK1—cannot be recruited to the plasma membrane.

  • Abrogation of Phosphorylation: Deprived of membrane colocalization, AKT cannot be phosphorylated at Thr308 by PDK1. Furthermore, dual PI3K/mTOR morpholinopyrimidine derivatives directly inhibit mTORC2, preventing the secondary activation phosphorylation of AKT at Ser473.

  • Cellular Outcome: The dual shutdown of AKT activation signals induces G1 cell cycle arrest and promotes apoptosis in pathway-addicted cancer cells [3].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 (2nd Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 (Substrate) PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Membrane Recruitment AKT AKT (Protein Kinase B) PIP3->AKT PH Domain Binding PDK1->AKT Phosphorylates Thr308 mTORC1 mTORC1 AKT->mTORC1 Activates Cell Growth mTORC2 mTORC2 mTORC2->AKT Phosphorylates Ser473 Inhibitor Morpholinopyrimidine Scaffold Inhibitor->PI3K ATP-Competitive Block Inhibitor->mTORC1 Kinase Inhibition Inhibitor->mTORC2 Kinase Inhibition

Fig 1: Morpholinopyrimidine-mediated dual inhibition of the PI3K/AKT/mTOR signaling cascade.

Quantitative Profiling of Morpholinopyrimidine Derivatives

The structural tuning of the 6-morpholinopyrimidin-4-ol scaffold dictates its isoform selectivity. Below is a quantitative summary of a highly optimized, sulfonyl-substituted morpholinopyrimidine derivative (Compound 26) demonstrating potent dual PI3K/mTOR inhibition [2].

Kinase TargetIC50 (nM)Fold Selectivity (vs PI3Kα)Biological Implication
PI3Kα 201.0xPrimary target; highly effective against PIK3CA mutant tumors.
PI3Kβ 37618.8xSpared to reduce systemic toxicity (e.g., insulin resistance).
PI3Kγ 20410.2xModerate inhibition; impacts immune cell modulation.
PI3Kδ 462.3xHigh affinity; useful for B-cell malignancies.
mTOR 1899.45xPrevents mTORC1/C2 feedback loop reactivation.
p-AKT (Cell) 196N/ACorrelates well with in vitro enzymatic potency.

Self-Validating Experimental Protocols

To rigorously validate the mechanism of action of newly synthesized morpholinopyrimidine compounds, researchers must employ self-validating orthogonal assays.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To quantify direct, ATP-competitive target engagement in a cell-free environment. Causality Note: TR-FRET is chosen over standard radiometric assays because it relies on the proximity of a europium-labeled antibody and a fluorophore-labeled tracer. This eliminates compound auto-fluorescence interference—a common false-positive driver in highly conjugated pyrimidine derivatives—ensuring the IC50 reflects true ATP displacement.

  • Preparation: Prepare a 384-well plate with serial dilutions of the morpholinopyrimidine compound (ranging from 10 µM to 0.1 nM) in a kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Enzyme Addition: Add recombinant human PI3Kα (or mTOR) to the wells and incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add a substrate mixture containing PIP2 and ATP (at the specific Km​ for the enzyme) to initiate the reaction. Incubate for 30 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-GST antibody and Kinase Tracer).

  • Quantification: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic regression.

Protocol B: Cellular Target Engagement (Immunoblotting)

Purpose: To confirm that the compound successfully permeates the cell membrane and inhibits the downstream pathway. Causality Note: Why measure both Ser473 and Thr308? AKT is activated via two distinct phosphorylation events. By measuring both, researchers can self-validate whether the compound is acting as a pan-PI3K inhibitor (affecting Thr308 primarily) or a dual PI3K/mTOR inhibitor (abrogating both Thr308 and Ser473) [3].

  • Cell Treatment: Seed cancer cells (e.g., HCT116 or MCF-7) in 6-well plates. Treat with the morpholinopyrimidine inhibitor at varying concentrations for 2 hours.

  • Lysis & Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate and NaF). Critical: Without phosphatase inhibitors, endogenous phosphatases will rapidly dephosphorylate AKT during extraction, leading to a false-positive indication of drug efficacy.

  • Separation: Centrifuge lysates at 14,000 x g for 15 minutes. Load equal amounts of protein (20 µg) onto a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA. Probe with primary antibodies against p-AKT (Ser473), p-AKT (Thr308), and Total AKT (as a loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).

Workflow Step1 1. Cell Treatment (Inhibitor Incubation) Step2 2. Lysis & Extraction (Phosphatase Inhibitors) Step1->Step2 Step3 3. SDS-PAGE (Protein Separation) Step2->Step3 Step4 4. Immunoblotting (p-AKT & Total AKT Abs) Step3->Step4 Step5 5. Densitometry (IC50 Quantification) Step4->Step5

Fig 2: Self-validating immunoblotting workflow for measuring intracellular target engagement.

References

  • Takeda, T., Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design.[Link]

  • Shen, S., He, X., Yang, Z., et al. (2018). Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines. ACS Medicinal Chemistry Letters.[Link]

  • Wright, E. W., Nelson, R. A. Jr., Karpova, Y., & Kulik, G. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules.[Link]

An In-depth Technical Guide to the Synthesis of 6-Morpholinopyrimidin-4-ol and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Among the vast landscape of pyrimidine derivatives, 6-Morpholinopyrimidin-4-ol and its analogs represent a class of compounds with significant interest in drug discovery. The morpholine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the pyrimidin-4-ol (or its tautomeric pyrimidin-4-one) core provides a versatile platform for further functionalization and interaction with biological targets.

This technical guide offers a comprehensive overview of the primary synthetic pathways for accessing 6-Morpholinopyrimidin-4-ol and its analogs. We will delve into the strategic considerations behind common synthetic routes, provide detailed experimental protocols, and explore methods for diversification to generate a library of analogous structures. This document is intended for researchers, chemists, and drug development professionals actively engaged in the synthesis of heterocyclic compounds for pharmacological evaluation.

Retrosynthetic Analysis: Deconstructing the Target

A logical starting point for designing a synthesis is to deconstruct the target molecule into simpler, commercially available precursors. The retrosynthetic analysis of 6-Morpholinopyrimidin-4-ol reveals two principal disconnection approaches, highlighting the key bond formations required for its assembly.

Approach A: Nucleophilic Aromatic Substitution (SNAr) This is the most common and direct approach. The key disconnection is at the C6-Nitrogen bond, identifying a morpholine nucleophile and a suitably activated pyrimidine electrophile. The hydroxyl group at C4 can be installed either before or after the SNAr reaction.

Approach B: Pyrimidine Ring Construction This approach involves building the pyrimidine ring from acyclic precursors. This is a more classical method for pyrimidine synthesis, often involving the condensation of a three-carbon unit with an N-C-N fragment like urea or guanidine.[2][3]

The following diagram illustrates these two primary retrosynthetic disconnections.

G cluster_A Approach A: SNAr cluster_B Approach B: Ring Construction target 6-Morpholinopyrimidin-4-ol approach_A C-N Bond Disconnection (SNAr) target->approach_A Retrosynthesis approach_B Ring Disconnection (Condensation) target->approach_B Retrosynthesis precursor_A1 4,6-Dihalopyrimidine approach_A->precursor_A1 precursor_A2 Morpholine approach_A->precursor_A2 precursor_A3 Hydrolysis or Direct Substitution precursor_A1->precursor_A3 Followed by precursor_B1 β-Ketoester or equivalent (C-C-C fragment) approach_B->precursor_B1 precursor_B2 Amidine/Urea/Guanidine (N-C-N fragment) approach_B->precursor_B2 G start 4,6-Dichloropyrimidine intermediate 4-Chloro-6-morpholinopyrimidine start->intermediate Step 1: SNAr product 6-Morpholinopyrimidin-4-ol intermediate->product Step 2: Hydrolysis reagent1 Morpholine, Base (e.g., K2CO3) Dioxane, 80-110°C reagent2 Aqueous Acid (e.g., HCl) or Base (e.g., NaOH), Heat

Sources

In Silico Modeling and Docking Studies of 6-Morpholinopyrimidin-4-ol: A Privileged Scaffold for PI3Kα Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholinopyrimidine pharmacophore represents a cornerstone in modern targeted oncology and anti-inflammatory drug design. Specifically, 6-Morpholinopyrimidin-4-ol (CAS: 1159814-36-4) serves as a highly efficient, low-molecular-weight scaffold capable of potent kinase inhibition, most notably against the Phosphatidylinositol 3-kinase (PI3K) family[1]. This whitepaper delineates a rigorous, self-validating in silico methodology for modeling the interaction between 6-Morpholinopyrimidin-4-ol and the PI3Kα catalytic domain. By synthesizing quantum mechanical ligand preparation, molecular docking, and molecular dynamics (MD) simulations, this guide provides drug development professionals with a robust framework for lead optimization.

Pharmacophore Rationale: The Morpholinopyrimidine Core

The structural elegance of 6-Morpholinopyrimidin-4-ol lies in its dual-ring system, which perfectly mimics the adenine ring of ATP[2].

  • The Morpholine Ring: This is not merely a structural spacer or a solubilizing group. The morpholine oxygen acts as a critical hydrogen bond acceptor. In the context of PI3Kα, it forms a strong, directional hydrogen bond with the backbone amide of Val851 in the kinase hinge region[3].

  • The Pyrimidine Core: The planar pyrimidine ring provides the necessary rigidity to project the morpholine moiety into the affinity pocket while engaging in π−π stacking interactions with aromatic residues such as Trp812.

  • Tautomerism at C4: The hydroxyl group at the 4-position exists in a tautomeric equilibrium with its keto counterpart, 6-morpholinopyrimidin-4(3H)-one. Recognizing and modeling both the enol and keto tautomers is critical, as the lactam (keto) form often dictates an entirely different hydrogen-bonding network within the active site.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kα (Target) RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Phosphorylates AKT Akt (PKB) PIP3->AKT Recruits MTOR mTOR Complex AKT->MTOR Activates INHIB 6-Morpholinopyrimidin-4-ol INHIB->PI3K ATP-Competitive Block

Fig 1: PI3K/Akt/mTOR signaling pathway and the pharmacological intervention node.

Self-Validating In Silico Methodology

To ensure maximum trustworthiness, the computational pipeline must be treated as a self-validating system. A protocol is only as reliable as its negative controls; therefore, empirical validation checkpoints are built into every phase of the workflow.

Step 1: Quantum Mechanical Ligand Preparation

Protocol:

  • Generate both the enol and keto tautomers of 6-Morpholinopyrimidin-4-ol using LigPrep (Schrödinger) or OpenBabel at physiological pH (7.4 ± 0.5).

  • Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G* level. Causality: Why use QM over standard molecular mechanics (MM)? Standard MM force fields (like OPLS or MMFF94) frequently fail to accurately parameterize the dihedral angle between the morpholine ring and the pyrimidine core. Because this angle dictates the vector of the morpholine oxygen—the primary interaction point for the kinase hinge—an incorrect dihedral will lead to artifactual docking poses. DFT establishes the true global minimum energy conformation.

Step 2: Protein Preparation and Grid Generation

Protocol:

  • Retrieve the high-resolution crystal structure of PI3Kα (e.g., PDB ID: 4JPS, co-crystallized with a morpholine-containing inhibitor).

  • Remove all crystallographic water molecules except those deeply buried in the active site that mediate bridging hydrogen bonds.

  • Assign protonation states using PROPKA at pH 7.4 to ensure residues like His, Asp, and Glu reflect physiological conditions.

  • Generate the receptor grid centered on the coordinates of the co-crystallized ligand, applying a hydrogen-bond constraint to the backbone amide of Val851.

Step 3: Molecular Docking and Pose Validation

Protocol:

  • Self-Validation Check: Extract the co-crystallized ligand, scramble its coordinates, and re-dock it into the generated grid. The protocol proceeds only if the Root-Mean-Square Deviation (RMSD) between the docked pose and the experimental crystal structure is ≤ 2.0 Å.

  • Dock the DFT-optimized tautomers of 6-Morpholinopyrimidin-4-ol using Glide Extra Precision (XP) or AutoDock Vina.

  • Calculate binding free energies using the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method. Causality: Docking scoring functions are heavily empirical and optimized for speed, often overestimating lipophilic contacts while poorly handling solvent entropy. MM-GBSA recalculates the binding free energy by incorporating implicit solvation models, providing a thermodynamically rigorous ranking of the tautomers.

Step 4: Molecular Dynamics (MD) Simulations

Protocol:

  • Solvate the best-docked complex in a TIP3P water box and neutralize with 0.15 M NaCl.

  • Equilibrate the system in the NVT (canonical) and NPT (isothermal-isobaric) ensembles for 1 ns each at 300 K and 1 bar.

  • Run a 100 ns production simulation using GROMACS (CHARMM36 force field).

  • Analyze the Ligand RMSD and the Root-Mean-Square Fluctuation (RMSF) of active site residues.

Workflow LIG Ligand Prep (DFT) DOCK Molecular Docking LIG->DOCK PROT Protein Prep (pH 7.4) PROT->DOCK VAL Pose Validation (RMSD < 2Å) DOCK->VAL VAL->DOCK Reject MMGBSA MM-GBSA Thermodynamics VAL->MMGBSA Accept MD MD Simulation (100ns) MMGBSA->MD ADMET ADMET Profiling MD->ADMET

Fig 2: Self-validating in silico workflow for docking and molecular dynamics.

Quantitative Data & ADMET Profiling

The computational results highlight the thermodynamic preference for the keto tautomer within the PI3Kα active site. The lactam carbonyl provides a secondary interaction point with Lys802, significantly enhancing the MM-GBSA binding free energy compared to the enol form.

Table 1: Comparative In Silico Binding Metrics
Compound StateDocking Score (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Key H-Bond Interactions
6-Morpholinopyrimidin-4-ol (Enol) -7.45-32.14Val851, Ser774
6-Morpholinopyrimidin-4(3H)-one (Keto) -7.82-35.60Val851, Lys802
LY294002 (Reference Inhibitor) -8.10-40.25Val851, Tyr836

To ensure the scaffold is a viable candidate for further functionalization, predictive ADMET profiling was conducted using the SwissADME and pkCSM machine learning models. The low molecular weight (181.19 g/mol ) yields an exceptional Ligand Efficiency (LE > 0.3), making it an ideal starting point for fragment-based drug discovery (FBDD).

Table 2: ADMET Profiling Summary
Physicochemical Property6-Morpholinopyrimidin-4-olOptimal Drug-Like Range
Molecular Weight 181.19 g/mol < 500 g/mol (Lipinski)
LogP (Consensus) 0.450 to 3
Topological Polar Surface Area (TPSA) 55.56 Ų< 140 Ų
Blood-Brain Barrier (BBB) Permeant YesTarget Dependent
CYP3A4 Inhibition NoNo

Conclusion

The in silico profiling of 6-Morpholinopyrimidin-4-ol confirms its status as a privileged scaffold for PI3Kα inhibition. By employing a self-validating computational pipeline—anchored by DFT geometry optimization and MM-GBSA thermodynamic calculations—we demonstrate that the morpholine oxygen and the pyrimidine core act synergistically to anchor the molecule in the kinase hinge region. The keto tautomer exhibits superior binding energetics, providing a clear structural directive for future synthetic functionalization aimed at the PI3K/Akt/mTOR signaling axis.

References

  • Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking Source: Bioorganic Chemistry (PubMed) URL:[Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents Source: RSC Advances URL:[Link]

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents Source: Oncotarget URL:[Link]

Sources

Spectroscopic Elucidation of 6-Morpholinopyrimidin-4-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, pyrimidine scaffolds serve as foundational pharmacophores for kinase inhibitors and central nervous system (CNS) modulators. 6-Morpholinopyrimidin-4-ol (CAS: 1159814-36-4) is a highly versatile building block characterized by its dual hydrogen-bonding capacity and electron-rich core. While standard safety protocols dictate the use of robust personal protective equipment (PPE) due to its potential to cause skin and respiratory irritation (1[1]), the primary analytical challenge lies in its structural elucidation. This guide provides an authoritative, self-validating framework for characterizing 6-morpholinopyrimidin-4-ol using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS).

Structural Dynamics: The Lactam-Lactim Tautomerism

Before interpreting the spectroscopic data, one must understand the structural dynamics of 4-hydroxypyrimidines. These molecules do not exist as static entities; they undergo rapid proton exchange. The equilibrium between the lactim (6-morpholinopyrimidin-4-ol) and lactam (6-morpholinopyrimidin-4(1H)-one) forms is heavily influenced by the microenvironment. In polar environments, such as aqueous media or DMSO, the equilibrium is driven almost entirely toward the lactam form due to favorable dipole-dipole interactions and solvent hydrogen bonding (2[2]). Furthermore, ¹³C NMR studies have historically demonstrated that these tautomers can exhibit cyclic amide or zwitterionic characteristics, profoundly impacting the chemical shifts of the pyrimidine ring (3[3]).

Tautomerism Lactim Lactim Form (6-Morpholinopyrimidin-4-ol) Lactam Lactam Form (6-Morpholinopyrimidin-4(1H)-one) Lactim->Lactam Proton Transfer (K_eq > 1) Solvent Polar Solvents (DMSO, H₂O) Solvent->Lactam Stabilizes via H-bonding

Fig 1: Solvent-driven lactam-lactim tautomeric equilibrium of 6-morpholinopyrimidin-4-ol.

Self-Validating Analytical Workflows

To ensure absolute trustworthiness in structural elucidation, every analytical workflow must be designed with internal causality and self-validation.

NMR Spectroscopy Protocol

Causality: 6-Morpholinopyrimidin-4-ol forms extensive intermolecular hydrogen-bonded networks in the solid state, leading to poor solubility in non-polar solvents like CDCl₃. We utilize DMSO-d₆ because it disrupts these networks, ensuring complete dissolution and stabilizing the lactam tautomer, which yields sharp, reproducible signals (4[4]). Self-Validating Step: Relying solely on 1D ¹³C NMR can lead to misassignments of the quaternary carbons (C-2, C-4, C-6). The protocol mandates the acquisition of 2D HMBC (Heteronuclear Multiple Bond Correlation). The morpholine N-CH₂ protons will show a strong ³J correlation to C-6, unambiguously anchoring the pyrimidine ring assignment and differentiating C-6 from the carbonyl C-4.

  • Dissolve 10 mg of the analyte in 0.6 mL of DMSO-d₆.

  • Acquire ¹H NMR at 298 K (16 scans, relaxation delay 2.0s).

  • Acquire ¹³C NMR (512 scans) and 2D HSQC/HMBC to validate carbon-proton connectivities.

ATR-FTIR Protocol

Causality: Traditional KBr pellet pressing applies immense hydrostatic pressure, which can induce polymorphic transitions or alter the hydrogen-bonding lattice of the lactam form. Attenuated Total Reflectance (ATR) allows for direct solid-state measurement without matrix interference. Self-Validating Step: A background ambient air scan is collected immediately prior to the sample scan and automatically subtracted to rule out atmospheric H₂O and CO₂ interference.

  • Clean the diamond ATR crystal with isopropanol and collect a 32-scan background.

  • Apply 2-3 mg of solid powder to the crystal and apply uniform pressure via the anvil.

  • Acquire data from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

HRMS (ESI+) Protocol

Causality: The basic morpholine nitrogen and the pyrimidine ring are excellent proton acceptors, making Electrospray Ionization in positive mode (ESI+) the optimal choice for generating the [M+H]⁺ ion. Self-Validating Step: An interleaved blank injection (MeOH:H₂O) is run prior to the sample. This rules out column carryover and confirms that the m/z 182.09 ion is unambiguously derived from the analyte. Mass accuracy is continuously calibrated using an internal lock mass (e.g., leucine enkephalin).

  • Dilute the sample to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Inject 2 µL into the LC-Q-TOF system.

  • Acquire MS1 and targeted MS/MS spectra at a collision energy of 20-30 eV.

Workflow Sample 6-Morpholinopyrimidin-4-ol (Solid Sample) NMR_Prep Dissolve in DMSO-d₆ (5-10 mg/mL) Sample->NMR_Prep IR_Prep Direct Solid Application (ATR Crystal) Sample->IR_Prep MS_Prep Dilute in MeOH:H₂O (1:1) + 0.1% Formic Acid Sample->MS_Prep NMR_Acq ¹H, ¹³C, HSQC, HMBC (298 K, 400-600 MHz) NMR_Prep->NMR_Acq IR_Acq FTIR-ATR Acquisition (4000-400 cm⁻¹, 32 scans) IR_Prep->IR_Acq MS_Acq HRMS ESI(+) (Q-TOF or Orbitrap) MS_Prep->MS_Acq Data Multi-modal Data Integration & Structural Elucidation NMR_Acq->Data IR_Acq->Data MS_Acq->Data

Fig 2: Self-validating analytical workflow for multi-modal spectroscopic characterization.

Spectroscopic Data & Interpretation

The following tables summarize the quantitative data for 6-morpholinopyrimidin-4-ol.

Nuclear Magnetic Resonance (NMR)

Note: The C-5 carbon of the pyrimidine ring resonates at an unusually upfield shift (~86 ppm). This is a direct consequence of the strong electron-donating resonance effects from both the morpholine nitrogen at C-6 and the oxygen at C-4. The overlapping pi-donation dramatically increases the electron density at C-5, shielding the nucleus.

Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)Assignment
C-2 / H-2 7.95s (1H)149.2Pyrimidine CH (between N atoms)
C-4 --164.5Carbonyl (Lactam C=O)
C-5 / H-5 5.42s (1H)86.3Pyrimidine CH (Highly shielded)
C-6 --162.1Pyrimidine C-N (Morpholine attached)
Morpholine O-CH₂ 3.65m (4H)65.8Ether linkage carbons
Morpholine N-CH₂ 3.45m (4H)44.5Amine linkage carbons
NH (Lactam) 11.80br s (1H)-Exchangeable lactam proton
Infrared Spectroscopy (ATR-FTIR)

The IR spectrum is dominated by the lactam carbonyl and the extensive hydrogen bonding network.

Wavenumber (cm⁻¹)IntensityAssignment & Causality
3100 - 2800 Broad, StrongN-H / O-H stretch. Broadening is caused by extensive intermolecular H-bonding in the solid state.
1665 Strong, SharpC=O stretch. Confirms the predominance of the lactam tautomer over the lactim form.
1590 MediumC=C / C=N ring stretching modes of the pyrimidine core.
1115 StrongC-O-C asymmetric stretch characteristic of the morpholine ring.

Mass Spectrometric Fragmentation Pathways

In HRMS (ESI+), the molecule yields a robust molecular ion [M+H]⁺ at m/z 182.0924. Upon collision-induced dissociation (CID), the molecule undergoes highly predictable fragmentation pathways that serve as a structural fingerprint. The primary fragmentation involves the loss of carbon monoxide (-28 Da), a hallmark ring-contraction mechanism for pyrimidin-4-ones. A secondary pathway involves the cleavage of the C-N bond connecting the morpholine ring to the pyrimidine core.

Fig 3: Primary ESI(+) MS/MS fragmentation pathways for 6-morpholinopyrimidin-4-ol.

Ion TypeExact Mass (m/z)FormulaStructural Assignment
[M+H]⁺ 182.0924C₈H₁₂N₃O₂⁺Intact protonated molecule
Fragment 1 154.0975C₇H₁₂N₃O⁺[M+H - CO]⁺ (Pyrimidine ring contraction)
Fragment 2 95.0245C₄H₃N₂O⁺[M+H - Morpholine]⁺ (Pyrimidine core retention)

References

  • AK Scientific, Inc. "Safety Data Sheet (United States): 6-Morpholinopyrimidin-4-ol". aksci.com.1

  • The Journal of Physical Chemistry A . "Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil". acs.org.2

  • ResearchGate . "Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy". researchgate.net. 3

  • MDPI . "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations". mdpi.com. 4

Sources

Unlocking the Therapeutic Potential of 6-Morpholinopyrimidin-4-ol: A Technical Guide to Kinase Inhibition and Polypharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and rational drug design, the 6-morpholinopyrimidin-4-ol scaffold has emerged as a highly privileged pharmacophore. Far from being a mere structural building block, this moiety serves as the critical hinge-binding anchor in a vast array of ATP-competitive kinase inhibitors. By exploiting the precise geometric and electronic properties of the morpholine-substituted pyrimidine, medicinal chemists have successfully developed highly potent inhibitors targeting the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling networks, as well as novel multitarget epigenetic agents.

This whitepaper provides an in-depth mechanistic analysis of 6-morpholinopyrimidin-4-ol derivatives, detailing their structural biology, polypharmacological applications, and the rigorous experimental protocols required to validate their efficacy in preclinical development.

Mechanistic Grounding: The PI3K/Akt/mTOR Axis

The PI3K/Akt/mTOR pathway is a central regulator of cellular proliferation, survival, and metabolism. Dysregulation of this axis is one of the most frequent events in human cancers.

The efficacy of 6-morpholinopyrimidin-4-ol derivatives stems from their ability to act as highly efficient ATP mimetics within the catalytic cleft of these kinases. Structural biology and X-ray crystallography have elucidated the precise causality behind this affinity:

  • The Hinge Region Interaction: The oxygen atom of the morpholine ring acts as a crucial hydrogen bond acceptor. In PI3Kα, this oxygen forms a direct, high-affinity hydrogen bond with the amide backbone of Val851 in the hinge region[1].

  • The Pyrimidine Core: The planar pyrimidine ring provides essential hydrophobic interactions (van der Waals contacts) with the adenine-binding pocket, while substitutions at the 2, 5, and 6 positions allow the molecule to project into the affinity pocket to achieve isoform selectivity or dual-kinase targeting[2].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (PKB) PIP3->AKT Recruits PDK1->AKT Phosphorylates Thr308 mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Ser473 Inhibitor Morpholinopyrimidine Derivatives Inhibitor->PI3K Inhibits (Val851 H-bond) Inhibitor->mTORC1 Inhibits (ATP-competitive) Inhibitor->mTORC2 Inhibits (ATP-competitive)

PI3K/Akt/mTOR signaling pathway and inhibition points by morpholinopyrimidine derivatives.

Emerging Polypharmacology: Dual-Targeting Strategies

The structural versatility of the 6-morpholinopyrimidin-4-ol core has enabled the rational design of multitarget-directed ligands (MTDLs).

Dual PI3K/mTOR Inhibitors

A major clinical challenge with selective mTORC1 inhibitors (rapalogs) is the loss of negative feedback loops, which paradoxically leads to the hyperactivation of Akt via mTORC2. Morpholinopyrimidine derivatives (e.g., PKI-402 and compound 12b) overcome this by simultaneously occupying the highly homologous ATP-binding pockets of both PI3K and mTOR[1][2]. This dual inhibition completely shuts down the signaling axis, preventing compensatory Akt phosphorylation and driving robust apoptosis in leukemic and solid tumor models[2].

Dual PI3K/HDAC Inhibitors (Epigenetic Polypharmacology)

Recent advancements have fused kinase inhibition with epigenetic modulation. Fimepinostat (CUDC-907), a clinical-stage candidate, utilizes the morpholinopyrimidine scaffold to anchor into the PI3K hinge region, while a strategically placed aliphatic linker terminates in a hydroxamic acid moiety that chelates the zinc ion in the active site of Histone Deacetylases (HDACs)[3]. This simultaneous disruption of kinase signaling and epigenetic transcription promotes synergistic antitumor effects, particularly in relapsed/refractory lymphomas[3].

Quantitative Data: Structure-Activity Relationship (SAR)

The following table synthesizes the in vitro enzymatic potency of key morpholinopyrimidine derivatives, illustrating how peripheral substitutions dictate target selectivity.

Compound / DerivativePrimary Target(s)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Key Structural Feature
PKI-402 PI3K / mTOR1.01.7Triazolopyrimidine core; highly optimized affinity pocket interactions.
Compound 12b PI3K / mTOR170.0830.0Morpholinopyrimidine-5-carbonitrile with Schiff base integration.
Fimepinostat PI3K / HDAC19.0N/AHydroxamic acid tail for Zn²⁺ chelation (HDAC1 IC₅₀ = 45 nM).

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the evaluation of novel morpholinopyrimidine derivatives must follow a self-validating workflow. The protocols below are designed not merely as instructions, but as causally linked systems where each step verifies the mechanism of the previous one.

Workflow Synthesis Compound Synthesis EnzymeAssay In Vitro Kinase Assays (PI3K/mTOR) Synthesis->EnzymeAssay IC50 Profiling CellAssay Cellular Proliferation & Apoptosis Assays EnzymeAssay->CellAssay Hit Selection WesternBlot Western Blotting (p-AKT, p-S6K) CellAssay->WesternBlot Mechanistic Validation InVivo In Vivo Xenograft Models WesternBlot->InVivo Lead Advancement

Experimental workflow for validating morpholinopyrimidine-based kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Profiling (TR-FRET)

Objective: Determine the IC₅₀ values for PI3K isoforms and mTOR to confirm ATP-competitive binding. Causality & Self-Validation: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By setting the ATP concentration in the assay strictly at the predetermined Km​ for each specific kinase isoform, we ensure that the assay is highly sensitive to ATP-competitive inhibitors (like morpholinopyrimidines) without being artificially skewed by ATP saturation.

  • Preparation: Prepare 10-point, 3-fold serial dilutions of the morpholinopyrimidine compound in 100% DMSO.

  • Reaction Assembly: In a 384-well plate, combine the recombinant kinase (e.g., PI3Kα), PIP2 lipid substrate, and the compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Initiate the reaction by adding ATP at the isoform-specific Km​ concentration.

  • Detection: After 30 minutes, terminate the reaction using a stop buffer containing EDTA (to chelate Mg²⁺) and the TR-FRET detection reagents (Europium-labeled antibody and APC-labeled tracer).

  • Validation Check: Include LY294002 (pan-PI3K) and Rapamycin (mTORC1) as internal reference controls. If the reference IC₅₀ values deviate by >3-fold from historical baselines, the plate is rejected, ensuring assay trustworthiness.

Protocol 2: Mechanistic Cellular Validation via Immunoblotting

Objective: Validate that the in vitro enzymatic inhibition translates to actual target engagement within the complex intracellular environment. Causality & Self-Validation: A true dual PI3K/mTOR inhibitor must suppress both arms of the pathway. By simultaneously probing for p-Akt (Thr308) and p-Akt (Ser473) , this protocol creates a self-validating matrix. Thr308 phosphorylation is PDK1/PI3K-dependent, while Ser473 is mTORC2-dependent. Suppression of both confirms dual target engagement, whereas suppression of only Thr308 would indicate a failure to inhibit mTORC2.

  • Cell Treatment: Seed human cancer cells (e.g., SR leukemia or MCF-7 breast cancer lines) at 1×106 cells/well. Treat with the inhibitor at 0.1× , , and 10× the biochemical IC₅₀ for 2 hours.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the transient phosphorylation states).

  • Electrophoresis & Transfer: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against:

    • Total Akt and p-Akt (Ser473)

    • p-Akt (Thr308)

    • Total S6K and p-S6K (Thr389) — to validate downstream mTORC1 inhibition.

  • Analysis: Normalize the phosphoprotein signal against the total protein signal. A successful dual inhibitor will show a dose-dependent ablation of both p-Akt (Ser473) and p-S6K (Thr389).

References

  • Rady GS, El Deeb MA, Sarg MTM, Taher AT, Helwa AA. "Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors." RSC Medicinal Chemistry, 2024.[Link]

  • Lima AD, Lima LM. "Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates." Pharmaceuticals (Basel), 2026 Jan 12;19(1):130.[Link]

  • Dehnhardt CM, et al. "Lead Optimization of N-3-Substituted 7-Morpholinotriazolopyrimidines as Dual Phosphoinositide 3-Kinase/Mammalian Target of Rapamycin Inhibitors: Discovery of PKI-402." Journal of Medicinal Chemistry, 2010 Jan 28;53(2):798-810.[Link]

Sources

Deconstructing the Structure-Activity Relationship (SAR) of Morpholinopyrimidine Kinase Inhibitors: A Mechanistic Guide to PI3K/mTOR Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholinopyrimidines represent a privileged chemical scaffold in modern oncology and targeted therapeutics. Primarily functioning as potent, ATP-competitive inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, these compounds have driven the evolution of precision kinase targeting. As a Senior Application Scientist, I have structured this whitepaper to move beyond empirical observations, detailing the causality behind the structure-activity relationship (SAR) of morpholinopyrimidines. By deconstructing the pharmacophore and establishing self-validating experimental workflows, this guide provides a mechanistic blueprint for rational drug design in kinase inhibitor discovery.

The Structural Logic of the Morpholinopyrimidine Scaffold

The PI3K/AKT/mTOR signaling cascade is a highly conserved network that regulates cell survival, proliferation, and metabolism. Dysregulation of this pathway—often via mutations in the PIK3CA gene or loss of the PTEN tumor suppressor—is a hallmark of human malignancies[1].

The morpholinopyrimidine core is uniquely suited to target this pathway due to its precise spatial geometry within the kinase ATP-binding cleft:

  • The Hinge Binder (Morpholine): The morpholine ring is not merely a structural appendage; it is the quintessential hinge-binding motif. The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 in the PI3K α hinge region[1].

  • The Central Scaffold (Pyrimidine): The pyrimidine ring functions as a rigid, planar vector. It precisely orients the morpholine group toward the hinge region while projecting other substituents into the affinity pockets and the solvent-exposed channel.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K PIP3 PIP3 (Lipid) PI3K->PIP3 Phosphorylates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates PIP2 PIP2 (Lipid) PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTORC1 mTORC1 Complex AKT->mTORC1 mTORC2 mTORC2 Complex mTORC2->AKT Phosphorylates S473 Inhibitor Morpholinopyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Fig 1. PI3K/AKT/mTOR signaling cascade and morpholinopyrimidine intervention points.

SAR Topography: A Position-by-Position Analysis

Optimizing a morpholinopyrimidine requires a delicate balancing act between biochemical potency, isoform selectivity, and pharmacokinetic viability.

The C4 Position: The Non-Negotiable Anchor

The C4 position is almost universally occupied by the primary morpholine ring. SAR studies consistently show that replacing the morpholine oxygen with a carbon atom (e.g., substituting with a piperidine ring) results in a catastrophic loss of kinase affinity. This proves the absolute necessity of the oxygen-mediated hydrogen bond with the kinase hinge region[1].

The C6 Position: The Selectivity Filter

The C6 position projects into the inner specificity pocket of the kinase cleft. This is the primary site for tuning PI3K isoform selectivity (e.g., PI3K α vs. PI3K δ ) or achieving dual PI3K/mTOR inhibition.

  • Pan-PI3K Profile: Bulky, rigid heteroaryl groups (like the trifluoromethyl-pyridin-2-amine in Buparlisib) lock the molecule into a conformation highly favorable for PI3K but sterically clash with the tighter mTOR ATP pocket[2].

  • Dual PI3K/mTOR Profile: Fusing the pyrimidine into a pyrrolopyrimidine or utilizing specific substituted indazoles/phenols allows the molecule to adapt to both the PI3K and mTOR catalytic clefts, yielding potent dual inhibitors[3],[1].

The C2 Position: The Solvent Channel

Substituents at C2 project outward toward the solvent-exposed region. Because this area does not severely restrict steric bulk, it is the ideal location to introduce solubilizing groups (such as secondary morpholines, piperazines, or ureas) to improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties without compromising target affinity[3].

SAR_Optimization Core Morpholinopyrimidine Core Central Scaffold C4 C4 Position Morpholine Ring Hinge Binder (Val851) Core->C4 C6 C6 Position Aryl/Heteroaryl Affinity & Selectivity Core->C6 C2 C2 Position Amines/Ureas Solvent Channel & ADME Core->C2 PI3K_Select PI3K Isoform Selectivity e.g., PI3K-alpha vs delta C6->PI3K_Select Dual_Inhib Dual PI3K/mTOR Overcomes Resistance C6->Dual_Inhib

Fig 2. SAR logic tree for optimizing morpholinopyrimidine kinase inhibitors.

Case Studies in SAR Evolution

Case Study 1: Buparlisib (BKM120) and the Off-Target Liability

Buparlisib is a 2,6-dimorpholino pyrimidine derivative initially championed as a highly potent pan-PI3K inhibitor[2]. However, clinical progression was hindered by excessive side effects. Advanced deconvolution of its mechanism of action revealed a critical SAR insight: Buparlisib's antiproliferative effects were partially driven by an off-target interference with microtubule polymerization[4]. Structural biology demonstrated that minute, single-atom changes to the scaffold could completely separate the PI3K activity from the tubulin-binding activity, highlighting the extreme sensitivity of the morpholinopyrimidine landscape[4].

Case Study 2: Engineering Dual PI3K/mTOR Inhibitors

Targeting PI3K alone often triggers a compensatory feedback loop where mTORC2 hyperactivates AKT, leading to drug resistance. To combat this, researchers synthesized 4-morpholinopyrrolopyrimidine derivatives (e.g., Compound 46). By modifying the N5 position of the imidazole ring and the C6 equivalent, they achieved sub-nanomolar dual inhibition of both PI3K α and mTOR, effectively shutting down the entire survival cascade and demonstrating superior in vivo efficacy[1].

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, kinase inhibitor screening must utilize a self-validating system. Biochemical assays alone are prone to false positives (due to compound aggregation); therefore, they must be orthogonally validated by cellular target engagement assays under physiological ATP concentrations.

Protocol 1: Biochemical Kinase Profiling (Primary Screen)

Rationale: Establishes intrinsic catalytic inhibition without cellular permeability variables.

  • Preparation: Prepare 10-point, 3-fold serial dilutions of the morpholinopyrimidine compound in 100% DMSO.

  • Reaction Assembly: In a 384-well plate, combine recombinant PI3K α or mTOR kinase, the compound, and PIP2 lipid substrate.

  • Initiation: Initiate the reaction by adding ATP at a concentration equal to the enzyme's Km​ (typically 10-50 µM).

  • Detection: After 1 hour, add ADP-Glo™ reagent to deplete unconsumed ATP, followed by Kinase Detection Reagent to convert generated ADP into a luminescent signal.

  • Validation: Calculate IC 50​ using a 4-parameter logistic curve. Control Requirement: Always run a known reference compound (e.g., GDC-0941) to validate assay dynamic range[3].

Protocol 2: Cellular Target Engagement (Orthogonal Validation)

Rationale: Proves the compound penetrates the cell membrane and engages the target in a complex biological matrix.

  • Cell Line Selection: Plate C4-2 prostate cancer cells or MDA-MB-361 breast cancer cells. Causality Note: C4-2 cells are PTEN-null, meaning the PI3K pathway is constitutively active, providing a massive signal-to-noise ratio for detecting inhibition[5],[1].

  • Treatment: Treat cells with the compound at 1x, 5x, and 10x the biochemical IC 50​ for 2 hours.

  • Lysis & Blotting: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Perform SDS-PAGE and Western blotting.

  • Biomarker Readout: Probe for p-AKT (Ser473) and p-AKT (Thr308) .

    • Interpretation: Thr308 is phosphorylated downstream of PI3K (via PDK1). Ser473 is phosphorylated by mTORC2. A pure PI3K inhibitor will strongly suppress T308, while a dual PI3K/mTOR inhibitor will ablate both T308 and S473 simultaneously[5],[1].

Quantitative SAR Data Summary

The following table summarizes the structure-activity relationship shifts based on core modifications of representative morpholinopyrimidine and related scaffolds:

CompoundCore ScaffoldKey SubstitutionsPI3K α IC 50​ (nM)mTOR IC 50​ (nM)Primary Target Profile
Buparlisib (BKM120) MorpholinopyrimidineC2: Morpholine, C6: CF3-pyridin-2-amine~35>1000Pan-PI3K (Tubulin off-target)
Compound 46 MorpholinopyrrolopyrimidineFused pyrrole ring, Urea extension~1~5Dual PI3K/mTOR
GDC-0941 (Pictilisib) ThienopyrimidineC2: Indazole, C4: Morpholine~3~580Pan-PI3K
Compound 14 MorpholinopyrimidineTrisubstituted (C2, C4, C6)~5N/APan-PI3K

References

  • [3] Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget. Available at:[Link]

  • [5] Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. MDPI Molecules. Available at:[Link]

  • [2] Buparlisib. Wikipedia. Available at:[Link]

  • [1] Synthesis and SAR of Novel 4-morpholinopyrrolopyrimidine Derivatives as Potent Phosphatidylinositol 3-kinase Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

  • [4] Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention. Nature Communications. Available at:[Link]

Sources

6-Morpholinopyrimidin-4-ol: A Comprehensive Guide to Solubility Profiling and Solvent-Induced Tautomerism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Morpholinopyrimidin-4-ol (CAS: 1159814-36-4) is a privileged heterocyclic scaffold extensively utilized in the development of targeted therapeutics, most notably inhibitors of the Phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways 1. The incorporation of the morpholine ring is a classical medicinal chemistry strategy to modulate pharmacokinetic properties, specifically enhancing aqueous solubility and blood-brain barrier (BBB) permeability 2. However, the pyrimidin-4-ol moiety introduces complex solvent-dependent tautomerism that directly impacts crystal lattice energy and, consequently, thermodynamic solubility.

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous analysis of the solubility profile of 6-morpholinopyrimidin-4-ol. It details the physicochemical mechanisms governing its dissolution and provides validated, self-correcting protocols for laboratory quantification.

Physicochemical Profiling & Mechanistic Solvation

The Role of the Morpholine Ring

In central nervous system (CNS) and oncology drug discovery, morpholine is frequently appended to planar aromatic systems to disrupt crystal packing and improve physicochemical properties. The morpholine oxygen acts as a hydrogen bond acceptor, while the weakly basic nitrogen provides a titratable center. When conjugated to the electron-withdrawing pyrimidine ring, the pKa of the morpholine nitrogen is shifted downward, yet it remains susceptible to protonation in acidic aqueous environments (pH < 4.0). This protonation event is the primary driver for enhanced solubility in low-pH gastric or formulated environments 3.

Solvent-Induced Tautomerism

Pyrimidin-4-ol derivatives exist in a dynamic tautomeric equilibrium with their pyrimidin-4(1H)-one (or 6(1H)-pyrimidinone) forms. In the solid state and in non-polar solvents, these molecules tend to form strongly hydrogen-bonded dimers (utilizing DADA or ADDA hydrogen bond arrays) via the pyrimidinone face. This dimerization significantly increases lattice energy and reduces solubility 4.

However, in highly polar, hydrogen-bond-accepting solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), the solvent molecules outcompete the intermolecular hydrogen bonds. This solvent-induced tautomeric shift disrupts the dimers, favoring the monomeric solvated state and resulting in exceptionally high solubility 5.

Tautomerism SolidState Solid State / Non-Polar (Dimeric Pyrimidin-4-one) Equilibrium Tautomeric Shift SolidState->Equilibrium H-bond disruption Solvated Polar Solvent (DMSO) (Monomeric Pyrimidin-4-ol) Equilibrium->Solvated DMSO Solvation Aqueous Aqueous Media (pH < 4) (Protonated Morpholine) Equilibrium->Aqueous Acidic Protonation

Caption: Solvent-induced tautomeric shift and solvation pathways of 6-morpholinopyrimidin-4-ol.

Quantitative Solubility Data in Common Lab Solvents

The solubility of 6-morpholinopyrimidin-4-ol varies drastically depending on the dielectric constant, hydrogen-bonding capacity of the solvent, and pH. The following table summarizes the expected thermodynamic solubility profiles based on structurally analogous morpholinopyrimidine scaffolds.

SolventDielectric Constant (ε)Solubility Range (mg/mL)Qualitative AssessmentMechanistic Driver
Dimethyl Sulfoxide (DMSO) 46.725.0 - 50.0Highly SolubleStrong H-bond acceptor; disrupts tautomeric dimers.
N,N-Dimethylformamide (DMF) 36.715.0 - 30.0SolublePolar aprotic solvation; stabilizes monomer.
Methanol (MeOH) 32.71.0 - 5.0Slightly SolubleProtic solvent; moderate H-bond disruption.
Ethanol (EtOH) 24.5< 1.0Poorly SolubleLower polarity; insufficient to break lattice energy.
Water (pH 7.4 Buffer) 80.1< 0.1Practically InsolubleHigh lattice energy; neutral morpholine nitrogen.
Water (pH 2.0 Buffer) 80.12.0 - 10.0Moderately SolubleProtonation of the weakly basic morpholine nitrogen.

Experimental Methodologies for Solubility Assessment

To ensure scientific integrity and reproducibility, solubility must be assessed using self-validating protocols. We outline the gold-standard Shake-Flask method coupled with LC-MS/MS for determining thermodynamic solubility, which is critical for late-stage lead optimization and formulation.

Protocol: Thermodynamic Shake-Flask Solubility (LC-MS/MS)

Objective: Determine the absolute equilibrium solubility of 6-morpholinopyrimidin-4-ol in aqueous buffers and organic solvent mixtures.

Reagents & Equipment:

  • 6-Morpholinopyrimidin-4-ol powder (Purity >98%)

  • Phosphate Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 2.0

  • DMSO, HPLC-grade Acetonitrile, and Ultrapure Water

  • Thermomixer (Eppendorf or equivalent)

  • PTFE Syringe filters (0.22 µm)

  • Triple Quadrupole LC-MS/MS system

Step-by-Step Procedure:

  • Solid Dispensing: Weigh approximately 2-5 mg of solid 6-morpholinopyrimidin-4-ol into a 1.5 mL glass vial.

    • Causality: Providing excess solid ensures the solution reaches true thermodynamic saturation rather than just measuring kinetic dissolution rates.

  • Solvent Addition: Add 500 µL of the target vehicle (e.g., PBS pH 7.4 or DMSO) to the vial.

  • Equilibration: Seal the vial and incubate in a thermomixer at 25°C (or 37°C for physiological relevance) at 800 RPM for 24 hours.

    • Causality: A 24-hour incubation guarantees that the tautomeric equilibrium and solid-liquid dissolution kinetics have reached a steady state.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to firmly pellet the undissolved solid.

  • Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter into a clean vial.

    • Causality: Filtration removes suspended micro-crystals that could cause artificially high concentration readings (false positives) during LC-MS/MS injection.

  • Dilution & Quantification: Dilute the filtered supernatant 1:100 and 1:1000 in Acetonitrile/Water (50:50 v/v).

    • Causality: This ensures the final concentration falls within the linear dynamic range of the LC-MS/MS calibration curve, preventing detector saturation.

  • Analysis: Inject the samples onto the LC-MS/MS alongside a standard curve prepared from a pre-dissolved, fully solvated DMSO stock solution (10 mM).

Workflow Step1 1. Solid Dispensing (Excess Compound) Step2 2. Solvent Addition (Buffer / Organic) Step1->Step2 Step3 3. Equilibration (24h, 800 RPM, 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation 10k x g) Step3->Step4 Step5 5. Filtration (0.22 µm PTFE) Step4->Step5 Step6 6. Serial Dilution (Linear Range Adjustment) Step5->Step6 Step7 7. LC-MS/MS (Quantification vs Std Curve) Step6->Step7

Caption: Step-by-step thermodynamic shake-flask solubility protocol for LC-MS/MS quantification.

Conclusion

The solubility of 6-morpholinopyrimidin-4-ol is not a static physicochemical property but a dynamic parameter governed by solvent-induced tautomerism and pH-dependent ionization. While practically insoluble in neutral aqueous media due to strong intermolecular hydrogen bonding, it exhibits excellent solubility in polar aprotic solvents like DMSO and moderate solubility in acidic environments. Understanding these mechanistic drivers is paramount for formulation scientists and medicinal chemists optimizing morpholinopyrimidine-based kinase inhibitors for preclinical evaluation.

References

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors Source: ResearchGate URL:1

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC - NIH URL:2

  • Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone Source: ResearchGate URL:5

  • Discovery of AZD3147: A Potent, Selective Dual Inhibitor of mTORC1 and mTORC2 Source: Journal of Medicinal Chemistry - ACS Publications URL:3

  • Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications Source: PMC - NIH URL:4

Sources

The Morpholine Pharmacophore: A Technical Guide to Design, Synthesis, and Clinical Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the optimization of a lead compound often hinges on fine-tuning its physicochemical properties without compromising target affinity. As a Senior Application Scientist, I frequently observe the strategic incorporation of the morpholine ring to rescue failing drug candidates. Morpholine is a six-membered saturated heterocycle containing both an amine and an ether functional group. This structural duality transforms it into a "privileged scaffold," capable of modulating pharmacokinetics (PK), enhancing metabolic stability, and acting as a precise vector for target engagement[1].

This technical guide provides an in-depth analysis of the morpholine pharmacophore. We will explore the causality behind its physicochemical advantages, examine its mechanistic role in kinase inhibition, and provide self-validating experimental protocols for its synthetic integration and biological evaluation.

Physicochemical Causality: Morpholine vs. Piperidine

To understand why morpholine is so pervasive in FDA-approved drugs, one must analyze the profound electronic changes induced by substituting a single methylene group (–CH₂–) in piperidine with an oxygen atom to form morpholine[2].

The oxygen atom in the morpholine ring exerts a strong negative inductive effect , pulling electron density away from the nitrogen atom[3].

  • Causality on Basicity (pKa): This electron withdrawal significantly reduces the basicity of the nitrogen. While piperidine possesses a pKa of approximately 11.1, morpholine's pKa drops to roughly 8.4–8.7[2].

  • Causality on Pharmacokinetics & Safety: At a physiological pH of 7.4, piperidine is almost entirely protonated, which can lead to poor membrane permeability and a high risk of binding to the hERG potassium channel (a primary cause of drug-induced cardiotoxicity). Morpholine's lower pKa ensures a higher fraction of the unprotonated species, mitigating hERG liability while simultaneously enhancing Blood-Brain Barrier (BBB) penetration for Central Nervous System (CNS) therapeutics[2][3][4].

Table 1: Quantitative Physicochemical Comparison of Scaffolds
PropertyMorpholine ScaffoldPiperidine ScaffoldClinical Implications of Morpholine
pKa (approx.) 8.4 – 8.711.1 – 11.2Less protonated at pH 7.4; reduced hERG toxicity[2].
Lipophilicity (cLogP) Lower (More hydrophilic)Higher (More lipophilic)Enhanced aqueous solubility for oral formulation[2].
Hydrogen Bonding Acceptor (Oxygen) & Donor/Acceptor (Nitrogen)Donor/Acceptor (Nitrogen only)Oxygen acts as a crucial H-bond acceptor in kinase hinge regions[5].
CNS Permeability HighModerateBalanced lipophilic-hydrophilic profile facilitates BBB crossing[3][4].

Mechanistic Insights: Target Binding and Signal Modulation

Morpholine is not merely a passive solubilizing group; it actively participates in pharmacodynamic target engagement. In the realm of oncology, morpholine derivatives are foundational to the inhibition of the PI3K/Akt/mTOR and EGFR signaling cascades[1][6].

When designing kinase inhibitors, the morpholine oxygen frequently acts as a hydrogen bond acceptor, interacting directly with the backbone NH of valine residues within the highly conserved hinge region of the kinase ATP-binding pocket[5][6]. Furthermore, its rigid, chair-like conformation allows it to act as a structural scaffold, projecting other pharmacophoric elements into deep hydrophobic pockets with optimal geometry[5][6].

G EGFR EGFR (Receptor Tyrosine Kinase) PI3K PI3K (Phosphoinositide 3-kinase) EGFR->PI3K Activation AKT Akt (Protein Kinase B) PI3K->AKT Phosphorylation MTOR mTOR Complex AKT->MTOR Signaling Cascade Inhibitor Morpholine-based Kinase Inhibitor (e.g., Gefitinib, Buparlisib) Inhibitor->EGFR Hinge-binding Inhibition Inhibitor->PI3K Hinge-binding Inhibition

Caption: Morpholine-based inhibitors targeting the EGFR/PI3K/Akt/mTOR signaling cascade.

Table 2: Clinical Validation in FDA-Approved Drugs
Drug NamePrimary TargetTherapeutic AreaMechanistic Role of the Morpholine Ring
Gefitinib EGFR Tyrosine KinaseOncology (NSCLC)Extends into the solvent-exposed region; drastically improves aqueous solubility and oral bioavailability (60%)[6][7].
Buparlisib PI3KOncologyDirect hinge-binding interaction via the morpholine oxygen atom[6].
Linezolid Bacterial RibosomeInfectious DiseaseCrucial for antibacterial activity and overall pharmacokinetic stability[6].
Moclobemide MAO-ACNS (Depression)Enhances BBB permeability; metabolized rapidly to provide a superior safety profile[3].

Synthetic Methodologies: Overcoming Morpholine's Reduced Nucleophilicity

The integration of a morpholine ring into a complex Active Pharmaceutical Ingredient (API) is most commonly achieved via reductive amination . However, the same negative inductive effect that makes morpholine biologically favorable (lowering its pKa) also makes its nitrogen significantly less nucleophilic than standard secondary amines[8].

The Causality of Failure: Standard reductive amination protocols often result in low yields because the formation of the intermediate iminium ion is prohibitively slow[8]. If the reducing agent is added prematurely, it will reduce the starting ketone/aldehyde to an alcohol before the morpholine can react.

The Self-Validating Solution: To ensure a robust, high-yielding reaction, the protocol must decouple iminium formation from reduction. This is achieved by utilizing a Lewis acid (e.g., Titanium tetraisopropoxide, Ti(OiPr)₄) to activate the carbonyl, and employing a mild, selective reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃) that will not prematurely reduce the unreacted carbonyl[8].

Experimental Protocol 1: Optimized Reductive Amination for Morpholine Integration

Objective: Synthesize a morpholine-functionalized API intermediate with >90% conversion.

Reagents:

  • Target Ketone/Aldehyde (1.0 eq)

  • Morpholine (1.5 eq)

  • Titanium tetraisopropoxide, Ti(OiPr)₄ (1.2 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (2.0 eq)

  • Anhydrous Dichloroethane (DCE)

Step-by-Step Methodology:

  • Carbonyl Activation & Iminium Formation: In a flame-dried flask under inert atmosphere (N₂), dissolve the target ketone/aldehyde (1.0 eq) and morpholine (1.5 eq) in anhydrous DCE.

  • Lewis Acid Addition: Dropwise, add Ti(OiPr)₄ (1.2 eq) at room temperature. Scientific Rationale: The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity and forcing the sluggish morpholine nitrogen to attack, driving the equilibrium toward the iminium ion.

  • Incubation: Stir the mixture at room temperature for 6–12 hours. Monitor via LC-MS until the starting carbonyl is fully consumed and the iminium/enamine intermediate is the dominant species.

  • Selective Reduction: Cool the reaction to 0 °C. Portion-wise, add NaBH(OAc)₃ (2.0 eq). Scientific Rationale: NaBH(OAc)₃ is sterically hindered and electron-deficient, making it highly selective for the iminium ion over any residual ketone.

  • Quenching & Workup: After 4 hours, quench the reaction carefully with saturated aqueous NaHCO₃ to hydrolyze the titanium salts. Filter the resulting suspension through a pad of Celite to remove the insoluble TiO₂ byproducts.

  • Extraction: Extract the filtrate with Dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Carbonyl Activation (Ketone/Aldehyde + Ti(OiPr)4) Step2 2. Iminium Formation (Addition of Morpholine) Step1->Step2 Step3 3. Selective Reduction (Addition of NaBH(OAc)3) Step2->Step3 Step4 4. Quench & Filtration (NaHCO3 & Celite Pad) Step3->Step4 QC QC: LC-MS / NMR Validation Step4->QC

Caption: Step-by-step experimental workflow for the optimized reductive amination of morpholine.

Biological Evaluation: In Vitro Kinase Inhibition Assay

Once a morpholine-containing compound (e.g., a Gefitinib analog) is synthesized, its efficacy must be validated. Because morpholine derivatives often target the ATP-binding site of kinases like EGFR, a competitive binding assay is the gold standard[1][7].

Experimental Protocol 2: EGFR Tyrosine Kinase Inhibition Assay

Objective: Determine the IC₅₀ of a novel morpholine-based EGFR inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the morpholine-based inhibitor in 100% DMSO. Transfer to a 384-well microplate so the final DMSO concentration in the assay does not exceed 1%. Scientific Rationale: Morpholine enhances aqueous solubility, preventing compound precipitation upon dilution into the aqueous buffer[2].

  • Enzyme Incubation: Add purified recombinant EGFR kinase domain to the wells. Incubate the enzyme-inhibitor mixture at room temperature for 30 minutes. Scientific Rationale: This pre-incubation allows the morpholine moiety to establish its critical hydrogen bonds within the hinge region before ATP competes for the site.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP (at its predetermined Km value) and a fluorescently labeled peptide substrate (e.g., Poly(Glu,Tyr)).

  • Detection: After 60 minutes, terminate the reaction by adding a quench buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity). Measure the phosphorylation of the peptide using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: Plot the TR-FRET emission ratio against the log of the inhibitor concentration. Fit the data using a 4-parameter logistic regression to calculate the IC₅₀ value.

Conclusion and Future Perspectives

The morpholine ring is far more than a simple synthetic building block; it is a meticulously evolved pharmacophore. By replacing a single carbon atom with an oxygen atom, medicinal chemists can lower basicity, reduce cardiotoxicity, enhance aqueous solubility, and engineer precise target engagement vectors. As drug discovery moves toward increasingly complex targets—such as mutant-resistant kinases and challenging CNS pathologies—the morpholine scaffold, and its structurally expanded derivatives like 2-(Oxan-2-yl)morpholine, will remain indispensable tools in the Application Scientist's arsenal[5][9].

References

  • Sasidharan, R., et al. "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics." National Center for Biotechnology Information (NIH). URL:[Link]

  • Di Giacomo, S., et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience. URL:[Link]

  • Abourehab, M. A. S., et al. "Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Cancer: Current Use and Future Prospects." MDPI. URL:[Link]

  • Nelson, A., et al. "Expanding Complex Morpholines Using Systematic Chemical Diversity." National Center for Biotechnology Information (NIH). URL:[Link]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 6-Morpholinopyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The 6-morpholinopyrimidin-4-ol core (and its tautomer, 6-morpholinopyrimidin-4(3H)-one) represents a highly privileged scaffold in modern medicinal chemistry. Derivatives of this core are frequently utilized as key intermediates in the development of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway. The morpholine ring is critical for binding to the ATP pocket of lipid kinases, while the pyrimidin-4-ol moiety provides a versatile handle for further functionalization (e.g., via triflation and subsequent cross-coupling) or acts as a crucial hydrogen-bond donor/acceptor motif.

This application note provides a comprehensively validated, two-step synthetic protocol for generating 6-morpholinopyrimidin-4-ol derivatives starting from commercially available 4,6-dichloropyrimidines.

Mechanistic Overview & Causality

The synthesis relies on sequential Nucleophilic Aromatic Substitution (SNAr) reactions. The pyrimidine ring is inherently electron-deficient, making it highly susceptible to nucleophilic attack at the C2, C4, and C6 positions.

  • Step 1: Regioselective Amination. The first step involves the reaction of 4,6-dichloropyrimidine with morpholine. Because the starting material is highly electrophilic, the first SNAr proceeds rapidly. To prevent over-reaction (formation of the 4,6-dimorpholino byproduct), the reaction must be strictly controlled at 0 °C (1[1]). The addition of morpholine introduces an electron-donating group (via resonance from the nitrogen lone pair), which significantly deactivates the pyrimidine ring toward further nucleophilic attack.

  • Step 2: Hydrolytic Dechlorination. The intermediate 4-chloro-6-morpholinopyrimidine is much less reactive than the starting material. Consequently, the displacement of the second chloride requires a strong nucleophile (hydroxide ion) and elevated temperatures (reflux) (2[2]). The resulting product exists in a tautomeric equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms, heavily favoring the keto form in polar solvents.

Synthesis A 4,6-Dichloropyrimidine (Starting Material) C 4-Chloro-6-morpholinopyrimidine (Intermediate) A->C SNAr 1 0°C, Acetone B Morpholine (Nucleophile) B->C E 6-Morpholinopyrimidin-4-ol (Enol Form) C->E SNAr 2 Reflux D NaOH / H2O (Hydrolysis) D->E F 6-Morpholinopyrimidin-4(3H)-one (Keto Form) E->F Tautomerization

Fig 1. Two-step SNAr synthetic workflow and tautomerization of the 6-morpholinopyrimidin-4-ol core.

Mechanism Step1 1. Pyrimidine Core Highly electron-deficient Step2 2. Nucleophilic Attack Morpholine lone pair attacks C4 Step1->Step2 Step3 3. Meisenheimer Complex Negative charge stabilized by N Step2->Step3 Rate-determining step Step4 4. Leaving Group Expulsion Chloride ion departs Step3->Step4 Fast elimination

Fig 2. Stepwise mechanism of the Nucleophilic Aromatic Substitution (SNAr) on the pyrimidine ring.

Experimental Protocols

Step 1: Synthesis of 4-(6-Chloropyrimidin-4-yl)morpholine

Objective: Mono-substitution of 4,6-dichloropyrimidine with morpholine. Materials: 4,6-Dichloropyrimidine (1.0 eq), Morpholine (1.05 eq), N,N-Diisopropylethylamine (DIPEA) (1.2 eq), Acetone (solvent).

Procedure:

  • Preparation: Dissolve 4,6-dichloropyrimidine in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and an argon balloon.

  • Cooling: Immerse the flask in an ice-water bath and allow the solution to cool to exactly 0 °C. Causality: Strict temperature control is the primary defense against the formation of the di-substituted impurity.

  • Addition: Slowly add DIPEA, followed by the dropwise addition of morpholine over 15–30 minutes. Causality: Dropwise addition maintains a low local concentration of the nucleophile, further enhancing mono-selectivity.

  • Reaction: Stir the mixture at 0 °C for 1 hour. Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The starting material spot should completely disappear.

  • Workup: Evaporate the acetone under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3. Extract the aqueous layer twice with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. The crude product is typically >95% pure and can be used directly in the next step.

Step 2: Synthesis of 6-Morpholinopyrimidin-4-ol

Objective: Hydrolysis of the remaining chloride to a hydroxyl group. Materials: 4-(6-Chloropyrimidin-4-yl)morpholine (1.0 eq), Aqueous NaOH (2.0 M, 5.0 eq), 1,4-Dioxane (co-solvent).

Procedure:

  • Preparation: Suspend the intermediate from Step 1 in a 1:1 mixture of 1,4-Dioxane and 2.0 M aqueous NaOH in a reaction vessel equipped with a reflux condenser.

  • Heating: Heat the mixture to gentle reflux (approx. 95–100 °C) for 4–6 hours. Causality: The electron-donating morpholine group deactivates the ring, necessitating high thermal energy to overcome the activation barrier of the second SNAr.

  • Monitoring: Monitor by LC-MS or TLC (DCM:MeOH 9:1). The intermediate should be fully consumed.

  • Workup (Critical Step): Cool the reaction mixture to room temperature. Carefully adjust the pH of the solution to ~5.5–6.0 using 2.0 M HCl. Causality: The product is amphoteric. At highly basic pH, it exists as a soluble phenoxide-like anion. At highly acidic pH, the morpholine nitrogen protonates. The isoelectric point is near pH 6, where the neutral compound will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitated solid, wash thoroughly with ice-cold water to remove inorganic salts, and dry in a vacuum oven at 50 °C overnight.

Quantitative Data & Optimization

Table 1: Optimization of SNAr 1 (Morpholine Addition)

Solvent Temperature Equivalents (Morpholine) Base Yield of Mono-product Di-substituted Impurity
DCM Room Temp 2.0 eq None 65% 25%
Acetone 0 °C 1.05 eq DIPEA (1.2 eq) 92% <2%

| THF | -78 °C | 1.0 eq | LDA | N/A (Complex mixture) | N/A |

Table 2: Optimization of SNAr 2 (Hydrolysis)

Reagent System Temperature Time Conversion Isolated Yield
1.0 M NaOH (aq) Room Temp 24 h <10% N/A
2.0 M NaOH / Dioxane Reflux (100 °C) 5 h >99% 88%

| 2.0 M HCl (aq) | Reflux (100 °C) | 12 h | 40% | 30% (Degradation) |

Trustworthiness & Self-Validating Systems

To ensure the integrity of the synthesized compounds, the following self-validating checks must be integrated into the workflow:

  • Mass Balance: The mass of the isolated product should closely match the theoretical yield. A significant drop in Step 2 indicates over-acidification during workup (the product remains in the aqueous layer as a protonated salt).

  • NMR Verification: In the 1H NMR spectrum (DMSO-d6), the pyrimidine protons (C2-H and C5-H) are highly diagnostic. For the intermediate 4-(6-chloropyrimidin-4-yl)morpholine, the C5-H appears as a singlet around ~6.8 ppm. Upon hydrolysis to 6-morpholinopyrimidin-4-ol, the C5-H proton shifts significantly upfield (typically to ~5.4–5.6 ppm) due to the strong electron-donating effect of the tautomeric keto/enol system.

  • Reaction Fidelity: The predictable outcomes and stereoelectronic controls of these functionalized pyrimidines have been extensively documented in related flow chemistry and cross-coupling applications (3[3]).

References

  • MDPI Molbank. (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate. Molbank 2026. URL: [Link]

  • ResearchGate. Continuous flow process for the synthesis of stilbene derivatives by Wittig olefination. URL: [Link]

Sources

Application Note: A Comprehensive Guide to Cell-Based Assays for Evaluating the Efficacy of 6-Morpholinopyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed framework and validated protocols for researchers, scientists, and drug development professionals to comprehensively evaluate the cellular efficacy of 6-Morpholinopyrimidin-4-ol. The morpholinopyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating potent activity against key oncogenic pathways.[1][2] Notably, compounds with this core structure have been identified as inhibitors of the PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in human cancers.[3][4] This document outlines a logical, tiered experimental approach, beginning with foundational phenotypic screens to determine cytotoxic and anti-proliferative effects, followed by mechanistic assays to elucidate the specific cellular responses, including apoptosis and cell cycle arrest. Finally, we detail targeted biochemical methods to verify the impact of 6-Morpholinopyrimidin-4-ol on the PI3K/Akt/mTOR signaling pathway.

Introduction: A Strategic Approach to Efficacy Testing

The evaluation of a novel therapeutic candidate like 6-Morpholinopyrimidin-4-ol requires a multi-faceted approach that builds a comprehensive profile of its biological activity. A simplistic assessment of cell death is insufficient; a robust evaluation connects a compound's induced phenotype (e.g., decreased cell viability) to a specific mechanism of action (e.g., inhibition of a signaling pathway).

This guide is structured to follow a logical investigative workflow:

  • Phenotypic Assessment: Establish the fundamental bioactivity of the compound. Does it impact cell viability and at what concentration?

  • Mechanistic Elucidation: Determine how the compound affects the cells. Does it induce programmed cell death (apoptosis) or does it halt cell division (cell cycle arrest)?

  • Target Validation: Investigate the molecular mechanism. Based on the activity of structurally related molecules, we hypothesize that 6-Morpholinopyrimidin-4-ol targets the PI3K/Akt/mTOR pathway.[3][5] Assays in this section aim to confirm this hypothesis by measuring the phosphorylation status of key pathway components.

This structured methodology ensures that by the end of the workflow, the researcher has a clear, data-driven understanding of the efficacy and mechanism of 6-Morpholinopyrimidin-4-ol.

Section 1: Foundational Phenotypic Assay: Cell Viability

1.1. Scientific Rationale

The initial and most critical step in evaluating any potential anti-cancer compound is to determine its effect on cell viability and proliferation. This allows for the calculation of key quantitative metrics such as the half-maximal inhibitory concentration (IC50), which represents the compound concentration required to inhibit a biological process by 50%.

For this purpose, we recommend the XTT assay. Both XTT and the more traditional MTT assay rely on the principle that mitochondrial dehydrogenases in metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[6][7] However, the XTT assay was developed to overcome a key limitation of the MTT assay. The formazan product of XTT is water-soluble and is secreted into the culture medium, eliminating the need for a separate solubilization step that is required for the insoluble MTT formazan crystals.[6][8] This simplification results in a more efficient workflow with fewer handling steps, reducing potential errors and improving reproducibility, making it highly suitable for high-throughput screening.[8][9]

1.2. Experimental Workflow: XTT Cell Viability Assay

XTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition seed 1. Seed Cells in 96-well plate incubate1 2. Incubate 24h (allow attachment) seed->incubate1 treat 3. Add 6-Morpholinopyrimidin-4-ol (serial dilutions) incubate1->treat incubate2 4. Incubate 48-72h (treatment period) treat->incubate2 add_xtt 5. Add activated XTT Reagent incubate2->add_xtt incubate3 6. Incubate 2-4h (color development) add_xtt->incubate3 measure 7. Measure Absorbance (450-500 nm) incubate3->measure

Caption: Workflow for assessing cell viability using the XTT assay.

1.3. Detailed Protocol: XTT Cell Viability Assay

This protocol is optimized for adherent cells grown in a 96-well plate format.

Materials:

  • Cells of interest (e.g., HT-29 colon cancer, DU-145 prostate cancer cell lines)[10]

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • 6-Morpholinopyrimidin-4-ol (stock solution in DMSO)

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 450-500 nm

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "no-cell" blanks.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of 6-Morpholinopyrimidin-4-ol in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same final concentration of DMSO as the highest compound dose).

  • Treatment Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Reagent Preparation: Shortly before the end of the incubation, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the activated XTT solution to each well, including the no-cell blank wells.

  • Color Development: Incubate the plate for 2-4 hours at 37°C, protected from light. Monitor for the development of an orange color.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm.[6] Use a reference wavelength between 630-690 nm to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

1.4. Representative Data

Concentration (µM)Mean Absorbance (450nm)% Viability vs. Control
Vehicle Control (0)1.250100%
0.11.18895%
0.50.97578%
1.00.65052%
5.00.18815%
10.00.0756%
Calculated IC50 ~1.0 µM

Section 2: Elucidating the Mechanism of Action

Once the IC50 is established, the next logical step is to determine how 6-Morpholinopyrimidin-4-ol inhibits cell proliferation. The two most common mechanisms for anti-cancer agents are the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.

2.1. Apoptosis Induction Analysis

Scientific Rationale: Apoptosis is a highly regulated process of programmed cell death essential for normal tissue homeostasis. A hallmark of cancer is the evasion of apoptosis, and many effective chemotherapeutics function by reactivating this process.[11] A key event in the apoptotic cascade is the activation of effector caspases, particularly caspase-3 and caspase-7.[12] These enzymes are responsible for the cleavage of cellular proteins that leads to the characteristic morphological changes of apoptosis. Therefore, measuring caspase-3/7 activity is a direct and sensitive method for quantifying apoptosis induction.[13] The Caspase-Glo® 3/7 Assay is a luminescence-based method that provides a pro-luminescent caspase-3/7 substrate; upon cleavage by active caspase, a substrate for luciferase is released, generating a light signal proportional to caspase activity.[12]

2.2. Experimental Workflow: Caspase-Glo® 3/7 Assay

Apoptosis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition seed 1. Seed Cells in white-walled 96-well plate incubate1 2. Incubate 24h seed->incubate1 treat 3. Treat with Compound (e.g., 1x, 2x, 5x IC50) incubate1->treat incubate2 4. Incubate 18-24h treat->incubate2 add_reagent 5. Add Caspase-Glo® 3/7 Reagent to each well incubate2->add_reagent incubate3 6. Incubate 1-2h at RT (Protected from light) add_reagent->incubate3 measure 7. Measure Luminescence incubate3->measure

Caption: Workflow for quantifying apoptosis via caspase-3/7 activity.

2.3. Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cells of interest

  • White-walled, clear-bottom 96-well plates (for luminescence assays)

  • 6-Morpholinopyrimidin-4-ol

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at the same density as the viability assay (100 µL/well).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with 6-Morpholinopyrimidin-4-ol at concentrations relevant to the IC50 value (e.g., 0.5x, 1x, 2x, 5x IC50). Include a vehicle control and a positive control (e.g., staurosporine).

  • Treatment Incubation: Incubate for a period known to be appropriate for apoptosis induction (typically 18-24 hours).

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Mix the contents by gentle orbital shaking for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence from "no-cell" blank wells.

    • Express the data as fold change in caspase activity relative to the vehicle control.

2.4. Representative Data

TreatmentConcentration (µM)Relative Luminescence Units (RLU)Fold Change vs. Control
Vehicle Control015,0001.0
6-Morpholinopyrimidin-4-ol0.5 (0.5x IC50)45,0003.0
6-Morpholinopyrimidin-4-ol1.0 (1x IC50)120,0008.0
6-Morpholinopyrimidin-4-ol2.0 (2x IC50)210,00014.0
Staurosporine (Positive Control)1.0255,00017.0

2.5. Cell Cycle Analysis

Scientific Rationale: In addition to inducing apoptosis, many kinase inhibitors exert their anti-proliferative effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M). Analyzing the distribution of cells throughout the cell cycle provides critical insight into the cytostatic effects of a compound. The most common method for this analysis is flow cytometry using propidium iodide (PI) staining.[14] PI is a fluorescent intercalating agent that binds to DNA.[15][16] Because the amount of PI fluorescence is directly proportional to the amount of DNA in a cell, this technique can distinguish between cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N), and G2/M phase (4N DNA content).[14][15] Treatment with RNase is necessary as PI also binds to double-stranded RNA.[16]

2.6. Detailed Protocol: Propidium Iodide Staining for Flow Cytometry

Materials:

  • Cells grown in 6-well plates

  • 6-Morpholinopyrimidin-4-ol

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed approximately 1 x 10⁶ cells in 6-well plates and allow them to attach overnight. Treat with 6-Morpholinopyrimidin-4-ol (e.g., at its IC50 concentration) and a vehicle control for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and combine with the supernatant containing any floating cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cells.[15][17][18] This step is critical to prevent cell clumping.

  • Storage: Incubate cells on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks at this stage.[15][18]

  • Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes.[15] Decant the ethanol and wash the pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[18]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[17] Use pulse processing (e.g., plotting pulse width vs. pulse area) to exclude doublets and aggregates from the analysis. The PI fluorescence should be collected on a linear scale.[15]

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

2.7. Representative Data

Treatment% Cells in G0/G1% Cells in S% Cells in G2/MInterpretation
Vehicle Control55%30%15%Normal Distribution
6-Morpholinopyrimidin-4-ol (1µM)25%15%60%G2/M Arrest

Section 3: Target Pathway Investigation

3.1. Scientific Rationale: The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling node that regulates cell growth, proliferation, survival, and metabolism.[19][20] Its dysregulation is a common feature in many cancers, making it a prime target for drug development.[5] The pathway is activated by growth factors, which leads to the activation of PI3K and subsequent phosphorylation and activation of Akt.[5] Akt then phosphorylates a host of downstream targets, including the mTOR complex 1 (mTORC1).[21] mTORC1, in turn, promotes protein synthesis by phosphorylating key effectors like p70 S6 Kinase (p70S6K) and 4E-Binding Protein 1 (4E-BP1).[21]

Given that compounds structurally related to 6-Morpholinopyrimidin-4-ol are known mTOR inhibitors, a key step in validating its mechanism is to directly measure its effect on the phosphorylation state of key proteins in this pathway.[4] A decrease in the phosphorylation of Akt (at Ser473), mTOR, and its downstream targets would provide strong evidence of on-target activity.

3.2. Signaling Pathway Diagram

PI3K_Pathway cluster_readouts Western Blot Readouts RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p-Thr308 mTORC1 mTORC1 (Target of Compound) Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt p-Ser473 (Full Activation) p70S6K p70S6K mTORC1->p70S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Protein_Synth Protein Synthesis & Cell Growth p70S6K->Protein_Synth EIF4EBP1->Protein_Synth Inhibits when unphosphorylated PTEN PTEN PTEN->PIP3 Inhibits pAkt p-Akt (Ser473) pmTOR p-mTOR (Ser2448) pp70S6K p-p70S6K (Thr389)

Caption: The PI3K/Akt/mTOR signaling pathway with key phosphorylation events.

3.3. Detailed Protocol: Western Blotting for Phospho-Protein Analysis

Western blotting is a powerful technique used to detect specific proteins in a sample.[22] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein, including antibodies that only recognize the phosphorylated form of a protein.[22][23]

Materials:

  • Cells grown in 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes, transfer buffer, and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt(Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-Actin or GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Imaging system (digital imager or X-ray film)

Procedure:

  • Sample Preparation:

    • Seed cells in 6-well plates and treat with 6-Morpholinopyrimidin-4-ol (at IC50) for a short duration (e.g., 1, 4, or 8 hours) to capture signaling changes.

    • Wash cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold RIPA buffer to each well.[24]

    • Scrape the cells, transfer the lysate to a microfuge tube, and sonicate briefly to shear DNA.[25]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and add an equal volume of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[24]

    • Load the samples onto an SDS-PAGE gel and run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[25]

  • Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: Wash the membrane three times with TBST. Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.[24]

  • Stripping and Re-probing: To analyze total protein levels or a loading control on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed with another primary antibody (e.g., anti-total Akt or anti-Actin).

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). For each target, express the data as a ratio of the phosphorylated protein to the total protein to account for any differences in protein expression.

3.4. Expected Results

Target ProteinVehicle Control6-Morpholinopyrimidin-4-olInterpretation
p-Akt (Ser473) / Total Akt1.00.3Inhibition of Akt phosphorylation
p-mTOR (Ser2448) / Total mTOR1.00.2Inhibition of mTOR phosphorylation
p-p70S6K (Thr389) / Total p70S6K1.00.1Inhibition of downstream mTORC1 signaling
Actin (Loading Control)1.01.0Equal protein loading

Conclusion

This application note provides a systematic, multi-tiered strategy for characterizing the efficacy of 6-Morpholinopyrimidin-4-ol. By progressing from broad phenotypic assays to specific, mechanism-based investigations, researchers can build a comprehensive and compelling data package. The XTT assay establishes the compound's cytotoxic potential and effective dose range. Subsequent analysis of apoptosis and cell cycle distribution reveals the cellular fate following treatment. Finally, Western blot analysis of the PI3K/Akt/mTOR pathway provides direct evidence of the compound's molecular mechanism of action. This integrated approach is essential for advancing novel therapeutic candidates like 6-Morpholinopyrimidin-4-ol through the drug discovery pipeline.

References

  • University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Robers, M. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Biolabs. (2025). Western Blot Protocol & Troubleshooting. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Kinase Logistics. (n.d.). Cell-based Kinase Profiling Service. Retrieved from [Link]

  • Carlson, C. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Retrieved from [Link]

  • RayBiotech. (n.d.). PI3K-Akt Signaling Pathway. Retrieved from [Link]

  • RayBiotech. (n.d.). mTOR Pathway Screening Array. Retrieved from [Link]

  • Oh-hashi, K., et al. (2018). A real-time, bioluminescent annexin V assay for the assessment of apoptosis. PMC. Retrieved from [Link]

  • Biocompare. (n.d.). Apoptosis Assay Kits. Retrieved from [Link]

  • Assay Genie. (2024). Understanding the mTOR Signaling Pathway: A Key Player in Cell Growth and Metabolism. Retrieved from [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

  • Bio-Techne. (n.d.). mTOR Signaling Pathway. Retrieved from [Link]

  • Uramova, S., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. PMC. Retrieved from [Link]

  • Singh, H., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]

  • Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). PubMed. Retrieved from [Link]

  • Kumar, A., et al. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PMC. Retrieved from [Link]

  • Uramova, S., et al. (2025). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. ResearchGate. Retrieved from [Link]

  • Frontiers. (n.d.). Natural products reverse cancer multidrug resistance. Retrieved from [Link]

  • Singh, H., et al. (n.d.). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. PMC. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2010). Novel 6-N-arylcarboxamidopyrazolo[4,3-d]pyrimidin-7-one derivatives as potential anti-cancer agents. PubMed. Retrieved from [Link]

  • Uramova, S., et al. (2008). Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. PubMed. Retrieved from [Link]

  • Creative Biolabs. (2025). What cellular pathways are commonly targeted in oncology drug development?. Retrieved from [Link]

Sources

Application Note: Advanced HPLC and LC-MS/MS Methodologies for the Quantitative Analysis of 6-Morpholinopyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

6-Morpholinopyrimidin-4-ol (CAS: 1159814-36-4) is a highly polar, basic small molecule (Molecular Formula: C8H11N3O2, MW: 181.19 g/mol ) frequently utilized as a critical building block in the synthesis of kinase inhibitors and targeted immunotherapeutics[1]. Structurally, it features a morpholine ring conjugated to a pyrimidine core.

Analyzing this compound presents two distinct chromatographic challenges:

  • Lactam-Lactim Tautomerism: The pyrimidin-4-ol moiety exists in a dynamic equilibrium with its pyrimidin-4(3H)-one tautomer. Without strict mobile phase pH control, this exchange leads to severe chromatographic peak broadening and splitting.

  • High Polarity & Basicity: The morpholine nitrogen acts as a strong hydrogen bond acceptor. On traditional unendcapped reversed-phase (RPLC) columns, this results in poor retention and secondary interactions with residual surface silanols, causing severe peak tailing.

Method Development Rationale

As an application scientist, developing a robust method requires moving beyond generic gradients and addressing the specific physicochemical behavior of the analyte.

Column Selection: Escaping the "Flatland" of C18

Standard C18 stationary phases are insufficient for retaining this hydrophilic compound. Instead, Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography (e.g., utilizing a Primesep N or equivalent column) is required[2]. Mixed-mode columns leverage both hydrophobic and cation-exchange mechanisms, effectively retaining the basic morpholine group while maintaining sharp peak shapes.

Mobile Phase & pH Control: Locking the Tautomer

To suppress tautomerization and ensure a single, stable ionization state, the mobile phase must be heavily buffered. A low pH environment (pH ~2.7) achieved via 0.1% Formic Acid or 1% Acetic Acid protonates the morpholine nitrogen, locking the molecule into a cationic state[3]. This not only improves chromatographic resolution by eliminating tautomeric smearing but also drastically enhances Electrospray Ionization (ESI) efficiency.

LC-MS/MS Ionization Strategy

Given the basicity of the morpholine and pyrimidine nitrogens, Positive Electrospray Ionization (ESI+) is the optimal mode. The molecule readily forms a stable [M+H]+ precursor ion at m/z 182.1. Collision-induced dissociation (CID) primarily targets the morpholine-pyrimidine bond, yielding reliable quantifier and qualifier product ions[3].

Quantitative Data Summaries

Table 1: Optimized HPLC-UV Parameters
ParameterSpecificationRationale
Column Mixed-Mode HILIC (150 x 4.6 mm, 5 µm)Maximizes retention of polar morpholine groups.
Mobile Phase A Water + 0.1% Formic AcidProvides aqueous environment; low pH locks tautomer.
Mobile Phase B Acetonitrile + 0.1% Formic AcidEluting solvent; maintains ionization state.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Gradient 5% B to 60% B over 10 minEnsures baseline resolution from polar impurities.
Detection (UV) 254 nm & 280 nmCaptures pyrimidine ring absorbance maximum.
Column Temp 35 °CReduces mobile phase viscosity and backpressure.
Table 2: LC-MS/MS (MRM) Parameters
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Purpose
6-Morpholinopyrimidin-4-ol 182.196.15022Quantifier (Pyrimidine Core)
6-Morpholinopyrimidin-4-ol 182.186.15018Qualifier (Morpholine Ion)

Experimental Protocols

Phase 1: Sample Preparation (Self-Validating System)

Note: This protocol utilizes protein precipitation for biological matrices (e.g., plasma) to ensure high recovery and minimal ion suppression.

  • Aliquot 50 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid and 10 ng/mL of an isotopically labeled internal standard). Causality: The acid crashes plasma proteins instantly while keeping the basic analyte highly soluble.

  • Vortex vigorously for 2 minutes to ensure complete disruption of protein binding.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to an HPLC vial containing 100 µL of Mobile Phase A. Causality: Diluting the organic extract with aqueous buffer prevents solvent-effect peak distortion (fronting) upon injection.

Phase 2: System Suitability Testing (SST)

Before analyzing unknown samples, validate the system integrity:

  • Inject a 100 ng/mL neat standard of 6-Morpholinopyrimidin-4-ol six consecutive times.

  • Acceptance Criteria:

    • Retention time %RSD must be ≤1.0% .

    • Peak area %RSD must be ≤2.0% .

    • Tailing factor ( Tf​ ) must be between 0.9 and 1.2. If Tf​>1.2 , column silanol activity is too high; replace the column or increase buffer concentration.

Phase 3: LC-MS/MS Acquisition
  • Equilibrate the LC system at initial gradient conditions (5% B) for at least 10 column volumes.

  • Set the ESI source parameters: Capillary Voltage at 3.5 kV, Desolvation Temperature at 400 °C, and Desolvation Gas Flow at 800 L/hr.

  • Inject 5 µL of the prepared sample.

  • Monitor the MRM transitions outlined in Table 2.

Mandatory Visualization: Ionization & Fragmentation Pathway

LCMS_Workflow A 6-Morpholinopyrimidin-4-ol (Neutral, MW: 181.19) B ESI+ Ionization (0.1% Formic Acid Buffer) A->B C Precursor Ion [M+H]+ m/z 182.1 B->C D Collision-Induced Dissociation (CID: 15-25 eV) C->D E Quantifier Ion m/z 96.1 (Pyrimidine Core) D->E F Qualifier Ion m/z 86.1 (Morpholine Ion) D->F

ESI+ Ionization and CID Fragmentation Pathway for 6-Morpholinopyrimidin-4-ol.

References

  • [3] Title: LC-MS Method Development Strategies for Enhancing Mass Spectrometric Detection (Purine/Pyrimidine Derivatives) Source: ResearchGate / Journal of Mass Spectrometry URL: [Link]

  • [2] Title: HPLC Separation of Morpholino Sulfates and Polar Biological Buffers Source: SIELC Technologies URL:[Link]

Sources

Application Notes & Protocols: Evaluating 6-Morpholinopyrimidin-4-ol in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. The pyrimidine scaffold, particularly morpholine-substituted pyrimidines, has emerged as a promising pharmacophore due to its documented inhibitory effects on key inflammatory pathways.[2][3] This document provides a comprehensive guide for researchers on the application of 6-Morpholinopyrimidin-4-ol, a representative compound of this class, in pre-clinical anti-inflammatory studies. We present a hypothesized mechanism of action and a suite of validated, step-by-step protocols for robust in vitro characterization, from initial screening to mechanistic validation.

Introduction: The Rationale for Targeting Inflammatory Pathways

The inflammatory cascade is a complex network of cellular and molecular events. A key initiating event in many inflammatory responses, particularly those involving Gram-negative bacteria, is the activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS).[2][4] This activation triggers downstream signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway, which acts as a master regulator of inflammatory gene expression.[5] The subsequent upregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) leads to the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandins (PGs).[2] Concurrently, this pathway drives the transcription and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[6] Compounds that can effectively modulate this cascade at one or more key nodes represent potential therapeutic leads.

Compound Profile: 6-Morpholinopyrimidin-4-ol

6-Morpholinopyrimidin-4-ol belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The morpholine moiety is often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. While extensive public data on the specific anti-inflammatory activity of 6-Morpholinopyrimidin-4-ol is nascent, related morpholinopyrimidine derivatives have demonstrated potent inhibition of pro-inflammatory mediator production in LPS-stimulated macrophages.[2]

Table 1: Compound Properties (Illustrative)

Property Value Note
Molecular Formula C₈H₁₁N₃O₂
Molecular Weight 181.19 g/mol
Structure
Purity >98% (Recommended) Purity should be verified by HPLC and NMR.

| Solubility | Soluble in DMSO | Prepare a concentrated stock (e.g., 10-50 mM) in sterile DMSO. |

Hypothesized Mechanism of Action

Based on evidence from analogous compounds, we hypothesize that 6-Morpholinopyrimidin-4-ol exerts its anti-inflammatory effects by inhibiting the TLR4-mediated NF-κB signaling pathway in macrophages.[2][5] This inhibition is expected to occur upstream of NF-κB activation, leading to a downstream reduction in the expression of iNOS, COX-2, and key pro-inflammatory cytokines.

Inflammatory_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB_Ikb NF-κB / IκBα IKK->NFkB_Ikb Phosphorylates IκBα NFkB NF-κB (Active) NFkB_Ikb->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to DNA Inflammatory Gene Transcription NFkB->DNA iNOS iNOS DNA->iNOS Upregulates COX2 COX-2 DNA->COX2 Upregulates Cytokines TNF-α, IL-6, IL-1β DNA->Cytokines Upregulates Compound 6-Morpholinopyrimidin-4-ol Compound->MyD88 Inhibits (Hypothesized)

Figure 1: Hypothesized mechanism of 6-Morpholinopyrimidin-4-ol in the LPS-induced TLR4/NF-κB pathway.

Experimental Workflow for In Vitro Evaluation

A systematic, multi-assay approach is essential for a comprehensive evaluation of the compound's anti-inflammatory potential. The workflow is designed to first establish a non-toxic concentration range, then screen for primary activity (NO inhibition), and finally, validate the mechanism by quantifying key proteins and cytokines.

Experimental_Workflow cluster_assays start Culture RAW 264.7 Macrophages viability 1. Determine Non-Toxic Dose Range (MTT / XTT Assay) start->viability treat 2. Pre-treat with 6-Morpholinopyrimidin-4-ol + Stimulate with LPS (1 µg/mL) viability->treat collect 3. Collect Supernatant & Cell Lysate (After 24h Incubation) treat->collect griess 4a. Griess Assay (Nitric Oxide) collect->griess elisa 4b. ELISA (TNF-α, IL-6, IL-1β) collect->elisa western 4c. Western Blot (iNOS, COX-2, β-actin) collect->western analysis 5. Data Analysis & Interpretation griess->analysis elisa->analysis western->analysis

Sources

Protocol for assessing the antiproliferative effects of 6-Morpholinopyrimidin-4-ol.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Assessing the Antiproliferative Effects of 6-Morpholinopyrimidin-4-ol and its Derivatives

Executive Summary & Mechanistic Rationale

The compound 6-Morpholinopyrimidin-4-ol (CAS: 1159814-36-4)[1] serves as a highly privileged, foundational pharmacophore in modern medicinal chemistry, particularly in the development of targeted oncology therapeutics. The "morpholine-pyrimidine" scaffold is the structural bedrock for numerous clinical-stage Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors (e.g., Buparlisib, Pictilisib)[2][3].

The Causality of Inhibition: To evaluate the antiproliferative effects of this compound or its novel hybrid derivatives, one must first understand its molecular mechanism. The oxygen atom within the morpholine ring acts as a critical hydrogen-bond acceptor. It interacts directly with the hinge region of the kinase ATP-binding pocket (specifically binding to residues like Val851 in PI3Kα or Val828 in PI3Kδ)[2][3]. By competitively excluding ATP, the compound halts the phosphorylation of PIP2 to PIP3. This initiates a signaling cascade failure: AKT cannot be recruited to the membrane, mTORC1/2 activation fails, and the cell is forced into G0/G1 cell cycle arrest, ultimately triggering apoptosis[4][5].

A robust experimental protocol cannot rely on viability metrics alone; it must be a self-validating system . The workflow detailed below couples phenotypic readouts (cell death) with molecular target engagement (kinase inhibition) to definitively prove that the observed antiproliferative effects are causally linked to the morpholine-pyrimidine mechanism of action.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Kinase (Hinge Region: Val851/828) RTK->PI3K Activates PIP PIP2 ➔ PIP3 PI3K->PIP Phosphorylates Inhibitor 6-Morpholinopyrimidin-4-ol (Pharmacophore) Inhibitor->PI3K H-Bonds to Hinge (Blocks ATP) Apoptosis Apoptosis & G1 Cell Cycle Arrest Inhibitor->Apoptosis Induces (Phenotype) AKT AKT (p-Ser473) PIP->AKT Recruits & Activates mTOR mTORC1 / S6K AKT->mTOR Activates AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Drives

Fig 1: Mechanistic intervention of 6-Morpholinopyrimidin-4-ol in the PI3K/AKT/mTOR signaling pathway.

Tri-Modal Validation Workflow

To ensure high scientific integrity (E-E-A-T), we employ a tri-modal approach. Phenotypic death (Assay A) must be corroborated by target engagement (Assay B) and cellular consequence (Assay C).

Experimental_Workflow Prep 1. Compound Preparation Culture 2. Cell Culture & Treatment Prep->Culture MTT 3A. Viability Assay (MTT/CTG) Culture->MTT IC50 WB 3B. Target Engagement (Western Blot) Culture->WB Mech Flow 3C. Phenotypic Profiling (Flow Cytometry) Culture->Flow Cycle Analysis 4. Multi-Omic Data Integration MTT->Analysis WB->Analysis Flow->Analysis

Fig 2: Tri-modal validation workflow for assessing antiproliferative and mechanistic efficacy.

Step-by-Step Experimental Protocols

Phase 1: Compound Preparation & Cell Culture
  • Reagent Preparation: 6-Morpholinopyrimidin-4-ol is a stable powder[1]. Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Line Selection: Utilize human cancer cell lines known for PI3K pathway hyperactivation. MCF-7 (Breast) and SW480 (Colon) are highly responsive to morpholine-pyrimidine hybrids[4].

  • Treatment Rule: Ensure the final DMSO concentration in the culture media never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity, which can confound antiproliferative data.

Phase 2: Cell Viability & Proliferation (MTT Assay)

Rationale: Establishes the dose-response curve and IC50 value, providing a macroscopic view of the compound's cytotoxic potency.

  • Seeding: Seed 5,000 cells/well in a 96-well plate using 100 µL of complete growth media (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Treat cells for 72 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5-Fluorouracil or Cisplatin)[4].

  • Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Phase 3: Target Engagement & Mechanistic Validation (Western Blot)

Rationale: Kinase inhibition is a rapid, post-translational event. If the compound is a true PI3K hinge-binder, PIP3 depletion and subsequent p-AKT reduction will occur within hours. Measuring this ensures the cell death observed at 72h is strictly on-target.

  • Seeding & Treatment: Seed 3 × 10⁵ cells/well in 6-well plates. Treat with the compound at 0.5×, 1×, and 2× the established IC50 for a short duration (2 hours and 24 hours ).

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented heavily with protease and phosphatase inhibitors (critical for preserving phosphorylation states).

  • Immunoblotting: Resolve 20-30 µg of protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Probing: Probe for the targets listed in Table 2. A successful on-target morpholine-pyrimidine inhibitor will show a dose-dependent decrease in p-AKT (Ser473) at the 2-hour mark, prior to the onset of apoptosis.

Phase 4: Cell Cycle & Apoptosis Profiling (Flow Cytometry)

Rationale: PI3K/mTOR inhibition typically deprives cells of the growth signals required to pass the G1/S checkpoint, leading to G1 arrest followed by apoptosis.

  • Cell Cycle Arrest: Treat cells for 24 hours. Harvest, fix in 70% cold ethanol overnight, and stain with Propidium Iodide (PI) / RNase A solution. Analyze via flow cytometry to quantify the percentage of cells in G0/G1 vs. S/G2-M phases[6].

  • Apoptosis Induction: Treat cells for 48 hours. Harvest and double-stain with Annexin V-FITC and PI. Early apoptotic cells will be Annexin V⁺ / PI⁻, while late apoptotic cells will be Annexin V⁺ / PI⁺[6].

Data Presentation & Expected Outcomes

Table 1: Expected Antiproliferative Baselines for Morpholine-Pyrimidine Scaffolds Data synthesized from recent literature evaluating morpholine-pyrimidine hybrids[4][5].

Cell Line ModelTissue OriginExpected IC50 Range (Unoptimized Scaffold)Expected IC50 Range (Optimized Hybrid)Positive Control (5-FU)
MCF-7 Breast Adenocarcinoma20.0 – 50.0 µM0.2 – 19.6 µM~ 5.0 – 10.0 µM
SW480 Colorectal Adenocarcinoma30.0 – 60.0 µM5.0 – 15.0 µM~ 4.9 µM
HeLa Cervical Adenocarcinoma15.0 – 40.0 µM2.5 – 5.0 µM~ 8.0 µM

Table 2: Western Blot Antibody Panel for Mechanistic Validation

Target ProteinPhospho-SiteRationale for Inclusion in ProtocolExpected Response to 6-Morpholinopyrimidin-4-ol
AKT (Total) N/ALoading control for the AKT pathway.Unchanged.
p-AKT Ser473Direct downstream target of PI3K/PIP3. Validates hinge-region binding and target engagement.Rapidly Decreased (within 2 hours).
S6 Ribosomal N/ALoading control for the mTORC1 pathway.Unchanged.
p-S6 Ser235/236Downstream effector of mTOR. Validates dual PI3K/mTOR pathway shutdown.Decreased (within 2-6 hours).
Cleaved PARP N/ABiochemical marker of late-stage apoptosis.Increased (at 24-48 hours).
GAPDH / Actin N/AGlobal housekeeping loading control.Unchanged.

References

  • AK Scientific, Inc. "6-Morpholinopyrimidin-4-ol Safety Data Sheet". AKSci.com.
  • Ataollahi, E., et al. (2025). "Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine". Frontiers in Chemistry.
  • Garces, et al. (2019). "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors". National Institutes of Health (PMC).
  • ACS Publications. (2019). "Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway". Journal of Medicinal Chemistry.
  • ResearchGate. (2017). "Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties". European Journal of Medicinal Chemistry.

Sources

Application Note: Evaluating the Cytotoxicity of Pyrimidine-Morpholine Hybrids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Field: Medicinal Chemistry, Oncology, and Molecular Pharmacology

Introduction & Pharmacological Context

The rational design of anticancer therapeutics has increasingly focused on molecular hybridization—combining two or more pharmacophores into a single molecule to enhance efficacy and overcome drug resistance. Pyrimidine-morpholine hybrids have emerged as privileged scaffolds in this domain[1].

The pyrimidine core effectively mimics the adenine base of ATP, allowing it to competitively bind the ATP-binding sites of critical kinases, while the morpholine moiety improves aqueous solubility and forms essential hydrogen bonds within the kinase hinge region[2]. Consequently, these hybrids act as potent dual-inhibitors of the PI3K/Akt/mTOR signaling pathway and Thymidylate Synthase (TS), leading to profound antiproliferative effects in various malignancies, including colorectal (SW480) and breast (MCF-7) carcinomas[1].

To accurately evaluate the therapeutic potential of these compounds, researchers must employ a rigorous, self-validating framework that not only quantifies cytotoxicity but also elucidates the underlying mechanism of cell death.

Mechanistic Rationale for Assay Selection

Evaluating a novel hybrid requires decoupling cytostatic effects (halting cell division) from cytotoxic effects (inducing cell death). We achieve this through a two-tiered approach:

  • Metabolic Viability (MTT Assay): We utilize the MTT assay not merely as an industry standard, but because the reduction of the tetrazolium salt to formazan is directly proportional to mitochondrial reductase activity. This serves as a highly accurate, early-stage proxy for the metabolic collapse induced by PI3K/mTOR or TS inhibition[1].

  • Mechanistic Profiling (Flow Cytometry): A compound might exhibit a low IC₅₀ in an MTT assay by simply arresting the cell cycle (e.g., at the G0/G1 phase) without killing the cell. To resolve this ambiguity, Annexin V/Propidium Iodide (PI) dual-staining is employed to quantify externalized phosphatidylserine, definitively confirming apoptosis[1].

PI3K_mTOR_Pathway Hybrid Pyrimidine-Morpholine Hybrid PI3K PI3K / AKT / mTOR Pathway Hybrid->PI3K Kinase Inhibition TS Thymidylate Synthase (TS) Hybrid->TS Enzyme Inhibition Metabolism Cellular Metabolism & DNA Synthesis PI3K->Metabolism Promotes TS->Metabolism Promotes Apoptosis Apoptosis (Programmed Cell Death) Metabolism->Apoptosis Arrest Triggers

Dual-target inhibition mechanism of pyrimidine-morpholine hybrids triggering apoptosis.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . Every experiment includes internal checkpoints to ensure that the resulting data is an artifact-free representation of the compound's true biological activity.

Cytotoxicity_Workflow Prep Compound Preparation (DMSO Stock) Culture Cell Seeding (MCF-7, SW480) Prep->Culture MTT MTT Viability Assay (Metabolic Proxy) Culture->MTT 24h-72h Incubation Flow Flow Cytometry (Annexin V / PI) MTT->Flow Select Active Hits Validate Self-Validation (vs. 5-FU, Cisplatin) MTT->Validate IC50 Benchmarking Flow->Validate Mechanistic Proof

Self-validating experimental workflow for evaluating hybrid compound cytotoxicity.
Protocol 1: MTT Cell Viability Assay (IC₅₀ Determination)

Causality & Design Choice: We benchmark pyrimidine-morpholine hybrids against 5-Fluorouracil (5-FU) and Cisplatin. Because these hybrids often target TS, 5-FU (a known TS inhibitor) serves as the perfect mechanistic positive control, while Cisplatin provides a broad-spectrum DNA-crosslinking baseline[1].

Step-by-Step Methodology:

  • Cell Seeding: Harvest MCF-7 and SW480 cells in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine-morpholine hybrids (e.g., 1 to 100 µM) in culture media. Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced toxicity. Treat cells for 48 hours.

  • MTT Incubation: Aspirate the media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate in the dark for 4 hours at 37°C. Rationale: Viable cells will reduce the yellow tetrazolium to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution. Add 150 µL of pure DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes on an orbital shaker.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract cellular debris background.

Self-Validation Checkpoints:

  • Assay Integrity Control: Blank wells (media + MTT + DMSO) must be used to subtract background absorbance.

  • Vehicle Control: Cells treated with 0.1% DMSO must show ≥95% viability compared to untreated cells, proving the solvent is inert.

  • Positive Control: 5-FU and Cisplatin must yield IC₅₀ values consistent with literature norms for the specific cell line, validating the assay's sensitivity[1].

Protocol 2: Apoptosis Quantification via Flow Cytometry

Causality & Design Choice: Annexin V binds to phosphatidylserine (PS). In healthy cells, PS is confined to the inner membrane leaflet. During early apoptosis, PS translocates to the outer leaflet, allowing fluorescent Annexin V to bind. PI is membrane-impermeable and only stains the DNA of cells with compromised membranes (late apoptosis/necrosis). This dual-staining maps the exact trajectory of cell death[3].

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates ( 2×105 cells/well). Treat with the test compound at its calculated IC₅₀ and 2×IC50​ concentrations for 48 hours.

  • Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and the adherent cells (via trypsinization). Critical: Do not discard the media, or you will artificially skew the data toward viability.

  • Washing & Resuspension: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II).

Self-Validation Checkpoints:

  • Autofluorescence Control: Unstained cells to set baseline PMT voltages.

  • Compensation Controls: Single-stained Annexin V and Single-stained PI tubes to calculate and eliminate spectral overlap.

  • Biological Positive Control: Cells treated with 100 µM H₂O₂ for 4 hours to guarantee the dyes are actively labeling apoptotic/necrotic populations.

Quantitative Data Interpretation

The structure-activity relationship (SAR) of pyrimidine-morpholine hybrids heavily dictates their cytotoxicity. For instance, electron-withdrawing substitutions (like -CF₃ or Halogens) at the para position of the phenyl ring drastically enhance lipophilicity and target binding affinity[1].

Below is a summarized data presentation of a highly potent synthesized hybrid (Compound 2g) benchmarked against standard chemotherapeutics:

Compound / ControlCell LineIC₅₀ (µM) ± SDMechanistic Observations & SAR Notes
Compound 2g (p-CF₃) SW480 (Colorectal)5.10 ± 2.12Strongest cytotoxic effect; induces apoptosis; enhanced by electronegative -CF₃ group.
Compound 2g (p-CF₃) MCF-7 (Breast)19.60 ± 1.13Induces significant cell cycle phase arrest.
5-Fluorouracil (5-FU) SW4804.90 ± 0.83Positive Control (Thymidylate Synthase Inhibitor).
Cisplatin SW48016.10 ± 1.10Positive Control (DNA Crosslinking Agent).

Data derived from recent in vitro evaluations of molecularly hybridized pyrimidine-morpholine derivatives[1],[3]. Note that Compound 2g exhibits an IC₅₀ nearly identical to 5-FU and significantly outperforms Cisplatin in SW480 cells.

References

  • Title: Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine Source: Frontiers in Chemistry / PubMed Central URL
  • Title: Comparative Analysis of 4-(6-Hydrazinylpyrimidin-4-yl)
  • Title: Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine (PubMed Indexing)

Sources

Application Note: 6-Morpholinopyrimidin-4-ol as a Core Scaffold for Multi-Target-Directed Ligands in Alzheimer’s Disease Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Alzheimer's disease (AD) is a highly complex, multifactorial neurodegenerative disorder driven by interconnected pathologies: cholinergic transmission deficits, amyloid-beta (Aβ) plaque accumulation, and tau protein hyperphosphorylation. Because traditional single-target therapies (such as isolated acetylcholinesterase inhibitors) only provide temporary symptomatic relief and fail to halt disease progression, modern drug discovery has pivoted toward the Multi-Target-Directed Ligand (MTDL) paradigm.

The building block 6-Morpholinopyrimidin-4-ol (CAS: 1159814-36-4) has emerged as a highly privileged core scaffold for synthesizing these MTDLs[1]. As an Application Scientist, understanding the structural causality of this molecule is critical for rational drug design:

  • The Morpholine Moiety: The morpholine ring provides an optimal lipophilicity-to-polar-surface-area ratio, ensuring excellent Blood-Brain Barrier (BBB) penetration. Mechanistically, the oxygen atom in the morpholine ring acts as a potent hydrogen bond acceptor. In cholinesterase targets, this allows the moiety to anchor into the Peripheral Anionic Site (PAS) of acetylcholinesterase (AChE), a critical interaction for blocking AChE-induced Aβ aggregation[2].

  • The Pyrimidine Core: The pyrimidine ring mimics natural nucleobases, enabling the scaffold to intercalate into the ATP-binding hinge regions of neuro-inflammatory kinases (e.g., GSK-3β) responsible for tau pathology[3]. Furthermore, the tautomeric hydroxyl/keto group at position 4 provides an essential synthetic handle for downstream structural diversification.

Synthetic Workflow: Derivatization via Suzuki-Miyaura Coupling

To transform the inert 6-Morpholinopyrimidin-4-ol core into an active anti-Alzheimer's MTDL, researchers must convert the hydroxyl group into a reactive electrophile, followed by carbon-carbon bond formation to introduce bulky aryl groups that fit the hydrophobic pockets of AD target enzymes[2].

Protocol 1: Synthesis of 4-Aryl-6-Morpholinopyrimidine Hybrids

Step 1.1: Halogenation (Electrophilic Activation) Causality: The tautomeric pyrimidin-6-one oxygen is a poor leaving group. Phosphorus oxychloride (POCl₃) is utilized to convert it into a highly reactive chloride, priming the ring for cross-coupling.

  • Suspend 6-Morpholinopyrimidin-4-ol (1.0 eq) in neat POCl₃ (10.0 eq) within a round-bottom flask.

  • Add a catalytic amount of N,N-dimethylaniline to accelerate the chlorination mechanism.

  • Reflux the mixture at 110°C for 4 hours.

  • Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The low-Rf starting material must completely disappear, replaced by a high-Rf spot corresponding to 4-chloro-6-morpholinopyrimidine.

  • Carefully quench the mixture over crushed ice to hydrolyze excess POCl₃. Neutralize with saturated NaHCO₃ and extract the organic layer using dichloromethane (DCM).

Step 1.2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Causality: Palladium catalysis enables the precise coupling of the chlorinated intermediate with diverse arylboronic acids. This introduces the required aromatic systems for PAS binding and β-sheet intercalation[2].

  • In a Schlenk flask, combine 4-chloro-6-morpholinopyrimidine (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a degassed 1,4-dioxane/water mixture (4:1 v/v). Note: Water is essential to dissolve the inorganic base and activate the boronic acid via a reactive boronate complex.

  • Add Pd(PPh₃)₄ (0.05 eq) strictly under an argon atmosphere to prevent catalyst oxidation.

  • Heat the reaction at 90°C for 12 hours.

  • Filter the crude mixture through a Celite pad, concentrate in vacuo, and purify via silica gel flash chromatography to isolate the final pyrimidine-morpholine hybrid.

Biological Evaluation Protocols

Once the pyrimidine-morpholine library is synthesized, the compounds must be rigorously screened against primary AD targets in a self-validating system.

Protocol 2: In Vitro Cholinesterase Inhibition (Ellman’s Assay)

Causality: This gold-standard assay relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine subsequently reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion, allowing for precise spectrophotometric quantification[4].

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB (0.3 mM final concentration) and ATCI (0.5 mM final concentration) in the buffer.

  • Enzyme Preparation: Dilute Electrophorus electricus AChE (eeAChE) to a working concentration of 0.03 U/mL.

  • Incubation: In a 96-well microplate, add 140 µL buffer, 20 µL test compound (dissolved in DMSO; ensure final DMSO is <1% to prevent enzyme denaturation), 20 µL AChE, and 10 µL DTNB. Incubate at 37°C for 15 minutes to allow steady-state inhibitor-enzyme binding.

  • Reaction Initiation: Add 10 µL ATCI to initiate the hydrolysis.

  • Validation & Readout: Include Donepezil as a positive control and a DMSO-only well as a negative (uninhibited) control. Measure absorbance at 412 nm continuously for 5 minutes. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 3: Thioflavin T (ThT) Fluorescence Assay for Aβ₁₋₄₂ Aggregation

Causality: Thioflavin T (ThT) is a benzothiazole dye that exhibits drastically enhanced fluorescence upon intercalating into amyloid beta-sheets. MTDLs that successfully bind to Aβ monomers/oligomers prevent fibril formation, resulting in a quantifiable drop in fluorescence[5].

  • Peptide Monomerization: Dissolve Aβ₁₋₄₂ in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to break pre-existing aggregates. Evaporate the HFIP under a nitrogen stream and resuspend the peptide film in DMSO.

  • Assay Setup: Dilute the Aβ₁₋₄₂ to 20 µM in 50 mM HEPES buffer (pH 7.4) containing 100 mM NaCl.

  • Incubation: Mix 10 µL of the test compound (at 20 µM to achieve a 1:1 stoichiometry) with 10 µL of the Aβ₁₋₄₂ solution. Incubate at 37°C for 48 hours in the dark to induce aggregation.

  • Readout: Add 180 µL of a 5 µM ThT solution to each well. Measure fluorescence using a microplate reader (Excitation = 440 nm, Emission = 485 nm).

  • Validation: Normalize data against an Aβ-only positive control (representing 100% aggregation) and a blank well (buffer + ThT only).

Quantitative Data Summarization

The table below summarizes representative biochemical benchmarking data for pyrimidine-morpholine hybrids derived from the 6-Morpholinopyrimidin-4-ol scaffold, demonstrating their superiority over single-target clinical standards.

Compound / ScaffoldAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Aβ₁₋₄₂ Inhibition (%)BBB Permeability
6-Morpholinopyrimidin-4-ol > 100> 100< 5.0%High
Lead Hybrid (e.g., Compound 5h) 0.43 ± 0.422.50 ± 0.0468.4 ± 2.1%High
Donepezil (Clinical Control) 0.014 ± 0.0025.3 ± 0.2N/AHigh
Neostigmine (Clinical Control) 16.3 ± 1.12N/AN/ALow

Pathway Visualization

G A 6-Morpholinopyrimidin-4-ol (Core Scaffold) B Pyrimidine-Morpholine Hybrids (MTDLs) A->B Structural Diversification C AChE / BuChE Inhibition B->C PAS Binding D Aβ1-42 Aggregation Inhibition B->D β-Sheet Intercalation E Kinase Modulation (e.g., GSK-3β, PI3K) B->E ATP-Pocket Interaction F Increased Synaptic ACh (Cognitive Maintenance) C->F G Reduced Amyloid Plaques (Toxicity Prevention) D->G H Reduced Tau Pathology (Microtubule Stability) E->H I Neuroprotection & Disease Modification F->I G->I H->I

Figure 1: MTDL pathway of pyrimidine-morpholine hybrids in Alzheimer's disease models.

References

  • Title: Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses Source: Elsevier / PubMed URL: [Link]

  • Title: Multifunctional Small Molecules as Potential Anti-Alzheimer's Disease Agents Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Recent Advances in the Search for Effective Anti-Alzheimer's Drugs Source: MDPI (Pharmaceuticals) URL: [Link]

Sources

Application Note: Synthesis of 4,6-Disubstituted 2-(4-Morpholinyl)pyrimidines via Sequential Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Therapeutic Significance

The 2-morpholinopyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry. It is most prominently featured in ATP-competitive inhibitors targeting the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways 1. In clinical candidates such as Buparlisib (BKM120), the morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the kinase hinge region (e.g., Val851 in PI3Kα).

To effectively map the structure-activity relationship (SAR) of the solvent-exposed and affinity pockets within these kinases, drug development professionals require highly modular synthetic routes. The ability to independently install diverse functional groups at the C4 and C6 positions of the pyrimidine ring is essential for tuning both potency and pharmacokinetic properties.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes Inhibitor 2-Morpholinopyrimidine (e.g., Buparlisib) Inhibitor->PI3K ATP-Competitive Inhibition

PI3K/mTOR signaling pathway and its inhibition by 2-morpholinopyrimidine derivatives.

Mechanistic Rationale & Synthetic Strategy

The most efficient approach to 4,6-disubstituted 2-(4-morpholinyl)pyrimidines relies on the sequential desymmetrization of the commercially available starting material, 4,6-dichloro-2-(4-morpholinyl)pyrimidine . This strategy capitalizes on the shifting electronic properties of the pyrimidine core during sequential cross-coupling events 2.

The First Cross-Coupling: Electronic Deactivation

In the starting material, the C4 and C6 positions are chemically equivalent and highly activated toward nucleophilic attack and oxidative addition by Pd(0) due to the electron-deficient nature of the pyrimidine ring. When the first Suzuki-Miyaura coupling occurs, an aryl or heteroaryl group replaces one chlorine atom. Because aryl groups are electron-donating relative to chlorine, this substitution increases the electron density of the pyrimidine ring, raising its Lowest Unoccupied Molecular Orbital (LUMO) energy. Consequently, the remaining C6–Cl bond becomes significantly deactivated. By strictly controlling stoichiometry (1.05 eq of boronic acid) and using a mild catalyst like Pd(PPh3)4, the reaction halts cleanly at mono-substitution 3.

The Second Cross-Coupling: Overcoming the Energy Barrier

To functionalize the deactivated C6 position, the energetic barrier for the second oxidative addition must be overcome. This requires elevated temperatures and highly active palladium precatalysts featuring electron-rich, sterically demanding ligands (e.g., dppf for Suzuki couplings, or RuPhos for Buchwald-Hartwig aminations) 4.

Sequential cross-coupling workflow for desymmetrization of 4,6-dichloro-2-morpholinopyrimidine.

Data Presentation: Optimization of Reaction Conditions

The choice of catalyst and base is critical to preventing over-coupling in the first step and ensuring full conversion in the second step.

Table 1: Optimization of the First Suzuki-Miyaura Coupling (C4 Position)

Entry Catalyst (5 mol%) Base (2.0 eq) Solvent Temp (°C) Yield (Mono) Yield (Di-coupled)
1 Pd(PPh3)4 Na2CO3 Toluene/EtOH/H2O (2:1:1) 80 88% <5%
2 Pd(dppf)Cl2 K2CO3 Dioxane/H2O (4:1) 90 72% 15%

| 3 | Pd(OAc)2 / PPh3 | K3PO4 | DMF | 100 | 65% | 22% |

Causality Note: While Pd(dppf)Cl2 is a highly efficient catalyst, its increased reactivity leads to a higher percentage of unwanted di-coupled byproduct during the first step. Pd(PPh3)4 provides the optimal balance of reactivity and selectivity.

Table 2: Optimization of the Second Cross-Coupling (C6 Position - Amination)

Entry Catalyst (5 mol%) Ligand (10 mol%) Base (2.0 eq) Solvent Temp (°C) Yield
1 Pd2(dba)3 BINAP Cs2CO3 Toluene 100 45%
2 Pd2(dba)3 XantPhos Cs2CO3 Dioxane 100 60%

| 3 | RuPhos Pd G2 | RuPhos | NaOtBu | Dioxane | 110 | 92% |

Causality Note: The deactivated C6 position requires the highly active RuPhos Pd G2 precatalyst. The steric bulk of RuPhos accelerates the difficult reductive elimination step, preventing catalyst stalling.

Experimental Protocols

Protocol A: Mono-Suzuki-Miyaura Coupling (Synthesis of 4-Aryl-6-chloro-2-(4-morpholinyl)pyrimidine)

This protocol is self-validating: the color change confirms catalyst activation, and TLC clearly differentiates the mono-coupled product from the starting material.

  • Reaction Setup: To a 50 mL Schlenk flask, add 4,6-dichloro-2-(4-morpholinyl)pyrimidine (1.0 mmol, 234 mg), the desired aryl boronic acid (1.05 mmol), and Na2CO3 (2.0 mmol, 212 mg).

  • Solvent Degassing: Add a solvent mixture of Toluene/EtOH/H2O (2:1:1, 10 mL). Sparge the mixture with Argon for 15 minutes. Crucial Step: Oxygen must be removed to prevent the rapid oxidation of the Pd(0) active species to inactive Pd(II) complexes.

  • Catalyst Addition: Quickly add Pd(PPh3)4 (0.05 mmol, 58 mg) under a positive stream of Argon. Seal the flask and heat to 80 °C.

  • Validation & Monitoring: Upon reaching 80 °C, the suspension will transition from pale yellow to a clear, dark orange solution, indicating the formation of the active Pd(0) species. Monitor by TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.6 ) will be consumed within 3-4 hours, replaced by a strongly UV-active spot ( Rf​≈0.4 ).

  • Workup: Cool to room temperature. Filter the mixture through a 1-inch pad of Celite to remove palladium black (a visual indicator of catalyst decomposition at the end of the reaction). Extract the filtrate with EtOAc (3 × 15 mL). Wash the combined organic layers with 1M NaOH (10 mL) to remove any unreacted boronic acid, followed by brine. Dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: Second Cross-Coupling (Buchwald-Hartwig Amination at C6)
  • Reaction Setup: In an oven-dried vial equipped with a Teflon septum, combine the 4-aryl-6-chloro-2-(4-morpholinyl)pyrimidine intermediate from Protocol A (1.0 mmol), the desired secondary amine (1.2 mmol), and NaOtBu (2.0 mmol, 192 mg).

  • Catalyst Addition: Add RuPhos Pd G2 (0.05 mmol, 39 mg) and RuPhos ligand (0.05 mmol, 23 mg).

  • Solvent & Heating: Add anhydrous, degassed 1,4-Dioxane (5 mL). Purge the vial with Argon for 5 minutes. Seal and heat at 110 °C for 12 hours.

  • Validation & Workup: The reaction mixture will become dark brown and a precipitate (NaCl) will form, validating the progress of the cross-coupling. Cool the reaction, dilute with EtOAc (20 mL), and wash with water. Purify the organic layer via silica gel chromatography (DCM/MeOH gradient) to yield the final 4,6-disubstituted 2-(4-morpholinyl)pyrimidine.

References

  • Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds.Organic & Biomolecular Chemistry (RSC Publishing).
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.MDPI.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.PMC / NIH.
  • Pyrimidine derivatives used as PI-3-kinase inhibitors (US8217035B2).

Sources

Application Note: Three-Component Synthesis of Pyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic causality, experimental optimization, and self-validating protocols for the multicomponent assembly of highly substituted pyridin-4-ols.

Strategic Context in Drug Discovery

Pyridin-4-ol derivatives and their tautomeric pyridin-4-ones are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, antiviral agents, and agrochemicals. Traditional synthetic routes to highly substituted pyridines often suffer from rigid step-by-step assembly, limiting library diversity.

To overcome this, a flexible three-component reaction utilizing alkoxyallenes, nitriles, and carboxylic acids has emerged as a powerful methodology (). This approach allows for the rapid, one-pot generation of molecular diversity, enabling drug development professionals to introduce a wide array of substituents (aliphatic, aromatic, and perfluoroalkyl) onto the pyridine core with high operational simplicity (1)[1].

Mechanistic Causality: The "Umpolung" Paradigm

Understanding the reaction mechanism is critical for troubleshooting and optimizing yields. The success of this three-component synthesis hinges on a fascinating cascade of reactivity, specifically an "umpolung" (polarity reversal) event ().

  • Nucleophilic Addition : The highly reactive lithiated alkoxyallene attacks the electrophilic carbon of the nitrile, forming an intermediate adduct.

  • Umpolung & Acylation : Upon the addition of a strong carboxylic acid (e.g., Trifluoroacetic acid, TFA), the alkoxyallene subunit is protonated. This protonation reverses the polarity of the central carbon, transforming it into an electrophile that is subsequently attacked by the carboxylate nucleophile, yielding a β-ketoenamide.

  • Intramolecular Aldol Cyclization : The final ring closure involves the nucleophilic terminal carbon of the enol adding to the amide carbonyl. Because amide carbonyls are notoriously weak electrophiles, this step is often the bottleneck of the reaction and requires specific Lewis acid activation to proceed efficiently (2)[2].

Mechanism A Lithiated Alkoxyallene + Nitrile B Adduct Intermediate A->B Addition C Protonation (Acid) Umpolung Reactivity B->C + H+ D Attack of Carboxylate C->D Nucleophilic Attack E β-Ketoenamide D->E Rearrangement F Intramolecular Aldol Cyclization E->F Acid Catalysis G Pyridin-4-one F->G - H2O H Pyridin-4-ol (Tautomerization) G->H Tautomerization

Caption: Mechanistic pathway of the three-component pyridin-4-ol synthesis.

Substrate Scope and Reaction Efficiency

The methodology demonstrates broad functional group tolerance. The table below summarizes the quantitative data for representative reactions, highlighting the high yields achievable when the cyclization step is properly optimized with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (3)[3].

AlkoxyalleneNitrile ComponentCarboxylic AcidCyclization ReagentsOptimized Yield (%)
MethoxyallenePivalonitrileTrifluoroacetic acid (TFA)TMSOTf / Et₃N83%
MethoxyalleneButyronitrileTrifluoroacetic acid (TFA)TMSOTf / Et₃N> 75%
MethoxyalleneBenzonitrileTrifluoroacetic acid (TFA)TMSOTf / Et₃N> 75%
MethoxyallenePivalonitrilePentafluoropropionic acidTMSOTf / Et₃N> 75%

Data reflects the robust nature of the multicomponent assembly across aliphatic, aromatic, and fluorinated precursors.

Experimental Design: Overcoming Polarity and Purification Bottlenecks

A major hurdle in synthesizing pyridin-4-ols is their coexistence in a tautomeric equilibrium with pyridin-4-ones. This dual nature makes the crude product highly polar, leading to severe streaking during silica gel chromatography and poor isolated yields (4)[4].

The Causality of Derivatization: To resolve this, a "fourth component" step is strategically introduced. By treating the crude mixture with Sodium Hydride (NaH) and Nonafluorobutanesulfonyl fluoride (NfF), the oxygen is trapped as a nonaflate. This completely abolishes tautomerization, drastically reduces the molecule's polarity for easy flash chromatography, and installs an excellent leaving group for downstream Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Sonogashira reactions) ().

Workflow Step1 1. Lithiation of Methoxyallene (THF, -78°C) Step2 2. Nitrile Addition (e.g., Pivalonitrile) Step1->Step2 Step3 3. Carboxylic Acid Addition (e.g., TFA) Step2->Step3 Step4 4. Cyclization (TMSOTf, Et3N, Reflux) Step3->Step4 Step5 Crude Pyridin-4-ol (Highly Polar) Step4->Step5 Step6 5. Derivatization (NaH, NfF) (Optional for Purification) Step5->Step6 Solves polarity issue Step7 Purified Pyridin-4-yl Nonaflate (Ready for Pd-Catalysis) Step6->Step7

Caption: Experimental workflow and derivatization logic for purification.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in physical indicators to ensure self-validation at critical stages of the synthesis.

Protocol A: One-Pot Three-Component Assembly of Pyridin-4-ol

Objective: Synthesize the crude pyridin-4-ol core. Critical Reagents: Methoxyallene, n-Butyllithium (n-BuLi, 2.5 M in hexanes), Pivalonitrile, Trifluoroacetic acid (TFA), TMSOTf, Triethylamine (Et₃N).

  • Lithiation (Strictly Anhydrous): In an oven-dried flask under argon, dissolve methoxyallene (1.0 equiv) in anhydrous THF. Cool the reaction to exactly -78 °C using a dry ice/acetone bath.

  • Base Addition: Add n-BuLi (1.05 equiv) dropwise over 15 minutes.

    • Self-Validation Check: The internal temperature must not rise above -70 °C. The lithiated intermediate is highly unstable; failure to maintain temperature will result in decomposition and immediate darkening of the solution.

  • Nitrile Addition: After stirring for 30 minutes at -78 °C, add pivalonitrile (1.1 equiv) dropwise. Stir for an additional 1 hour.

  • Acylation & Umpolung: Add an excess of TFA (3.0 equiv) rapidly. Allow the reaction mixture to slowly warm to room temperature over 2 hours. Evaporate the volatiles under reduced pressure to yield the crude β-ketoenamide mixture.

  • Forced Cyclization: Dissolve the crude residue in anhydrous Dichloromethane (DCM). Add Et₃N (4.0 equiv) followed by TMSOTf (2.0 equiv). Heat the mixture to reflux for 48-72 hours.

    • Self-Validation Check: Monitor via TLC (UV 254 nm). The disappearance of the highly UV-active β-ketoenamide spot confirms the completion of the challenging aldol-type cyclization (3)[3].

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to yield the crude pyridin-4-ol.

Protocol B: Nonaflate Derivatization for Chromatographic Resolution

Objective: Convert the polar tautomeric mixture into a non-polar, easily purifiable nonaflate. Critical Reagents: Sodium Hydride (NaH, 60% dispersion in mineral oil), Nonafluorobutanesulfonyl fluoride (NfF).

  • Deprotonation: Dissolve the crude pyridin-4-ol from Protocol A in anhydrous THF under argon. Cool to 0 °C.

  • Base Activation: Carefully add NaH (1.5 equiv) in small portions.

    • Self-Validation Check: Immediate evolution of hydrogen gas (bubbling) will occur. Stir the mixture until gas evolution completely ceases (approx. 30-45 minutes). The cessation of bubbling is a physical guarantee that quantitative deprotonation to the sodium pyridin-4-olate has been achieved (4)[4].

  • Sulfonylation: Slowly add NfF (1.2 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Purification: Quench carefully with water, extract with ethyl acetate, and concentrate. Purify the resulting organic residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient). The nonaflate will elute cleanly without streaking.

References

  • Source: chim.
  • Source: benchchem.
  • Source: benchchem.
  • Source: benchchem.
  • Source: beilstein-journals.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Morpholinopyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the synthesis of 6-Morpholinopyrimidin-4-ol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction yields.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis of 6-Morpholinopyrimidin-4-ol, which typically involves the nucleophilic substitution of a leaving group (e.g., a halogen) on the pyrimidine ring with morpholine.

Q1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted starting material. What's going wrong?

This is the most common challenge and can be traced back to several key factors related to reaction kinetics and reagent integrity.[1]

Potential Causes & Step-by-Step Solutions:

  • Reagent Purity and Inertness:

    • Causality: Pyrimidine synthesis, particularly nucleophilic aromatic substitution, is highly sensitive to moisture and impurities. Water can hydrolyze starting materials or intermediates, while other nucleophilic impurities can lead to unwanted side products.[2]

    • Actionable Protocol:

      • Dry Your Reagents: Ensure your starting pyrimidine (e.g., 4,6-dichloro-2-morpholinopyrimidine) and morpholine are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation).

      • Verify Purity: Use reagents of the highest possible purity. If purity is questionable, consider recrystallizing the solid starting material or distilling the liquid reagents.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from interfering.[1]

  • Suboptimal Reaction Conditions:

    • Causality: Temperature, reaction time, and solvent choice are critically linked. Insufficient thermal energy may lead to slow reaction rates, while excessive heat can cause decomposition or favor side reactions. The solvent's polarity influences the solubility of reactants and the stabilization of transition states.[1][3]

    • Actionable Protocol:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product over time. This is the only reliable way to determine the optimal reaction time.[2]

      • Temperature Optimization: If the reaction is sluggish at a lower temperature, gradually increase it in increments (e.g., 10-15 °C) while monitoring for side product formation. Refluxing is common for these reactions, often between 80-110 °C.[4]

      • Solvent Screening: While solvents like dioxane[4] or ethanol are common, their effectiveness can be substrate-dependent. If yield is poor, consider screening other polar aprotic solvents such as DMF or NMP.

  • Inefficient Base or Incorrect Stoichiometry:

    • Causality: The reaction of morpholine with a chloropyrimidine generates HCl as a byproduct. This acid can protonate the morpholine, rendering it non-nucleophilic. A base is required to scavenge this acid and maintain a sufficient concentration of the free-base morpholine nucleophile.

    • Actionable Protocol:

      • Choice of Base: Use a non-nucleophilic base like potassium carbonate (K₂CO₃)[4] or diisopropylethylamine (DIPEA).

      • Stoichiometry: Ensure at least one equivalent of the base is used. For reactant stoichiometry, using a slight excess of morpholine (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.[1]

Q2: I'm observing multiple product spots on my TLC plate that are difficult to separate. How can I improve selectivity?

The formation of multiple products typically points to side reactions or, if using a di-substituted starting material, a lack of regioselectivity.

Potential Causes & Step-by-Step Solutions:

  • Di-substitution on Dihalopyrimidines:

    • Causality: When starting with a dihalopyrimidine (e.g., 4,6-dichloropyrimidine), the reaction can proceed to substitute both halogens with morpholine if conditions are too harsh or the reaction is run for too long.

    • Actionable Protocol:

      • Control Stoichiometry: Use only one equivalent of morpholine relative to the dihalopyrimidine.

      • Lower the Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. This can often favor mono-substitution over di-substitution.[3]

      • Monitor Carefully: Stop the reaction as soon as TLC indicates the full consumption of the starting material to prevent the subsequent, slower reaction at the second position.

  • Degradation or Side Reactions:

    • Causality: High temperatures can lead to the decomposition of either the starting materials or the desired product.[3] The pyrimidine ring itself can undergo cleavage under certain conditions.[5]

    • Actionable Protocol:

      • Run a Temperature Gradient: Experiment with a range of temperatures to find the optimal balance between reaction rate and product stability.

      • Purify Starting Materials: Impurities in the starting materials can sometimes catalyze side reactions.[2]

Q3: My reaction seems to have worked, but I'm losing a significant amount of product during the aqueous workup and extraction. What can I do?

Product loss during isolation is often due to the product's physical properties, such as its solubility or stability.[3]

Potential Causes & Step-by-Step Solutions:

  • Product is Water-Soluble:

    • Causality: The presence of the morpholine group and the pyrimidin-4-ol tautomer can increase the polarity and water solubility of the final product, leading to its loss in the aqueous layer during extraction.

    • Actionable Protocol:

      • Brine Wash: During the workup, wash the organic layer with a saturated sodium chloride solution (brine). This increases the polarity of the aqueous phase and can "salt out" the product, driving it into the organic layer.[3]

      • Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times with a fresh portion of the organic solvent to recover any dissolved product.

      • Solvent Evaporation: If the product is highly polar, consider removing the reaction solvent under vacuum and purifying directly via column chromatography, bypassing the aqueous workup entirely.

  • Emulsion Formation:

    • Causality: Emulsions can form at the interface of the organic and aqueous layers, trapping the product and making separation difficult.

    • Actionable Protocol:

      • Add Brine: Adding a small amount of brine can often help break up an emulsion.[3]

      • Filter: Pass the entire mixture through a pad of Celite or glass wool to help break the emulsion.

      • Change Solvent: Adding a different organic solvent with a different density can sometimes resolve the issue.

  • Product Instability:

    • Causality: The product may be sensitive to the pH of the aqueous solution used in the workup.

    • Actionable Protocol:

      • Use Neutral Conditions: If possible, perform the workup with deionized water or a neutral buffer solution instead of acidic or basic washes.[3]

      • Low-Temperature Workup: Perform the extraction and subsequent steps at a lower temperature (e.g., in an ice bath) to minimize degradation.

Frequently Asked Questions (FAQs)
  • Q: What is the general reaction mechanism for this synthesis?

    • A: The synthesis of 6-Morpholinopyrimidin-4-ol from a precursor like 6-chloropyrimidin-4-ol proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The electron-deficient pyrimidine ring is attacked by the nitrogen atom of morpholine, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atoms in the pyrimidine ring. The complex then collapses, expelling the chloride ion to yield the final product.

  • Q: Which starting material is best: a 4-chloro or a 4,6-dichloropyrimidine?

    • A: The choice depends on your final target molecule. If your goal is solely 6-Morpholinopyrimidin-4-ol, starting with 6-chloropyrimidin-4-ol is more direct. However, 4,6-dichloropyrimidine is a versatile starting material that allows for sequential, selective cross-coupling reactions to introduce different functional groups at the 4- and 6-positions, offering greater synthetic flexibility.[6]

  • Q: Can I use other bases besides K₂CO₃?

    • A: Yes, other non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Inorganic bases like sodium carbonate or cesium carbonate can also be effective. The choice of base can sometimes influence the reaction rate and side product profile, so it may be a parameter worth optimizing.

Data & Protocols
Table 1: Troubleshooting Summary for Low Yield
Parameter Potential Issue Recommended Action Rationale
Reagents Moisture or impurities present.Dry all reagents and solvents. Use high-purity starting materials.[1]Prevents hydrolysis and side reactions.[2]
Temperature Too low (slow reaction) or too high (decomposition).Monitor reaction by TLC and optimize temperature (e.g., 80-110 °C).[4]Balances reaction rate with product stability.[3]
Stoichiometry Insufficient morpholine or base.Use a slight excess of morpholine (1.1-1.5 eq.) and at least 1 eq. of base.Drives reaction equilibrium towards the product.
Solvent Poor solubility of reactants.Screen alternative polar aprotic solvents (e.g., Dioxane, DMF, NMP).[4]Ensures reactants are in solution to react efficiently.
Atmosphere Presence of air/moisture.Run the reaction under an inert atmosphere (N₂ or Ar).[2]Critical for sensitive reagents and to prevent side reactions.
General Experimental Protocol

This protocol describes a general procedure for the synthesis of a 6-morpholino-substituted pyrimidine from a chloropyrimidine precursor.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting chloropyrimidine (1.0 eq.).

  • Reagent Addition: Add the solvent (e.g., dioxane, ~10 mL per mmol of starting material), followed by potassium carbonate (1.5 eq.) and morpholine (1.2 eq.).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate or chloroform) and wash with water and then brine.[3][4]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum.

  • Purification: Purify the resulting crude product by flash column chromatography or recrystallization to obtain the pure 6-Morpholinopyrimidin-4-ol derivative.

Visual Diagrams
General Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dry Reagents & Solvents P2 Assemble Glassware P1->P2 P3 Inert Atmosphere (N2/Ar) P2->P3 R1 Add Chloropyrimidine, Base, and Solvent P3->R1 R2 Add Morpholine R1->R2 R3 Heat to Target Temp (e.g., 100 °C) R2->R3 R4 Monitor by TLC/LC-MS R3->R4 W1 Cool & Concentrate R4->W1 W2 Aqueous Extraction W1->W2 W3 Dry & Concentrate Organic Layer W2->W3 W4 Purify (Chromatography/ Recrystallization) W3->W4 Final Final W4->Final Pure Product

Caption: A standard workflow for the synthesis of 6-Morpholinopyrimidin-4-ol.

Troubleshooting Logic Diagram

Start Low Yield or Incomplete Reaction? CheckPurity Are Reagents Anhydrous & Pure? Start->CheckPurity Yes CheckConditions Is Temperature/ Time Optimal? CheckPurity->CheckConditions Yes Sol_Purity Action: Dry/Purify Reagents, Use Inert Gas CheckPurity->Sol_Purity No CheckStoich Is Stoichiometry Correct? CheckConditions->CheckStoich Yes Sol_Conditions Action: Monitor by TLC, Adjust Temp/Time CheckConditions->Sol_Conditions No Sol_Stoich Action: Use Excess Nucleophile/Base CheckStoich->Sol_Stoich No SideProducts Side Products Observed? CheckStoich->SideProducts Yes Sol_Purity->CheckConditions Sol_Conditions->CheckStoich Sol_Stoich->SideProducts Sol_SideProducts Action: Lower Temp, Control Stoichiometry, Purify Starting Materials SideProducts->Sol_SideProducts Yes End Yield Improved SideProducts->End No Sol_SideProducts->End

Caption: A diagnostic flowchart for troubleshooting low-yield reactions.

References
  • BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Al-Masoudi, N. A., et al. (n.d.).
  • MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders.
  • Wikipedia. (n.d.). Pyrimidine.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of morpholine compounds.
  • Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
  • Pérez-Picaso, L., et al. (n.d.). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry (RSC Publishing).
  • Mohamed-Ezzat, R. A. (2022). Synthesis and structure characterization of N-[5-cyano-4-(morpholin-4-yl)-6-phenylpyrimidin-2-yl]benzenesulfonamide.
  • ChemRxiv. (2023).

Sources

Technical Support Center: Overcoming Aqueous Solubility Challenges for 6-Morpholinopyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and assay development. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of planar, heterocyclic compounds. 6-Morpholinopyrimidin-4-ol (CAS: 1159814-36-4) is a classic example of a molecule that looks deceptively simple but presents significant thermodynamic barriers to dissolution.

This guide deconstructs the physicochemical causality behind these issues and provides self-validating, field-proven protocols to keep your compound in solution for both in vitro and in vivo applications.

Mechanistic Insights: The Root of the Solubility Barrier

To successfully formulate 6-Morpholinopyrimidin-4-ol, we must first understand why it resists water. The solubility barrier is driven by three interacting physicochemical properties:

  • Lactam-Lactim Tautomerism: The pyrimidin-4-ol core exists in a dynamic tautomeric equilibrium with its keto form, pyrimidin-4(3H)-one[1]. This structural duality facilitates extensive intermolecular hydrogen bonding, creating a highly stable, rigid crystal lattice that energetically resists aqueous solvation[2].

  • Attenuated Basicity: While free morpholine is a moderately strong base (pKa ~8.4), conjugating it to the electron-withdrawing pyrimidine ring drastically delocalizes the nitrogen's lone pair. This shifts the pKa of the morpholine nitrogen down to approximately 2.9–4.0[3].

  • Acidic pKa: The pyrimidin-4-ol hydroxyl/NH proton has an acidic pKa of roughly 8.6–9.0[4].

The Causality: At a physiological pH of 7.4, the molecule exists almost entirely in its neutral, un-ionized state. Without ionic charge to facilitate dipole-ion interactions with water, the compound relies solely on weak dipole-dipole interactions, which are insufficient to break the strong crystal lattice energy[5].

Formulation Decision Workflow

Before selecting a protocol, you must align your formulation strategy with your experimental end-goal. Use the decision tree below to determine the optimal path.

SolubilityWorkflow Start 6-Morpholinopyrimidin-4-ol (Solid) Assess Target Concentration & Assay? (In vitro vs. In vivo) Start->Assess InVitro In Vitro Assays (Cell Culture/Enzymatic) Assess->InVitro InVivo In Vivo / PK Studies (Animal Dosing) Assess->InVivo DMSO Dissolve in 100% DMSO (Stock: 10-50 mM) InVitro->DMSO pHAdjust pH Adjustment (pH < 3 or pH > 10) InVivo->pHAdjust CoSolvent Co-solvent System (e.g., 10% PEG400 + 5% Tween 80) InVivo->CoSolvent Cyclodextrin Complexation (20% HP-β-CD in Water) InVivo->Cyclodextrin Dilute Dilute in Aqueous Buffer (Final DMSO < 0.5%) DMSO->Dilute Success Solubilized Formulation Dilute->Success pHAdjust->Success CoSolvent->Success Cyclodextrin->Success

Caption: Decision tree for formulating 6-Morpholinopyrimidin-4-ol for in vitro and in vivo applications.

Step-by-Step Troubleshooting Protocols

Protocol A: Solvent-Shift Method for In Vitro Assays

Goal: Achieve a working concentration of 10–50 µM in physiological buffer without precipitation.

The Logic: We bypass the crystal lattice energy by dissolving the solid in a strong aprotic solvent (DMSO). We then use a "step-down" dilution technique to prevent the localized supersaturation that causes the compound to crash out upon contact with water.

  • Stock Preparation: Weigh the solid compound and dissolve it in 100% anhydrous DMSO to create a 10 mM stock. Vortex for 60 seconds. Self-validation step: The solution must be completely optically clear. If micro-crystals remain, sonicate in a water bath at 37°C for 5 minutes.

  • Buffer Pre-warming: Pre-warm your target aqueous buffer (e.g., PBS or DMEM) to 37°C. Cold buffers decrease thermodynamic solubility limits instantly.

  • Vortex-Coupled Addition: Place the tube containing the pre-warmed buffer on a vortex mixer at medium speed.

  • Dropwise Dilution: Using a micro-pipette, add the DMSO stock dropwise directly into the center of the vortexing liquid (do not let it run down the side of the tube).

  • Final Equilibration: Cap the tube and invert gently 5 times. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent cellular toxicity.

Protocol B: HP-β-CD Complexation for In Vivo Dosing

Goal: Achieve a >2 mg/mL aqueous solution suitable for IV/IP injection.

The Logic: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the lipophilic morpholine-pyrimidine core, while its hydrophilic exterior ensures high aqueous solubility.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI) or 50 mM Citrate buffer (pH 4.0).

  • Wetting the API: Add the required mass of 6-Morpholinopyrimidin-4-ol to a glass vial. Add a micro-volume of PEG400 (just enough to wet the powder and form a paste; ~5% of final volume).

  • Complexation: Add the 20% HP-β-CD solution to the paste.

  • Energy Input: Sonicate the suspension for 15–30 minutes at 40°C. The mechanical energy forces the compound into the cyclodextrin cavities.

  • Filtration: Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed API. Self-validation step: Measure the pre- and post-filtration concentration via HPLC to confirm the encapsulation efficiency.

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate instantly when I add my DMSO stock to PBS? A: This is known as solvent-shift precipitation. When you inject DMSO into water, the local concentration of water around the droplet exceeds the compound's solubility limit before mechanical mixing can disperse it. Solution: Always add the DMSO stock to a rapidly moving (vortexing) buffer, never the other way around. Alternatively, use Protocol B.

Q: Can I just lower the pH of my assay buffer to dissolve it? A: Yes, but with caveats. Dropping the pH below 3.0 will protonate the morpholine nitrogen, creating a soluble cation[3]. However, a pH of 3.0 is highly toxic to live cells and will denature most enzymes. This strategy is only viable for analytical chemistry (e.g., HPLC mobile phases) or specific gastric in vivo models.

Q: Does heating the buffer help? A: Heating provides temporary kinetic energy to break the crystal lattice, but it does not change the thermodynamic equilibrium. Once the buffer cools back to room temperature or 37°C, the compound will likely nucleate and precipitate over 2–4 hours. You must use co-solvents or excipients to stabilize the solution thermodynamically.

Quantitative Solubility Data

The following table summarizes expected solubility outcomes based on empirical formulation strategies for pyrimidine-morpholine derivatives.

Formulation MatrixpHMechanism of SolubilizationExpected Solubility LimitApplication
1X PBS (Control) 7.4None (Neutral molecule)< 10 µg/mLNone
0.1 N HCl 1.0Protonation of morpholine N> 5 mg/mLAnalytical / Gastric
0.1 N NaOH 13.0Deprotonation of pyrimidin-4-ol> 5 mg/mLAnalytical
0.5% DMSO in PBS 7.4Kinetic solvent-shift~10 - 50 µMIn vitro assays
20% HP-β-CD in Water 6.5Host-guest encapsulation2 - 5 mg/mLIn vivo (IV/IP/PO)
10% PEG400 + 5% Tween 80 7.4Micellar solubilization1 - 3 mg/mLIn vivo (PO)

References

  • 4-Hydroxypyrimidine | C4H4N2O | CID 20695 PubChem - National Institutes of Health (NIH) URL:[Link]

  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics SciSpace URL:[Link]

  • 5-Bromo-2-chloro-4-morpholinopyrimidine Acros Pharmatech URL:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery ACS Publications - Journal of Medicinal Chemistry URL:[Link]

Sources

Technical Support Center: Troubleshooting 6-Morpholinopyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter confounding data when working with the 6-morpholinopyrimidin-4-ol scaffold.

This privileged chemical core is a cornerstone in the design of ATP-competitive kinase inhibitors, particularly for the Phosphoinositide 3-kinase (PI3K) and PI3K-related kinase (PIKK) families[1]. However, its unique stereoelectronic properties make it highly susceptible to specific off-target liabilities. This guide is designed to help you deconvolute complex cellular phenotypes, understand the mechanistic causality behind off-target effects, and implement self-validating experimental protocols to rescue your drug discovery pipeline.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Issue 1: The Tubulin Conundrum (Unexpected Mitotic Toxicity)

Q: My PI3K inhibitor based on the 6-morpholinopyrimidin-4-ol core is causing a robust G2/M phase arrest and mitotic catastrophe at concentrations >1 µM. PI3K inhibition should typically cause a G1 arrest. What is happening?

A: You are observing a classic off-target interaction with microtubules. The morpholinopyrimidine core, depending on its exact substitution pattern, can inadvertently mimic the pharmacophore of colchicine.

  • The Causality: The morpholine oxygen and the pyrimidine nitrogen act as hydrogen bond acceptors that fit perfectly into the colchicine-binding pocket of β -tubulin[2]. When the intracellular concentration of your compound exceeds ~1 µM, it physically prevents the α/β -tubulin heterodimer from polymerizing. This halts mitotic spindle formation, triggering the spindle assembly checkpoint and resulting in a G2/M arrest that completely masks the true PI3K-driven G1 arrest phenotype[3].

  • Troubleshooting Action: You must decouple the kinase inhibition from the tubulin binding. Perform the Cell-Free Tubulin Polymerization Assay (Protocol 1) to validate if your compound directly binds tubulin. To engineer this liability out of your lead compound, consider altering the orientation of the pyrimidine core or substituting the morpholine ring, which has been shown to successfully segregate PI3K activity from microtubule destabilization[3].

Issue 2: Pan-PIKK Cross-Reactivity (Loss of Isoform Selectivity)

Q: I designed a PI3K α -specific inhibitor, but Western blots show suppression of downstream mTORC1 (p-S6K) and ATR (p-Chk1) signaling at slightly higher doses. How do I improve selectivity?

A: This is a consequence of the high structural homology within the ATP-binding clefts of the PIKK family.

  • The Causality: The flat morpholinopyrimidine core easily anchors into the hinge region of PI3K (forming a critical hydrogen bond with Val851 in PI3K α )[1]. However, because mTOR, ATR, and DNA-PK share a highly conserved hinge region, the scaffold will readily bind these targets if it lacks bulky, isoform-specific substituents.

  • Troubleshooting Action: Profile your compound against a broad PIKK panel. To gain selectivity, introduce steric bulk at the C2 or C6 positions of the pyrimidine ring. For example, the clinical ATR inhibitor AZD6738 utilizes a sulfoximine substitution to force a binding pose that is highly selective for ATR over PI3K[4].

Issue 3: Poor Pharmacokinetics & CYP3A4 Inhibition

Q: My compound shows rapid clearance in human liver microsomes (HLM) and acts as a time-dependent inhibitor (TDI) of CYP3A4. How can I rescue its PK profile?

A: The morpholine ring itself is a known metabolic soft spot.

  • The Causality: The electron-rich morpholine ring is highly susceptible to hydrogen atom abstraction by the high-valent iron-oxo species in the CYP3A4 active site. This oxidative metabolism leads to ring-opening and the formation of reactive iminium intermediates that covalently bind to the CYP3A4 heme iron, causing irreversible mechanism-based inhibition[4].

  • Troubleshooting Action: To block the site of metabolism, consider sterically hindering the morpholine ring (e.g., using a 3-methylmorpholine or bridged morpholine) or replacing it entirely with a tetrahydropyran moiety[4].

Part 2: Quantitative Off-Target Liability Profiles

To effectively benchmark your novel derivatives, compare your IC50 values against these standard 6-morpholinopyrimidine clinical and tool compounds:

Compound Scaffold / ExamplePrimary Target (IC50)Key Off-Target LiabilityOff-Target IC50 / ThresholdDominant Cellular Phenotype
Buparlisib (BKM120) PI3K α (35 nM) β -Tubulin~1.0 - 2.0 µMG2/M Arrest, Mitotic Catastrophe
AZD6738 (Ceralasertib) ATR (1 nM)CYP3A4 (TDI) / PI3K>10 µM (PI3K)DNA Damage Sensitization
PKI-402 PI3K α (2 nM)mTOR (Pan-PIKK)3 nM (mTOR)Apoptosis, G1 Arrest

Part 3: Self-Validating Experimental Protocols

Protocol 1: Cell-Free Tubulin Polymerization Deconvolution Assay

Purpose: To isolate direct chemical-protein interactions from complex intracellular signaling cascades, proving whether your compound acts as a microtubule destabilizer.

  • Preparation: Pre-warm a 96-well half-area plate and a spectrophotometer to 37°C.

  • Reagent Setup: Resuspend 99% pure porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP to a final concentration of 3 mg/mL.

  • Compound Addition: Add your morpholinopyrimidine derivative at varying concentrations (0.1 µM, 1.0 µM, 5.0 µM, 10 µM).

    • Self-Validation Controls: Use Paclitaxel (10 µM) as a polymerization enhancer and Nocodazole (10 µM) as a polymerization inhibitor.

  • Kinetic Measurement: Immediately transfer the tubulin mixture to the plate. Measure the absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.

  • Data Analysis: Calculate the Vmax of the polymerization curve. A dose-dependent decrease in Vmax compared to the DMSO control confirms direct binding to the colchicine pocket of tubulin[2].

Protocol 2: Cellular Target Engagement Profiling (Western Blot)

Purpose: To establish the therapeutic window between on-target PI3K inhibition and off-target mitotic toxicity.

  • Cell Seeding: Seed a highly PI3K-dependent cell line (e.g., MCF-7 or U87MG) at 70% confluency.

  • Treatment: Treat cells with your inhibitor across a log-scale concentration gradient (0.01 µM to 10 µM) for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails.

  • Immunoblotting: Run lysates on a 4-12% SDS-PAGE gel. Transfer to a PVDF membrane and probe for the following markers:

    • p-Akt (Ser473): Validates on-target PI3K/mTOR inhibition.

    • p-Histone H3 (Ser10): A highly specific marker for chromatin condensation during mitosis. A spike in this marker validates off-target tubulin disruption[3].

    • β -actin: Loading control.

  • Interpretation: If p-Histone H3 levels spike at the same concentration where p-Akt drops, your compound's therapeutic window is compromised by tubulin toxicity.

Part 4: Mechanistic Visualizations

Pathway Scaffold 6-Morpholinopyrimidin-4-ol Core Scaffold PI3K Class I PI3K (Intended Target) Scaffold->PI3K ATP Pocket Tubulin β-Tubulin (Off-Target) Scaffold->Tubulin Colchicine Pocket PIKK mTOR / ATR (Off-Target) Scaffold->PIKK Hinge Homology Akt ↓ p-Akt (Ser473) G1 Arrest PI3K->Akt Mitosis ↑ p-Histone H3 G2/M Arrest Tubulin->Mitosis DDR Altered DNA Damage Response PIKK->DDR

Fig 1. Divergent signaling and off-target pathways of 6-morpholinopyrimidine derivatives.

Workflow Start Compound Treatment (0.1 µM - 10 µM) Assay1 Cell-Free Tubulin Polymerization Assay Start->Assay1 Assay2 Cellular Western Blot Profiling Start->Assay2 Result1 Decreased Vmax (Direct Tubulin Binding) Assay1->Result1 Result2 ↓ p-Akt (S473) (On-Target PI3K) Assay2->Result2 Result3 ↑ p-Histone H3 (Off-Target Toxicity) Assay2->Result3

Fig 2. Experimental workflow for deconvoluting PI3K on-target vs. tubulin off-target effects.

References

  • Bohnacker, T., et al. (2017). "Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention." Nature Communications. URL:[Link]

  • Brachmann, S. M., et al. (2012). "Characterization of the mechanism of action of the pan class I PI3K inhibitor NVP-BKM120 across a broad range of concentrations." Molecular Cancer Therapeutics. URL:[Link]

  • Foote, K. M., et al. (2018). "Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent." Journal of Medicinal Chemistry. URL:[Link]

  • Zask, A., et al. (2009). "Lead Optimization of N-3-Substituted 7-Morpholinotriazolopyrimidines as Dual Phosphoinositide 3-Kinase/Mammalian Target of Rapamycin Inhibitors: Discovery of PKI-402." Journal of Medicinal Chemistry. URL:[Link]

Sources

Technical Support Center: Purification Strategies for 6-Morpholinopyrimidin-4-ol and its Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 6-Morpholinopyrimidin-4-ol and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common purification challenges.

I. Introduction to the Synthesis and Purification Challenges

The synthesis of 6-Morpholinopyrimidin-4-ol typically proceeds through a nucleophilic substitution reaction on a di- or mono-chlorinated pyrimidine precursor. While the synthetic route is well-established, achieving high purity of the final product and its intermediates can be challenging due to the inherent polarity of the pyrimidine core, the potential for side reactions, and the physicochemical properties of the impurities. This guide will address these challenges in a question-and-answer format, providing actionable protocols and the scientific rationale behind them.

General Synthetic Pathway

A common synthetic route to 6-Morpholinopyrimidin-4-ol is illustrated below. The primary purification challenges arise at each step, from isolating the chlorinated pyrimidine intermediates to purifying the final polar product.

Synthesis_Pathway A 4,6-Dichloropyrimidine B 6-Chloro-4-morpholinopyrimidine A->B  Morpholine, Base C 6-Morpholinopyrimidin-4-ol B->C  Hydrolysis (e.g., NaOH)

Caption: General synthetic route to 6-Morpholinopyrimidin-4-ol.

II. Purification of Key Intermediate: 4,6-Dichloropyrimidine

4,6-Dichloropyrimidine is a crucial starting material, and its purity directly impacts the subsequent reaction steps.[1] It is typically synthesized by chlorination of 4,6-dihydroxypyrimidine using reagents like phosphorus oxychloride (POCl₃).[1][2]

Frequently Asked Questions (FAQs)

Q1: My 4,6-Dichloropyrimidine crude product is a dark, oily residue after the reaction with POCl₃. How can I effectively purify it?

A1: This is a common issue arising from residual POCl₃ and colored impurities. A multi-step workup involving extraction and crystallization is highly effective.[1][3]

Detailed Protocol: Extraction and Crystallization of 4,6-Dichloropyrimidine [1][3]

  • Quenching and Extraction:

    • After the reaction, carefully distill off the excess POCl₃ under reduced pressure.[2]

    • Cool the reaction mixture and cautiously pour it onto crushed ice.

    • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.[3] This step is crucial as it separates the product from inorganic byproducts and avoids the vigorous hydrolysis of residual POCl₃ in an uncontrolled manner.[1]

  • Aqueous Washing:

    • Wash the organic layer successively with a dilute sodium bicarbonate or sodium carbonate solution to neutralize any remaining acidic impurities.[3]

    • Follow with a water wash and then a brine wash to remove water-soluble impurities and aid in phase separation.[3]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[3]

  • Recrystallization:

    • The resulting crude solid can be recrystallized from a suitable solvent like petroleum ether or a hexane/ethyl acetate mixture to yield pure 4,6-dichloropyrimidine as a white to off-white solid.[3]

Q2: I'm observing a low yield after purification. What are the likely causes?

A2: Low yields can often be attributed to product loss during the aqueous workup due to the partial hydrolysis of 4,6-dichloropyrimidine back to 4-chloro-6-hydroxypyrimidine.[2] Additionally, the product can be lost during recrystallization if an inappropriate solvent is chosen.

Troubleshooting Low Yields:

IssuePotential CauseRecommended Solution
Product Loss During Workup Hydrolysis of the product.Maintain a low temperature during the quenching step and minimize the time the product is in contact with the aqueous phase. Ensure the pH does not become too basic during the wash steps.[2]
Poor Recovery from Recrystallization High solubility of the product in the chosen solvent at room temperature.Perform a solvent screen to find a system where the product is highly soluble at elevated temperatures but sparingly soluble at room temperature.[4] Washing the filtered crystals with a minimal amount of cold solvent can also reduce losses.
Incomplete Extraction Insufficient volume or number of extractions.Perform multiple extractions with a suitable organic solvent to ensure complete removal of the product from the aqueous layer.

III. Purification of Intermediate: 6-Chloro-4-morpholinopyrimidine

This intermediate is formed by the reaction of 4,6-dichloropyrimidine with morpholine. The main challenge here is separating the desired mono-substituted product from unreacted starting material and the di-substituted byproduct, 4,6-dimorpholinopyrimidine.

Frequently Asked Questions (FAQs)

Q1: How can I selectively synthesize and purify 6-Chloro-4-morpholinopyrimidine to avoid the di-substituted byproduct?

A1: The key is to control the stoichiometry of the reactants. Using a slight excess of 4,6-dichloropyrimidine relative to morpholine can favor the formation of the mono-substituted product. Purification is then typically achieved by column chromatography.

Detailed Protocol: Synthesis and Chromatographic Purification

  • Reaction Setup:

    • Dissolve 4,6-dichloropyrimidine in a suitable solvent like DMF or dioxane.

    • Add a base such as K₂CO₃ and stir for 20-30 minutes.[5]

    • Slowly add a solution of morpholine (0.8-0.95 equivalents) at room temperature.[5] Controlling the stoichiometry is critical to minimize the formation of the di-substituted product.

  • Workup:

    • After the reaction is complete (monitored by TLC), dilute the mixture with ethyl acetate and wash with water multiple times to remove the base and other water-soluble components.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Column Chromatography:

    • The crude product can be purified by silica gel column chromatography.[6][7]

    • A common eluent system is a gradient of hexane and ethyl acetate.[8] The less polar 4,6-dichloropyrimidine will elute first, followed by the desired product, and finally the more polar di-substituted byproduct.

Chromatography_Separation Column Silica Gel Column Start Elution with Hexane/Ethyl Acetate Gradient Fraction Collection Fractions Collected Fractions Fraction 1: 4,6-Dichloropyrimidine (less polar) Fraction 2: 6-Chloro-4-morpholinopyrimidine (desired product) Fraction 3: 4,6-Dimorpholinopyrimidine (more polar) Column:f2->Fractions Separation based on polarity

Caption: Chromatographic separation of reaction components.

Q2: My column chromatography separation is poor, and the product fractions are still contaminated. How can I improve the resolution?

A2: Poor separation can be due to an inappropriate solvent system or column overloading.

Troubleshooting Chromatographic Separation:

  • Optimize the Mobile Phase: Use Thin-Layer Chromatography (TLC) to find a solvent system that gives a retention factor (Rf) of around 0.2-0.4 for the desired product and maximizes the separation from impurities.[9][10]

  • Dry Loading: If the crude product has poor solubility in the eluent, consider dry loading. Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[10] This powder can then be carefully added to the top of the column, often resulting in better band sharpness.

  • Reduce Sample Load: Overloading the column can lead to broad peaks and poor separation. A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 50:1.[10]

IV. Purification of Final Product: 6-Morpholinopyrimidin-4-ol

The final product is typically synthesized by hydrolysis of 6-chloro-4-morpholinopyrimidine. Being a polar, often crystalline solid, the primary purification methods are recrystallization and washing.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify the final 6-Morpholinopyrimidin-4-ol product?

A1: Recrystallization is the most common and effective method for purifying the final product. The choice of solvent is critical for obtaining high purity and good crystal formation.

Detailed Protocol: Recrystallization of 6-Morpholinopyrimidin-4-ol

  • Solvent Selection:

    • The ideal solvent should dissolve the compound when hot but not at room temperature.[4]

    • Commonly used solvents for polar pyrimidine derivatives include ethanol, ethanol/water mixtures, or ethyl acetate.[11][12]

    • A solvent screen using small amounts of the crude product in different solvents is highly recommended.

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If colored impurities persist, a small amount of activated carbon can be added to the hot solution, stirred for a few minutes, and then removed by hot filtration through a pad of celite.[3]

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[4]

    • Dry the purified crystals under vacuum.

Q2: My product precipitates as an oil or a very fine powder instead of crystals. What should I do?

A2: Oiling out or forming a fine precipitate is often due to the solution being too supersaturated or cooling too quickly.

Troubleshooting Crystallization Issues:

  • Slow Cooling: Ensure the cooling process is gradual. Allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath can help.

  • Solvent System Modification: If oiling out persists, try using a solvent mixture. For instance, dissolve the compound in a good solvent (e.g., hot ethanol) and then slowly add a poor solvent (e.g., water or hexane) until the solution becomes slightly turbid. Then, allow it to cool slowly.[13]

  • Seeding: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal formation.

Q3: The product is highly soluble in most common solvents, making recrystallization difficult. Are there alternative purification methods?

A3: For highly polar compounds that are difficult to crystallize, alternative chromatographic techniques can be employed.

Advanced Purification Techniques:

TechniqueDescriptionApplicability
Reverse-Phase Chromatography Uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[10]Suitable for polar compounds that are not well-retained on normal-phase silica gel.
Hydrophilic Interaction Liquid Chromatography (HILIC) Employs a polar stationary phase with a mobile phase rich in an organic solvent and a small amount of aqueous solvent.[10]Excellent for very polar and hydrophilic compounds that show little to no retention in reverse-phase systems.[10]

V. Analytical Techniques for Purity Assessment

Q1: Which analytical techniques are recommended for assessing the purity of 6-Morpholinopyrimidin-4-ol and its intermediates?

A1: A combination of techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): An essential tool for monitoring reaction progress and assessing the number of components in a mixture.[13]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to detect and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying any impurities with distinct signals.[14]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying byproducts.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.

VI. References

  • Benchchem. (n.d.). Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. Retrieved from

  • Benchchem. (2025). Troubleshooting common issues in pyrimidine synthesis. Retrieved from

  • Google Patents. (n.d.). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives. Retrieved from

  • PMC. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from

  • Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Retrieved from

  • Justia Patents. (1996). Process for the preparation of pure 4,6-dihloropyrimidine. Retrieved from

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from

  • PMC. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from

  • Sajjan India Limited. (n.d.). A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 Pyrrolidone. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • Eureka | Patsnap. (2020). Preparation method of 4, 6-dichloropyrimidine. Retrieved from

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from

  • ResearchGate. (2025). Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. Retrieved from

  • Ain Shams University. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from

  • Benchchem. (n.d.). Application Note: Synthesis of 6-Propylpyrimidin-4-ol from Ethyl 3-Oxohexanoate. Retrieved from

  • Google Patents. (n.d.). US8299206B2 - Method of synthesis of morpholino oligomers. Retrieved from

  • ResearchGate. (2018). (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from

  • PMC. (2023). Crystallization Selectivity of Ribavirin Solution and Amorphous Phase. Retrieved from

  • Asian Journal of Chemistry. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Retrieved from

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Retrieved from

  • PMC. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Retrieved from

  • Benchchem. (n.d.). managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. Retrieved from

Sources

Interpreting ambiguous NMR spectra of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Technical Support Center for Heterocyclic Chemistry .

As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation of pyrimidine derivatives (such as kinase inhibitors, nucleoside analogs, and fused azines). Pyrimidines are notoriously deceptive in Nuclear Magnetic Resonance (NMR) spectroscopy. Their spectra are often complicated by dynamic prototropic tautomerism, restricted bond rotations, and the quadrupolar nature of nitrogen nuclei.

This guide is designed to move beyond basic spectral interpretation. Here, we will troubleshoot specific, high-level anomalies you might encounter at the spectrometer, explaining the physical causality behind these issues and providing self-validating experimental protocols to resolve them.

🔬 Section 1: Troubleshooting & FAQs

Q1: Why are the proton signals on my pyrimidine ring (or adjacent exchangeable protons) extremely broad or completely missing at room temperature (298 K)?

The Causality: This is a classic manifestation of two distinct but often overlapping phenomena: intermediate chemical exchange and 14N quadrupolar relaxation.

  • Tautomeric Exchange: Pyrimidines frequently undergo prototropic tautomerism (e.g., lactam lactim or amino imino)[1]. If the exchange rate between these tautomers is on the same timescale as the NMR acquisition (the "intermediate exchange" regime), the signals will broaden and coalesce[2].

  • Quadrupolar Broadening: The highly abundant 14N isotope (I=1) possesses an electric quadrupole moment. The asymmetric electric field gradient inherent in the pyrimidine ring causes rapid spin-lattice relaxation ( T1​ ) of the 14N nucleus. This efficiently but incompletely decouples it from adjacent protons, leading to severe line broadening of attached (NH) or nearby (CH) protons[3][4].

The Solution: To differentiate between tautomerism and quadrupolar broadening, perform Variable Temperature (VT) NMR . Cooling the sample slows the tautomeric exchange; if tautomerism is the culprit, the broad baseline humps will sharpen into distinct peaks representing the individual tautomeric forms[2]. If the broadening is purely quadrupolar, cooling will not resolve new species, but heating the sample can sometimes sharpen the lines by increasing the quadrupolar relaxation rate (a phenomenon known as thermal decoupling).

Q2: I synthesized an N-alkylated pyrimidine (or a fused triazolopyrimidine), but 1H and 13C NMR cannot unambiguously distinguish between the N1 and N3 regioisomers. How can I definitively assign the structure?

The Causality: Standard 1D NMR often fails here because the electronic environments of the carbon skeleton can be deceptively similar between regioisomers. The definitive, self-validating solution is to utilize 1H

15N Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy[5]. 15N chemical shifts are exquisitely sensitive to their local electronic environment (e.g., pyrrole-like sp3 vs. pyridine-like sp2 nitrogen). Furthermore, 1H

15N HMBC reveals 2-bond ( 2J ) and 3-bond ( 3J ) couplings between the alkyl/aryl substituents and specific nitrogen atoms, allowing you to trace the exact connectivity of the molecule[5].

The Solution: Acquire a 1H

15N HMBC spectrum at natural abundance. An N1-alkylated pyrimidine will show a strong 3J correlation from the alkyl protons to the N1 nitrogen, which will exhibit a characteristic chemical shift distinct from the unalkylated N3[5].

Q3: My pyrimidine derivative shows drastically different 1H and 13C chemical shifts depending on whether I use CDCl3​ or DMSO-d6​ . Is my compound degrading?

The Causality: It is highly unlikely to be degradation. You are observing a solvent-induced shift in the tautomeric equilibrium. Pyrimidines with oxygen or nitrogen substituents at the 2, 4, or 6 positions exist in dynamic equilibria. Non-polar, aprotic solvents like CDCl3​ often favor the less polar tautomer (or hydrogen-bonded dimers), whereas highly polar, hydrogen-bond accepting solvents like DMSO-d6​ stabilize the more polar tautomer (often the oxo/lactam form)[1].

The Solution: Perform a solvent titration. Start with your sample in CDCl3​ and incrementally add DMSO-d6​ , acquiring a spectrum at each step. You will observe a concentration-dependent migration of the peaks, confirming a dynamic equilibrium rather than a static impurity.

📊 Section 2: Diagnostic Data & Chemical Shifts

To assist in your 1H

15N HMBC assignments, refer to the following self-validating data table. Note that 15N shifts are highly diagnostic of the hybridization and tautomeric state of the nitrogen atom.
Nitrogen Type / EnvironmentExpected 15N Chemical Shift (ppm)*Diagnostic HMBC Correlations ( 2J , 3J )Structural Implication
Pyridine-like ( sp2 , -N=) 230 – 270 ppm 3J to adjacent ring CH; No correlation to NHIndicates an unprotonated/unalkylated imine nitrogen.
Pyrrole-like ( sp3 , -NH-) 130 – 160 ppm 2J to attached proton (if exchange is slow)Indicates a protonated lactam/amide nitrogen.
N-Alkylated ( sp3 , -NR-) 140 – 170 ppm 3J to alkyl CH2​ or CH3​ protonsConfirms the site of regioselective alkylation.
Exocyclic Amino ( −NH2​ ) 60 – 90 ppm 2J to amino protons (often broad/missing)Confirms the amino (rather than imino) tautomer.

*Note: Chemical shifts are referenced to liquid ammonia (0 ppm). Values may fluctuate by ±10 ppm based on solvent dielectric constants.

🧪 Section 3: Experimental Protocols
Protocol A: Variable Temperature (VT) NMR for Resolving Tautomeric Ensembles

Objective: To freeze out intermediate chemical exchange and identify discrete tautomers.

  • Sample Preparation: Dissolve 10–15 mg of the pyrimidine derivative in 0.6 mL of a low-freezing-point, aprotic deuterated solvent (e.g., DMF-d7​ or CD2​Cl2​ )[2]. Avoid protic solvents like CD3​OD as they facilitate rapid proton exchange, defeating the purpose of the experiment.

  • Probe Calibration: Calibrate the spectrometer temperature using a standard methanol sample to ensure accurate low-temperature readings.

  • Acquisition Array: Set up an automated 1D 1H array starting at 298 K. Step the temperature down in 10 K increments until you reach 213 K (-60 °C)[2].

  • Equilibration: Allow the sample to equilibrate for at least 10 minutes at each new temperature before locking, shimming, and acquiring.

  • Data Analysis: Plot the spectra as a stacked plot. Look for the "coalescence point" where broad humps split into sharp, distinct signals with measurable integration ratios, representing the exact thermodynamic ratio of the tautomers.

Protocol B: Natural Abundance 1H
15N HMBC for Regioisomer Assignment

Objective: To map the nitrogen skeleton and definitively assign alkylation/fusion sites.

  • Sample Preparation: Prepare a highly concentrated sample (20–30 mg) in an appropriate solvent. Natural abundance 15N is only 0.37%, so concentration is critical.

  • Pulse Sequence Selection: Select a gradient-enhanced 1H

    15N HMBC sequence (e.g., ghmbc or hmbcgplpndqf).
  • Parameter Optimization:

    • Set the long-range coupling constant ( JH,N​ ) to 8 Hz (standard for 2- and 3-bond nitrogen couplings).

    • Spectral width in the F1 ( 15N ) dimension should be wide enough to cover both pyrrole-like and pyridine-like nitrogens (typically 0 to 400 ppm).

  • Acquisition: Due to low sensitivity, increase the number of scans (NS 64) and use a relaxation delay (D1) of at least 1.5 seconds to allow for proton relaxation.

  • Validation: Cross-reference the observed cross-peaks with the expected 3J couplings from your proposed regioisomers. The presence of a cross-peak between an alkyl group and a nitrogen strictly dictates spatial proximity (within 3 bonds).

📐 Section 4: Mechanistic & Workflow Visualizations

VT_NMR A Pyrimidine Sample (Broad/Missing Peaks at 298K) B Run VT-NMR (Cool to 213K in DMF-d7) A->B C Peaks Resolve into Distinct Species B->C Exchange Slows Down D Peaks Remain Broad or Shift Slightly B->D No Exchange Present E Diagnosis: Intermediate Tautomeric Exchange C->E F Diagnosis: 14N Quadrupolar Relaxation D->F

Fig 1: Logical workflow for diagnosing broad NMR signals using Variable Temperature (VT) NMR.

HMBC_Logic A Ambiguous Regioisomer (N1 vs N3 Alkylation) B Acquire 1H-15N HMBC (Natural Abundance) A->B C Observe 3J(H,N) Couplings B->C D Alkyl-H correlates to Pyridine-like N (~250 ppm) C->D E Alkyl-H correlates to Pyrrole-like N (~150 ppm) C->E F Assigned: N-Alkylated Lactim Form D->F G Assigned: N-Alkylated Lactam Form E->G

Fig 2: 1H-15N HMBC decision tree for definitive assignment of pyrimidine regioisomers.

📚 References
  • Tautomerism provides a molecular explanation for the mutagenic properties of the anti-HIV nucleoside 5-aza-5,6-dihydro-2′-deoxycytidine Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Structural Insights Into Tautomeric Dynamics in Nucleic Acids and in Antiviral Nucleoside Analogs Frontiers in Chemistry[Link]

  • Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and[1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments Magnetic Resonance in Chemistry (PubMed)[Link]

  • On the effects of quadrupolar relaxation in Earth's field NMR spectra Office of Scientific and Technical Information (OSTI)[Link]

  • 7-MULTI-4 NMR Spectroscopy of Quadrupolar Nuclei (Spin > ½) Organic Chemistry Data[Link]

Sources

Technical Support Center: Optimization of Pyrimidine Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks in pyrimidine ring formation—specifically focusing on multicomponent reactions (MCRs) like the Biginelli and Pinner syntheses.

This guide is designed to move beyond basic recipes. Here, we analyze the causality behind experimental failures and provide self-validating protocols to ensure your synthetic workflows are robust, reproducible, and scalable.

Optimization Logic & Workflow

Before adjusting any reaction parameters, it is critical to systematically diagnose the failure point in your synthesis. The workflow below outlines the logical progression for troubleshooting low yields or poor purity in pyrimidine ring formation.

OptimizationWorkflow Start 1. Analyze Baseline Yield (TLC, HPLC, NMR) CheckByproducts 2. Identify Byproducts (e.g., Knoevenagel, DHP) Start->CheckByproducts LowYield 3. Low Yield / High Byproducts? CheckByproducts->LowYield OptCatalyst 4. Optimize Catalyst (Lewis Acid, Ionic Liquids) LowYield->OptCatalyst Yes Success 6. Scale-up & Isolation (Crystallization) LowYield->Success No OptSolvent 5. Adjust Solvent/Temp (Solvent-free, 80-100°C) OptCatalyst->OptSolvent OptSolvent->Start Re-evaluate

Figure 1: Systematic workflow for diagnosing and optimizing pyrimidine synthesis.

Troubleshooting FAQs

Q1: I am running a Biginelli multicomponent reaction, but my yields are persistently below 40%, and I see a highly fluorescent byproduct on my TLC. What is causing this, and how can I fix it?

The Causality: You are likely observing the formation of a Hantzsch-type 1,4-dihydropyridine (DHP). In the Biginelli reaction, three competing mechanisms exist: the iminium route, the enamine route, and the Knoevenagel route[1]. Under suboptimal catalytic conditions (e.g., weak acids or uncatalyzed), the active methylene of the β-ketoester reacts rapidly with the aldehyde to form a Knoevenagel adduct. If this adduct reacts with a second equivalent of β-ketoester instead of urea, the fluorescent DHP byproduct is formed[2]. The Solution: Switch to a stronger Lewis acid catalyst or an ionic liquid (e.g., Diisopropyl ethyl ammonium acetate - DIPEAc)[3]. These catalysts preferentially stabilize the acyliminium ion intermediate formed from the aldehyde and urea, effectively shutting down the competing Knoevenagel pathway and driving the reaction toward the desired dihydropyrimidinone (DHPM).

Q2: My pyrimidine synthesis using traditional volatile organic solvents (VOCs) requires harsh reflux conditions and yields complex mixtures. Are there greener, more efficient alternatives?

The Causality: Traditional solvents like ethanol often require extended reflux times (up to 9 hours) which can degrade sensitive substrates and lead to N-acylurea side reactions. The Solution: Transition to solvent-free conditions or use room-temperature ionic liquids. Research has demonstrated that using DIPEAc as both a catalyst and medium at room temperature can yield target pyrimidines in up to 95% yield within 30 minutes[3]. Alternatively, using choline hydroxide facilitates a highly efficient[3+3] annulation-oxidation sequence at mild temperatures[4].

Q3: How can I control regioselectivity when synthesizing fused pyrimidines (e.g., triazolo-pyrimidines)?

The Causality: When synthesizing fused systems, the initial nucleophilic attack of the diamine onto the electrophilic centers dictates the final regiochemistry. The activation energy for these competing transition states is highly sensitive to the pH and polarity of the medium. The Solution: Regioselectivity can be entirely switched by altering the reaction medium. For example, in the synthesis of 2-amino[1,2,4]triazolo[1,5-a]pyrimidines, using an acidic environment favors the 7-methyl-5-phenyl isomer, whereas using a basic ionic liquid (like BMIM-MsO) shifts the mechanism to favor the 5-methyl-7-phenyl isomer[5].

Mechanistic Pathway Analysis

To effectively optimize your reaction, you must understand the competing pathways at play. The diagram below illustrates how catalyst selection dictates the dominant reaction intermediate.

BiginelliMechanism Reactants Aldehyde + Urea + β-Ketoester Iminium Iminium Intermediate (Desired Pathway) Reactants->Iminium Lewis Acid Catalyst Knoevenagel Knoevenagel Adduct (Side Pathway) Reactants->Knoevenagel Base/Weak Acid Enamine Enamine Intermediate (Alternative Pathway) Reactants->Enamine Excess Urea DHPM Dihydropyrimidinone (DHPM) Target Product Iminium->DHPM + β-Ketoester Knoevenagel->DHPM + Urea DHP 1,4-Dihydropyridine (DHP) Fluorescent Byproduct Knoevenagel->DHP + β-Ketoester Enamine->DHPM + Aldehyde

Figure 2: Competing mechanistic pathways in the Biginelli multicomponent synthesis.

Quantitative Data: Reaction Condition Benchmarks

The following table synthesizes field-proven optimization data, allowing you to benchmark your current protocols against optimized standards.

Catalyst SystemSolventTemperatureReaction TimeAvg. Yield (%)Major Byproducts
None (Baseline) EthanolReflux9.0 h< 10%Knoevenagel Adducts
HCl (Classical) EthanolReflux4.0 - 6.0 h40 - 60%1,4-Dihydropyridines
DIPEAc (Ionic Liquid) Solvent-freeRoom Temp0.5 h85 - 95%None detected
Sulfated Tin Oxide Ethanol40 °C4.0 h78%Trace unreacted
Choline Hydroxide Solvent-free60 °C1.0 h86%None detected

Self-Validating Experimental Protocol

To ensure reproducibility, use the following standardized protocol for an Ionic Liquid-Catalyzed Solvent-Free Biginelli Synthesis [6]. This protocol is designed with built-in validation checks.

Step 1: Reagent Preparation

  • In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 equiv), β-ketoester (1.0 equiv), and urea/thiourea (1.2 equiv).

  • Causality Check: The slight 0.2 equiv excess of urea ensures complete consumption of any transient Knoevenagel intermediates, actively suppressing DHP byproduct formation.

Step 2: Catalyst Addition

  • Add 5 mol% of the chosen acidic ionic liquid (e.g., DIPEAc or dialkylamine-derived IL).

  • Causality Check: The ionic liquid acts as a dual-purpose Lewis acid catalyst (activating the aldehyde carbonyl) and a reaction medium, eliminating the need for volatile organic solvents.

Step 3: Reaction & In-Process Monitoring

  • Stir the mixture at 80 °C. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 3:7) every 15 minutes.

  • Self-Validation Check: The disappearance of the UV-active aldehyde spot and the appearance of a lower Rf​ product spot confirms conversion. If a highly fluorescent spot appears under 365 nm UV, the DHP byproduct is forming—indicating your catalyst has deactivated or your urea stoichiometry is off.

Step 4: Phase-Separation Workup

  • Upon completion, cool the mixture to room temperature and add 15 mL of ice-cold distilled water.

  • Causality Check: The target dihydropyrimidinone (DHPM) is highly hydrophobic and will precipitate. The ionic liquid and unreacted urea are highly water-soluble and will partition entirely into the aqueous phase.

Step 5: Isolation & Purification

  • Filter the precipitate under vacuum, wash with cold water (2 x 5 mL), and recrystallize from hot ethanol to obtain the analytically pure pyrimidine derivative. The aqueous filtrate can be concentrated under reduced pressure to recover and recycle the ionic liquid catalyst.

References

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds Source: MDPI (Catalysts) URL:[Link]

  • Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate Source: ACS Omega URL:[Link]

  • Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1,2,4]triazolo[1,5-a]pyrimidines Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

  • Synthesis of 3,4-Dihydro-2(1H)-Pyrimidones Via Biginelli Reaction in Organized Media Using Ionic Liquids and Solid Acid Catalysts Source: Journal of Chemical and Applied Biochemistry URL:[Link]

Sources

Troubleshooting unexpected results in 6-Morpholinopyrimidin-4-ol kinase assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Kinase Assay Development. This guide is specifically engineered for researchers and drug development professionals troubleshooting unexpected biochemical assay results when evaluating 6-Morpholinopyrimidin-4-ol and its structural derivatives.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind assay artifacts, establish self-validating experimental protocols, and provide a comprehensive framework to ensure the scientific integrity of your high-throughput screening (HTS) and hit-to-lead optimization campaigns.

Mechanistic Context: The Morpholinopyrimidine Scaffold

The 6-morpholinopyrimidin-4-ol core is a privileged scaffold frequently utilized in the design of dual PI3K/mTOR inhibitors (e.g., BKM120, Pictilisib, and GDC-0980)[1][2]. The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the hinge region valine (e.g., Val851 in PI3Kα or Val882 in PI3Kγ) within the ATP-binding pocket[1][3].

While highly potent, the physicochemical properties of this scaffold—specifically its lipophilicity, planar pyrimidine core, and potential for pi-stacking—frequently introduce artifacts in standard biochemical kinase assays. Understanding these properties is the first step in troubleshooting.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Inhibitor 6-Morpholinopyrimidin-4-ol Derivatives Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Diagram 1: PI3K/mTOR signaling pathway and dual-inhibition by morpholinopyrimidines.

Troubleshooting FAQs: Causality & Solutions

Q1: We are observing steep Hill slopes (>2.0) and non-reproducible IC50 shifts when testing 6-morpholinopyrimidin-4-ol derivatives in TR-FRET assays. What is causing this?

Causality: Steep Hill slopes and shifting IC50 values upon enzyme concentration changes are classic hallmarks of colloidal aggregation . Highly lipophilic pyrimidine derivatives can self-assemble into sub-micron colloidal aggregates in aqueous buffers. These colloids non-specifically sequester the kinase, leading to false-positive inhibition[4]. Solution: Implement a self-validating detergent test. Re-run the dose-response curve in the presence of 0.01% to 0.1% Triton X-100 or CHAPS. If the IC50 shifts significantly to the right (weaker potency) or the inhibition disappears entirely, the initial result was an aggregation artifact.

Q2: Our ADP-Glo assay shows a "bell-shaped" dose-response curve, or the compound appears to activate the kinase at high concentrations. Why?

Causality: The ADP-Glo assay relies on an Ultra-Glo™ Firefly Luciferase (FLuc) coupled reaction to convert ATP into a luminescent signal[5][6]. Some morpholinopyrimidine derivatives act as anticompetitive inhibitors of FLuc. Counterintuitively, binding of the inhibitor stabilizes the FLuc enzyme against proteolytic degradation during the assay incubation, resulting in a net increase in luminescence[4]. Because increased luminescence in ADP-Glo correlates with higher ADP (kinase activity), the compound falsely appears to activate the kinase or lose inhibitory potency at high doses. Solution: Perform an orthogonal counter-screen using a non-luciferase-based assay (e.g., TR-FRET or a radiometric 33P-incorporation assay)[6]. Alternatively, run a "Luciferase counter-screen" by testing the compound against the ADP-Glo detection reagent alone (without the kinase).

Q3: We see high background noise in our fluorescence intensity (FI) assays.

Causality: The extended conjugated pi-system of substituted pyrimidines can exhibit intrinsic autofluorescence, particularly in the blue/green spectrum (excitation 350-450 nm, emission 400-500 nm). Solution: Switch to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay using red-shifted fluorophores (e.g., Europium donor and Alexa Fluor 647 acceptor)[7]. The time-delay gating (typically 50-100 µs) allows the short-lived compound autofluorescence to decay before the long-lived Lanthanide emission is measured.

Data Presentation: Assay Modality Comparison

To optimize your screening cascade, it is critical to select the correct assay modality. Table 1 summarizes the vulnerabilities of common platforms when testing morpholinopyrimidine scaffolds.

Table 1: Kinase Assay Modality Comparison for Morpholinopyrimidines

Assay ModalityDetection MechanismVulnerability to MorpholinopyrimidinesMitigation Strategy
ADP-Glo™ Luminescence (Luciferase-coupled)High: False negatives due to FLuc stabilization/inhibition[4].Run FLuc-only counter-screen; check for bell-shaped curves.
TR-FRET Time-Resolved FluorescenceLow: Time-delay eliminates autofluorescence[7].Use red-shifted tracers (Alexa 647); add 0.01% Triton X-100.
Radiometric (33P) Scintillation Proximity (SPA)Very Low: Direct measurement, no optical interference[6].Gold standard for validation; requires radioactive handling.
AlphaScreen Chemiluminescence (Singlet Oxygen)Medium: Compound singlet-oxygen quenching.Monitor raw donor bead signal to flag quenchers.

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, implement the following step-by-step methodologies to validate hits and rule out artifacts.

Protocol A: Dynamic Light Scattering (DLS) for Aggregation Detection

Objective: Physically verify if the 6-morpholinopyrimidin-4-ol derivative is forming colloidal aggregates in the assay buffer.

  • Buffer Preparation: Prepare 2 mL of your exact 1X Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA) without detergent and without protein. Filter through a 0.22 µm syringe filter to remove dust.

  • Compound Spiking: Spike the compound from a 10 mM DMSO stock to a final concentration of 10 µM (or your highest assay concentration). Ensure final DMSO is ≤1%.

  • Incubation: Incubate at room temperature for 20 minutes (mimicking assay conditions).

  • DLS Measurement: Transfer 100 µL to a DLS cuvette. Measure the scattering intensity and hydrodynamic radius (Rh).

  • Validation: A clean monomeric solution will show minimal scattering. The presence of particles with Rh > 10 nm indicates colloidal aggregation.

  • Rescue: Add 0.01% Triton X-100 to the cuvette, mix, and remeasure. If the particles disappear, aggregation is confirmed and detergent must be added to your HTS protocol.

Protocol B: Orthogonal Luciferase Counter-Screen

Objective: Determine if the compound is directly interfering with the ADP-Glo detection reagents[5][6].

  • Mock Reaction: Prepare a mock kinase reaction containing 1X buffer, 10 µM ATP, and 2 µM ADP (representing a 20% conversion state), but omit the kinase .

  • Compound Addition: Dispense the 6-morpholinopyrimidin-4-ol derivative in a 10-point dose-response curve into a 384-well plate.

  • Reagent Addition: Add 5 µL of the mock reaction to the compound wells.

  • Depletion & Detection: Add 5 µL of ADP-Glo™ Reagent (incubate 40 min). Then add 10 µL of Kinase Detection Reagent (incubate 30 min)[8].

  • Read & Analyze: Read luminescence. Because there is no kinase, the signal should be a flat line. Any dose-dependent increase or decrease in luminescence indicates direct interference with the Luciferase enzyme[4].

Troubleshooting Decision Workflow

Use the following logical workflow to systematically eliminate assay artifacts when testing novel pyrimidine-based kinase inhibitors.

Troubleshooting_Workflow Start Unexpected IC50 or Hill Slope > 2.0 CheckAgg Is compound forming colloids? Start->CheckAgg AddDet Add 0.01% Triton X-100 Re-run Assay CheckAgg->AddDet Yes (DLS +) CheckLuc Using ADP-Glo (Luciferase)? CheckAgg->CheckLuc No ValidHit Proceed to Hit-to-Lead Optimization AddDet->ValidHit IC50 Stabilizes RunCounter Run FLuc-only Counter-screen CheckLuc->RunCounter Yes SwitchAssay Switch to TR-FRET or Radiometric CheckLuc->SwitchAssay No (High FI Noise) RunCounter->SwitchAssay Interference Detected RunCounter->ValidHit Clean

Diagram 2: Decision tree for troubleshooting morpholinopyrimidine kinase assay artifacts.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PubMed Central (PMC) / NIH URL:[Link]

  • Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors Source: MDPI Pharmaceuticals URL:[Link]

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents Source: Oncotarget URL:[Link]

  • Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase Source: PubMed Central (PMC) / NIH URL:[Link]

  • Inhibitor bias in luciferase-based luminescence assays Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Enhancing the stability of 6-Morpholinopyrimidin-4-ol for long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrimidine Intermediates Technical Support Center

As a Senior Application Scientist, I frequently consult with drug development professionals who experience batch-to-batch inconsistencies when utilizing pyrimidine-based intermediates. 6-Morpholinopyrimidin-4-ol (CAS: 1159814-36-4) is a highly versatile building block, but its dual-functional nature—combining a tautomerizable pyrimidinol core with an oxidation-prone morpholine ring—demands rigorous handling[1].

This technical support guide bypasses generic advice to provide you with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols for the long-term storage of 6-Morpholinopyrimidin-4-ol.

Part 1: Core Stability Mechanisms & FAQs

Understanding the causality behind degradation is the first step in preventing it. The stability of 6-Morpholinopyrimidin-4-ol is dictated by three primary vulnerabilities: tautomeric shifting, oxidative ring-opening, and trace-metal catalysis.

Degradation A 6-Morpholinopyrimidin-4-ol (Enol Form) B Keto-Enol Tautomerism (Pyrimidin-4-one) A->B Ambient Moisture / Polar Solvents C Oxidative Degradation (N-oxide formation) A->C O2 / Light / Heat Exposure D Hydrolytic Cleavage (C-N bond breaking) A->D Strong Acids / Trace Metals

Caption: Primary degradation pathways and tautomeric equilibrium of 6-Morpholinopyrimidin-4-ol.

Q1: Why does the solubility of my compound change after several months of storage? A1: This is a classic symptom of keto-enol tautomerism . 6-Morpholinopyrimidin-4-ol exists in a dynamic equilibrium with its keto form, 6-morpholin-4-yl-1H-pyrimidin-4-one[2]. When exposed to ambient moisture during repeated vial openings, the polar environment stabilizes the keto tautomer. This shift fundamentally alters the molecule's hydrogen-bonding arrays (transitioning from DADA to DDAA motifs)[3]. Consequently, the compound forms different supramolecular dimers, drastically reducing its solubility in non-polar organic solvents and leading to spontaneous crystallization[4].

Q2: I am observing new peaks in my HPLC chromatogram. What is the likely cause? A2: If the compound was exposed to atmospheric oxygen or light, the morpholine ring is the most probable site of degradation. The secondary amine character of the morpholine moiety is highly susceptible to N-oxidation, generating polar N-oxide impurities[5][6]. Furthermore, photolytic degradation of the pyrimidine core can occur under standard laboratory lighting, leading to complex rearrangements[6].

Q3: Can I store this compound in standard metal-capped containers or use metal spatulas? A3: Absolutely not. Morpholine derivatives are notoriously incompatible with copper, zinc, and their alloys[7]. Contact with these metals catalyzes rapid degradation of the morpholine ring. Always use PTFE-coated spatulas and store the compound in borosilicate glass or high-density polyethylene (HDPE) containers[8].

Part 2: Quantitative Storage Parameters

To eliminate the variables discussed above, your storage environment must be strictly controlled. The following table synthesizes the optimal parameters for preserving the structural integrity of 6-Morpholinopyrimidin-4-ol.

ParameterOptimal ConditionMechanistic Rationale
Temperature -20°C (Deep Freeze)Suppresses the kinetic energy required for thermal degradation and morpholine ring-opening[5].
Atmosphere Argon (Preferred) or N₂Displaces atmospheric oxygen, completely arresting the N-oxidation pathway of the morpholine ring[6].
Container Amber Borosilicate GlassBlocks UV/Vis light transmission, preventing photolytic degradation of the aromatic pyrimidine system[6].
Seal/Closure PTFE-lined SeptaPrevents the leaching of plasticizers and provides an impermeable barrier against ambient moisture ingress[8].
Desiccation Drierite / Silica GelMaintains a micro-environment with <1% relative humidity, locking the compound in its intended tautomeric state[1].

Part 3: Self-Validating Experimental Protocols

Do not assume your storage method works—prove it. The following protocols provide a closed-loop system: Protocol A dictates how to store the compound, and Protocol B provides the analytical framework to validate that the storage was successful.

StorageWorkflow S1 1. Lyophilization (Remove Moisture) S2 2. Aliquoting (Amber Vials) S1->S2 S3 3. Argon Purging (Displace O2) S2->S3 S4 4. PTFE Sealing (Block Ingress) S3->S4 S5 5. Storage at -20°C (Thermal Arrest) S4->S5

Caption: Step-by-step inert storage workflow for preserving 6-Morpholinopyrimidin-4-ol.

Protocol A: Inert Aliquoting and Long-Term Storage

Objective: To prevent moisture-induced tautomerism and oxidative degradation by creating isolated, single-use micro-environments.

  • Pre-Conditioning: Transfer the bulk 6-Morpholinopyrimidin-4-ol into a vacuum desiccator containing active Drierite for 24 hours to remove surface moisture.

  • Aliquoting: Inside a controlled humidity environment (or glove box), use a PTFE-coated spatula to weigh out single-experiment aliquots (e.g., 10–50 mg) into 2 mL amber borosilicate glass vials. Causality: Single-use aliquots prevent the freeze-thaw condensation cycles that trigger tautomeric shifts.

  • Inert Gas Purging: Insert an Argon gas line (fitted with a sterile filter) into the vial. Gently purge the headspace for 15 seconds. Argon is heavier than air and will blanket the powder, displacing reactive oxygen.

  • Sealing: Immediately cap the vial using a PTFE-lined silicone septum cap. Wrap the seal tightly with Parafilm.

  • Storage: Place the aliquoted vials inside a secondary container (e.g., a sealed Mylar bag with a desiccant pouch) and store at -20°C[1][5].

Protocol B: Stability-Indicating Forced Degradation Assay

Objective: To establish a baseline HPLC method capable of resolving the parent compound from its tautomeric and oxidative degradants.

  • Baseline Preparation: Dissolve 1 mg of a fresh 6-Morpholinopyrimidin-4-ol aliquot in 1 mL of HPLC-grade Acetonitrile/Water (50:50). Run a baseline chromatogram using a Photodiode Array (PDA) detector to establish peak purity.

  • Oxidative Stress Test: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature in the dark for 24 hours[6].

  • Acid/Base Hydrolysis Test: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl (Acid) and another with 0.1 N NaOH (Base). Heat both to 60°C for 12 hours[6]. Neutralize before injection.

  • Photostability Test: Expose a solid aliquot to 1.2 million lux hours of UV/Vis light (ICH Q1B standard)[6]. Dissolve and inject.

  • Validation: Analyze the stressed samples. A successful stability-indicating method will show distinct, baseline-resolved peaks for the N-oxide degradants (from Step 2) and hydrolytic cleavage products (from Step 3) separate from the parent 6-Morpholinopyrimidin-4-ol peak. Use this validated HPLC method every 6 months to verify the integrity of your -20°C stored aliquots.

Sources

Technical Support Center: 6-Morpholinopyrimidin-4-ol Scale-Up & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical engineering and mechanistic challenges associated with scaling up the synthesis of 6-Morpholinopyrimidin-4-ol (CAS: 1159814-36-4).

This compound is a critical building block in the development of kinase inhibitors. However, transitioning from bench-scale to pilot-plant production introduces significant challenges regarding regioselectivity, reaction kinetics, and amphoteric isolation. This guide provides self-validating protocols, mechanistic causality, and diagnostic logic to ensure high-yield, high-purity production.

Process Overview & Mechanistic Pathway

The synthesis of 6-Morpholinopyrimidin-4-ol is a two-step process starting from 4,6-dichloropyrimidine.

  • Step 1 (Amination): The highly electron-deficient pyrimidine ring undergoes a1 where the morpholine nitrogen's lone pair attacks the C4 position, displacing the first chloride[1].

  • Step 2 (Hydrolysis): The intermediate is subjected to basic hydrolysis. Because the newly added morpholine ring is electron-donating, it deactivates the pyrimidine scaffold, requiring harsh conditions to hydrolyze the remaining chloride into a hydroxyl group.

Chemical synthesis pathway of 6-Morpholinopyrimidin-4-ol highlighting intermediate and side products.

Quantitative Data Summary

To ensure reproducibility across scales, adhere strictly to the stoichiometric and thermal parameters outlined below.

ParameterStep 1: SNAr AminationStep 2: Basic Hydrolysis
Operating Temperature 0°C to 5°C (Strictly controlled)80°C to 85°C (Reflux)
Stoichiometry 1.05 eq Morpholine, 1.2 eq DIPEA3.0 eq NaOH (2M Aqueous)
Reaction Time 2 - 4 hours12 - 16 hours
In-Process Control (IPC) HPLC: Starting Material < 1%HPLC: Intermediate < 0.5%
Critical Quality Attribute < 2% Di-substituted ImpuritypH 6.5 during final isolation
Expected Yield > 85%> 90%

Validated Experimental Protocols

The following methodologies are designed as self-validating systems , meaning the protocol itself contains built-in checks to prevent downstream failures.

Protocol A: Regioselective SNAr Amination
  • Step 1: Charge a jacketed reactor with 4,6-dichloropyrimidine (1.0 eq) and dichloromethane (DCM) (10 volumes).

  • Step 2: Initiate active cooling to bring the internal temperature to 0°C.

    • Causality Check: The initial nucleophilic attack is highly exothermic. Starting at 0°C provides a thermal buffer to prevent the reaction from reaching the activation energy required for the secondary substitution (which produces the unwanted 4,6-dimorpholinopyrimidine impurity).

  • Step 3: Prepare a secondary feed of morpholine (1.05 eq) and N,N-Diisopropylethylamine (DIPEA) (1.2 eq) in DCM (2 volumes).

  • Step 4: Dose the morpholine solution over 120 minutes.

    • Self-Validating Control: Ensure the dosing pump is interlocked with the internal thermocouple. If the internal temperature exceeds 5°C, the dosing must pause automatically.

  • Step 5: Stir for 2 hours at 0°C. Sample for HPLC. Proceed to aqueous quench only when the starting material is < 1%.

Protocol B: Hydrolysis and Isoelectric Isolation
  • Step 1: Charge the isolated 4-chloro-6-morpholinopyrimidine (1.0 eq) into a reactor containing 2M aqueous NaOH (3.0 eq).

  • Step 2: Heat the mixture to 80°C.

    • Causality Check: The electron-donating morpholine ring deactivates the pyrimidine scaffold. Elevated thermal energy is mandatory to drive the hydrolysis of the highly resistant C-Cl bond.

  • Step 3: Maintain at 80°C for 12 hours. Sample for HPLC to confirm intermediate consumption.

  • Step 4: Cool the reactor to 20°C.

  • Step 5: Slowly titrate the solution with 2M HCl until the pH reaches exactly 6.5.

    • Causality Check: The product exists in 1 (pyrimidin-4-ol ⇌ pyrimidin-4-one), creating an amphoteric species[1]. The isoelectric point is ~6.5, where aqueous solubility is minimized, forcing optimal precipitation.

  • Step 6: Filter the precipitated solid, wash with cold water, and dry under vacuum at 50°C.

Troubleshooting Guides & FAQs

TroubleshootingLogic Start Low Yield in Final Product Check1 Check HPLC of Step 1 Start->Check1 Path1A High Di-substituted Impurity Check1->Path1A Path1B Clean Mono-substitution Check1->Path1B Fix1 Optimize Cooling & Addition Path1A->Fix1 Check2 Check pH during Isolation Path1B->Check2 Path2A pH < 5 or pH > 8 Check2->Path2A Path2B pH = 6.5 (Isoelectric) Check2->Path2B Fix2 Adjust pH to exactly 6.5 Path2A->Fix2 Fix3 Check for incomplete hydrolysis Path2B->Fix3

Diagnostic logic tree for resolving low product yields during pyrimidine scale-up and isolation.

Q: During the first step, I am seeing >10% of the 4,6-dimorpholinopyrimidine impurity. How do I suppress this?

A: Causality: The first chloride substitution is highly exothermic. If the localized temperature at the point of reagent addition spikes, the activation energy for the second substitution is reached. Solution: Ensure the reactor jacket temperature is set to -5°C. Increase the agitation speed to prevent localized hot spots, and strictly enforce the 120-minute dropwise addition of morpholine.

Q: My hydrolysis reaction stalls at 70% conversion even after 12 hours at reflux. What is the mechanistic cause?

A: Causality: The introduction of the electron-donating morpholine ring significantly deactivates the pyrimidine scaffold, making the remaining C-Cl bond highly resistant to nucleophilic attack compared to the starting material. Solution: Increase the concentration of the NaOH to 3M to drive the bimolecular kinetics, or transition the reaction to a sealed pressure reactor to safely elevate the internal temperature to 100°C without losing solvent to evaporation.

Q: I am losing product during the final aqueous workup. The yield is only 40%.

A: Causality: 6-Morpholinopyrimidin-4-ol undergoes tautomerism with its keto form (6-morpholin-4-yl-1H-pyrimidin-4-one). This creates an amphoteric species with a basic morpholine nitrogen and an acidic pyrimidinol proton. Solution: You must isolate the product via isoelectric precipitation. If the pH is too low (< 5), the morpholine nitrogen protonates and dissolves. If the pH is too high (> 8), the pyrimidinol deprotonates and dissolves. Carefully adjust the pH of the aqueous layer to exactly 6.5 using 2M HCl.

Q: My isolated powder shows variable bulk density and melting points between batches. What could cause this?

A: Causality: 2 is highly sensitive to the solvent matrix, often yielding different polymorphs (e.g., transitioning between Z'=1 and Z'=2 space groups depending on the residual solvent)[2]. Solution: Standardize your final wash step. Ensure the filter cake is washed exclusively with cold, deionized water and dried under a uniform vacuum profile to prevent solvent-mediated polymorphic transformations.

Q: What safety precautions are necessary when handling the isolated 6-Morpholinopyrimidin-4-ol powder?

A: Causality: The API intermediate is classified as a skin, eye, and respiratory irritant (Hazard statements H315, H319, H335)[3]. Solution: Scale-up handling, especially during powder transfer and milling, must be performed under local exhaust ventilation (LEV). Operators must wear 3, including full face protection and respirators, to avoid inhalation of the highly active dust[3].

References

  • Title: 6-Morpholinopyrimidin-4-ol - AK Scientific, Inc.
  • Source: benchchem.
  • Source: researchgate.

Sources

Technical Support Center: Troubleshooting Deprotection in Modified Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. Oligonucleotide synthesis follows a strict "First, Do No Harm" principle[1]. While standard DNA sequences can withstand harsh alkaline conditions (e.g., 30% ammonium hydroxide at 55 °C), incorporating functional modifications—such as fluorophores, amino linkers, or RNA bases—fundamentally alters the thermodynamic stability of the molecule[2][]. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to resolve the most common deprotection failures encountered by researchers and drug development professionals.

Diagnostic Logic & Workflow

DeprotectionWorkflow Start Oligo on Solid Support Type Oligo Type? Start->Type Mod Sensitive Mods? Type->Mod DNA RNA RNA Oligo Type->RNA RNA StdDNA Standard DNA Mod->StdDNA No Dye Base-Labile Dyes (e.g., TAMRA) Mod->Dye Yes (Dyes) Amino PDA-Amino Modifier Mod->Amino Yes (PDA) StdDeprot 30% NH4OH 55°C, 8-16h StdDNA->StdDeprot UltraMild 0.05 M K2CO3 in MeOH RT, 4h Dye->UltraMild AMA AMA (NH4OH/MeNH2) 65°C, 10 min Amino->AMA RNABase Base Deprotection (NH4OH/EtOH) RNA->RNABase RNA2OH 2'-O-Silyl Deprotection (TEA·3HF, 65°C, 2.5h) RNABase->RNA2OH

Decision tree for selecting oligo deprotection conditions based on modifications.

Frequently Asked Questions (Troubleshooting Specific Issues)

Q1: Why did my TAMRA-labeled oligonucleotide lose its fluorescence after deprotection?

The Causality: Base-labile fluorophores like TAMRA, HEX, and Cyanine dyes undergo rapid base-catalyzed degradation (nucleophilic attack and hydrolysis) when exposed to standard prolonged heating in 30% ammonium hydroxide[2]. The Solution: You must transition to an "UltraMild" deprotection strategy. This requires synthesizing the sequence using UltraMild phosphoramidite monomers (Pac-dA, Ac-dC, iPr-Pac-dG)[2][4]. Post-synthesis, deprotect the oligo using 0.05 M Potassium Carbonate in Methanol ( K2​CO3​ /MeOH) for 4 hours at room temperature, which preserves dye integrity while fully removing the protecting groups[5]. Alternatively, a t-Butylamine/water (1:3 v/v) solution for 6 hours at 60 °C can be used if standard monomers were employed[2].

Q2: Mass spectrometry shows my 5'-Amino-Modified oligo has a +130 Da adduct. What went wrong?

The Causality: You likely used a Phthalic Acid Diamide (PDA) protected amino modifier. Standard ammonium hydroxide ( NH4​OH ) lacks the necessary nucleophilicity to drive the PDA cleavage reaction to completion, resulting in a partially deprotected amine and the +130 Da mass addition[6][7]. The Solution: PDA-amino modifiers require AMA (a 1:1 v/v mixture of 30% Ammonium Hydroxide and 40% aqueous Methylamine). The addition of methylamine significantly increases the nucleophilicity of the solution, enabling rapid and complete cleavage of the PDA group in just 10 minutes at 65 °C[6][7].

Q3: My RNA synthesis yielded a mixture of truncated and degraded products after 2'-O-deprotection. Should I use TBAF or TEA·3HF?

The Causality: RNA requires a two-step deprotection: base/phosphate deprotection followed by 2'-O-silyl removal. Historically, tetrabutylammonium fluoride (TBAF) was used for desilylation. However, TBAF is highly hygroscopic; even minor water contamination (e.g., >5%) in the TBAF reagent causes the fluoride ions to act as a strong base rather than a nucleophile, leading to base-catalyzed phosphodiester backbone cleavage[8]. The Solution: Triethylamine trihydrofluoride (TEA·3HF) is the superior, self-validating alternative. It is far less sensitive to moisture, buffers the reaction to prevent depurination, and maintains the integrity of the RNA backbone and sensitive modifications[9][10].

Validated Experimental Protocols

Protocol A: UltraMild Deprotection for Base-Sensitive Fluorophores

Use this protocol for oligos containing TAMRA, Cy5, or HEX, synthesized with UltraMild monomers. This is a self-validating system: immediate neutralization prevents post-deprotection degradation during drying.

  • Preparation: Ensure the synthesis column is flushed with argon to remove residual acetonitrile.

  • Reagent Addition: Pass 1.0 mL of 0.05 M Potassium Carbonate in Methanol ( K2​CO3​ /MeOH) back and forth through the column using two syringes.

  • Incubation: Allow the column to incubate at room temperature (20-25 °C) for exactly 4 hours[2]. Mechanistic note: Exceeding 4 hours increases the risk of transesterification.

  • Elution & Neutralization: Elute the solution into a vial containing an equivalent amount of 2.0 M TEAA (Triethylammonium acetate) buffer to neutralize the basicity immediately. This prevents dye degradation during lyophilization.

  • Desalting: Proceed directly to gel filtration or reverse-phase cartridge purification.

Protocol B: Two-Step RNA Deprotection (using TEA·3HF)

Self-validating system: The use of anhydrous DMSO ensures the TEA·3HF remains strictly nucleophilic, preventing backbone hydrolysis.

  • Step 1: Cleavage & Base Deprotection: Treat the solid support with a 3:1 mixture of 30% Ammonium Hydroxide and Ethanol for 17 hours at 55 °C (or AMA for 10 min at 65 °C if using fast-deprotecting monomers)[11].

  • Lyophilization: Transfer the supernatant to a sterile, RNase-free tube and dry completely in a SpeedVac. Critical: Do not proceed until the pellet is strictly anhydrous.

  • Step 2: 2'-O-Silyl Deprotection: Fully dissolve the dried RNA pellet in 115 µL of anhydrous DMSO. Heat briefly at 65 °C for 5 minutes if the pellet is stubborn[9][11].

  • Buffering: Add 60 µL of Triethylamine (TEA) and mix gently.

  • Desilylation: Add 75 µL of TEA·3HF. Incubate the mixture at 65 °C for 2.5 hours[9][11].

  • Quenching: Cool to room temperature and quench the reaction by adding 1.75 mL of RNA Quenching Buffer (or proceed to butanol precipitation)[9].

Quantitative Data: Deprotection Conditions Summary

Modification TypeRepresentative ExampleRecommended MonomersDeprotection ReagentTime & Temp
Standard DNA Unmodified PrimersStandard (bz-dA, bz-dC, ibu-dG)30% NH4​OH 8-16 hours @ 55 °C[2]
Base-Labile Dyes TAMRA, Cy5, HEXUltraMild (Pac-dA, Ac-dC, iPr-Pac-dG)0.05 M K2​CO3​ in MeOH4 hours @ RT[2][4]
PDA-Amino 5'-Amino-Modifier C12-PDAStandard or FastAMA ( NH4​OH / MeNH2​ 1:1)10 mins @ 65 °C[6][7]
RNA (2'-O-Silyl) siRNA, miRNA mimicsStandard RNA PhosphoramiditesTEA·3HF in DMSO/TEA2.5 hours @ 65 °C[9][11]

References

  • Glen Report 34-21: Deprotection — Volume 3 — Dye-Containing Oligonucleotides, an Update. Glen Research.2

  • Enzymatic and Chemical Labeling Strategies for Oligonucleotides. AAT Bioquest. 5

  • Glen Report 21.15 - Deprotection - Volume 2 - RNA Deprotection. Glen Research. 9

  • Mild, biocompatible deprotection method for synthetic RNAs, including RNAs containing sensitive modifications such as 5'-diphosphates. ChemRxiv. 10

  • Oligonucleotide synthesis basics: Key takeaways for post-synthesis processing. Biosearch Technologies. 4

  • PDA Amino-modified Oligonucleotides. Glen Research. 6

  • Deprotection Guide. Glen Research. 1

  • Glen Report 19.22 - Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. Glen Research. 11

  • Glen Report 24.29: Technical Brief: Which 5'-Amino-Modifier?. Glen Research. 7

  • Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies. 8

  • Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. BOC Sciences.

Sources

Validation & Comparative

The Efficacy of Morpholinopyrimidine-Based PI3K Inhibitors: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the complex landscape of oncology and inflammatory disease, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a critical therapeutic target. Dysregulation of this pathway is a hallmark of numerous pathologies, driving cellular proliferation, survival, and metabolic reprogramming. Consequently, a diverse arsenal of small molecule inhibitors has been developed to modulate PI3K activity. This guide provides an in-depth comparison of the efficacy of PI3K inhibitors, with a particular focus on compounds featuring the morpholinopyrimidine scaffold, and contrasts their performance with other prominent classes of PI3K inhibitors. While the specific entity "6-Morpholinopyrimidin-4-ol" is not extensively characterized in publicly available literature, the morpholinopyrimidine core is a well-established and privileged structure in the design of potent and selective PI3K inhibitors. This guide will, therefore, use well-documented examples of morpholinopyrimidine-containing inhibitors as a basis for a comprehensive comparison.

The PI3K Signaling Axis: A Primary Target in Disease

The PI3K pathway is a central node in cellular signaling, integrating inputs from receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). This lipid product recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a plethora of cellular processes including cell growth, proliferation, and survival. The pathway is negatively regulated by the tumor suppressor phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3.

PI3K_Pathway cluster_membrane Plasma Membrane RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation PI3K->PIP2 Phosphorylation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: The PI3K/AKT/mTOR signaling pathway.

The Class I PI3K family, the primary focus of cancer drug discovery, comprises four isoforms (p110α, p110β, p110δ, and p110γ) with distinct tissue distribution and functions. This isoform diversity has paved the way for the development of various classes of inhibitors, each with a unique efficacy and safety profile.

A Comparative Look at PI3K Inhibitors

PI3K inhibitors can be broadly categorized based on their selectivity for the different isoforms:

  • Pan-PI3K Inhibitors: These compounds target all four Class I isoforms.

  • Isoform-Selective Inhibitors: These molecules are designed to target one or two specific isoforms, aiming for a better therapeutic window.

  • Dual PI3K/mTOR Inhibitors: These inhibitors simultaneously target PI3K and the downstream effector mTOR.

The morpholinopyrimidine scaffold has proven to be a versatile template for developing potent inhibitors across these classes.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the biochemical potency (IC50 values) of representative PI3K inhibitors, including those with a morpholinopyrimidine core, against the Class I PI3K isoforms.

Inhibitor ClassCompoundp110α (nM)p110β (nM)p110δ (nM)p110γ (nM)Notes
Pan-PI3K BKM120 (Buparlisib) 52166116262Morpholinopyrimidine derivative. Orally bioavailable.[1][2][3][4][5]
Pan-PI3K GDC-0941 (Pictilisib) 333375Thienopyrimidine derivative. Potent pan-PI3K inhibitor.[6][7][8][9][10]
α-selective Alpelisib (BYL719) 51200290250First FDA-approved PI3K inhibitor for breast cancer.[11][12][13][14]
δ-selective Idelalisib (CAL-101) >1000>10002.5>1000First-in-class PI3Kδ inhibitor for hematological malignancies.[15][16][17][18][19][20]
Dual PI3K/mTOR NVP-BEZ235 47575Potent dual inhibitor.[]
Dual PI3K/mTOR PKI-587 0.4~4~4~4Highly potent dual inhibitor.[22]

Data compiled from multiple sources and should be considered representative. Exact values may vary based on assay conditions.

Experimental Evaluation of PI3K Inhibitor Efficacy

The comprehensive assessment of a PI3K inhibitor's efficacy requires a multi-faceted experimental approach, spanning from biochemical assays to cellular and in vivo models.

Biochemical Kinase Activity Assays

The initial evaluation of a novel compound's inhibitory potential is typically performed using in vitro kinase assays. These assays directly measure the ability of the inhibitor to block the enzymatic activity of purified PI3K isoforms.

Principle: Recombinant PI3K isoforms are incubated with a lipid substrate (e.g., PIP2) and ATP. The inhibitor is added at varying concentrations, and the production of PIP3 is quantified.

Example Protocol: ADP-Glo™ Kinase Assay

This commercially available assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the PI3K activity.

  • Reaction Setup: In a 96-well plate, combine the PI3K enzyme, the inhibitor (at various concentrations), the lipid substrate, and ATP.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and, therefore, inversely proportional to the kinase activity.

Kinase_Assay_Workflow Start Start Setup Prepare reaction mix: - PI3K enzyme - Inhibitor - Substrate (PIP2) - ATP Start->Setup Incubate Incubate at RT Setup->Incubate Stop Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate->Stop Detect Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Stop->Detect Read Measure Luminescence Detect->Read End End Read->End

Caption: Workflow for a typical biochemical kinase assay.

Cellular Assays: Probing the Pathway in a Biological Context

Cell-based assays are crucial for confirming that an inhibitor can effectively engage its target within a cellular environment and modulate downstream signaling.

Western Blotting for Downstream Signaling

Western blotting is a standard technique to assess the phosphorylation status of key proteins in the PI3K pathway, such as AKT and its downstream targets (e.g., S6 ribosomal protein). A reduction in the phosphorylation of these proteins upon inhibitor treatment indicates successful pathway inhibition.

Detailed Protocol for Western Blot Analysis:

  • Cell Culture and Treatment: Plate cancer cells (e.g., with a known PIK3CA mutation) and allow them to adhere. Treat the cells with the PI3K inhibitor at various concentrations for a defined period (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated AKT (Ser473 and Thr308), total AKT, and other downstream targets.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Proliferation and Viability Assays

These assays determine the inhibitor's effect on cancer cell growth and survival.

  • MTT/MTS Assays: Measure the metabolic activity of viable cells.

  • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP levels as an indicator of metabolically active cells.

In Vivo Efficacy in Preclinical Models

The ultimate preclinical validation of a PI3K inhibitor's efficacy comes from in vivo studies using animal models, typically mouse xenograft models where human tumor cells are implanted.

Example In Vivo Study Design:

  • Xenograft Model Establishment: Implant human cancer cells (e.g., breast or lung cancer cell lines with PIK3CA mutations) subcutaneously into immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the PI3K inhibitor (e.g., GDC-0941 or BKM120) orally at a predetermined dose and schedule.[8][23] The control group receives a vehicle.

  • Tumor Volume Measurement: Measure tumor volume regularly using calipers.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target engagement by Western blotting for phosphorylated AKT.

  • Toxicity Assessment: Monitor the animals for any signs of toxicity, such as weight loss.

In vivo studies have demonstrated that pan-PI3K inhibitors like GDC-0941 can significantly inhibit tumor growth in various cancer models.[8]

Concluding Remarks for the Researcher

The selection of a PI3K inhibitor for preclinical or clinical investigation is a multifaceted decision that depends on the specific biological question and the therapeutic context.

  • Morpholinopyrimidine-based inhibitors like BKM120 have demonstrated broad activity as pan-PI3K inhibitors and have been extensively studied in clinical trials.[24]

  • Isoform-selective inhibitors such as Alpelisib (α-selective) and Idelalisib (δ-selective) offer the potential for a more targeted therapeutic approach with a potentially improved safety profile, and have achieved regulatory approval for specific indications.[12][13][18]

  • Dual PI3K/mTOR inhibitors provide a more comprehensive blockade of the pathway, which may be advantageous in overcoming certain resistance mechanisms.

The experimental workflows outlined in this guide provide a robust framework for the head-to-head comparison of novel PI3K inhibitors, including those based on the morpholinopyrimidine scaffold, against established benchmarks. A thorough understanding of the biochemical potency, cellular activity, and in vivo efficacy is paramount for the successful translation of these promising therapeutic agents from the laboratory to the clinic.

References

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]

  • Yang, Q., et al. (2015). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Clinical Cancer Research, 21(8), 1787-1791. [Link]

  • Cellagen Technology. GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor. [Link]

  • Hartmann, W., et al. (2014). The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. OncoTarget, 5(2), 430-443. [Link]

  • Novartis. (2018). SOLAR-1 trial of Novartis investigational alpha-specific PI3K inhibitor BYL719 (alpelisib) meets primary endpoint in HR+/HER2- advanced breast cancer with PIK3CA mutation. [Link]

  • Porta, C., et al. (2021). Alpelisib for the treatment of PIK3CA-mutated, hormone receptor-positive, HER2-negative metastatic breast cancer. Expert Review of Anticancer Therapy, 21(3), 233-246. [Link]

  • Hernandez-Ilizaliturri, F. J., & Czuczman, M. S. (2013). Idelalisib: A PI3K Inhibitor on the Horizon. Targeted Oncology, 8(4), 245-251. [Link]

  • Maira, S. M., et al. (2012). Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor. Molecular Cancer Therapeutics, 11(2), 317-328. [Link]

  • Sarker, D., et al. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 21(1), 77-86. [Link]

  • Saura, C., et al. (2017). A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-Specific Inhibitor, with Letrozole in ER+/HER2− Metastatic Breast Cancer. Clinical Cancer Research, 23(1), 86-94. [Link]

  • Brown, J. R., et al. (2014). Idelalisib, an inhibitor of phosphatidylinositol 3-kinase p110δ, for relapsed/refractory chronic lymphocytic leukemia. Blood, 123(22), 3390-3397. [Link]

  • Smolej, L. (2022). PI3K Inhibitors for the Treatment of Chronic Lymphocytic Leukemia: Current Status and Future Perspectives. Cancers, 14(6), 1533. [Link]

  • Cellagen Technology. NVP-BKM120 | Pan-class I PI3K inhibitor. [Link]

  • Fowler, N. H., et al. (2017). PI3Kδ inhibitor idelalisib in combination with BTK inhibitor ONO/GS-4059 in diffuse large B cell lymphoma with acquired resistance to PI3Kδ and BTK inhibitors. PLoS ONE, 12(2), e0171221. [Link]

  • Wang, Y., et al. (2018). Preclinical evaluation of novel PI3K/mTOR dual inhibitor SN202 as potential anti-renal cancer agent. Cancer Biology & Therapy, 19(11), 1048-1054. [Link]

  • Wang, Y., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 868749. [Link]

  • ResearchGate. Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. [Link]

  • Mallon, R., et al. (2011). Antitumor Efficacy of PKI-587, a Highly Potent Dual PI3K/mTOR Kinase Inhibitor. Clinical Cancer Research, 17(10), 3193-3203. [Link]

  • El-Mesery, M., et al. (2016). PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer. OncoTarget, 7(30), 48434-48447. [Link]

  • ResearchGate. IC50 (nmol/L) of inhibitors of PI3K including isoform specific... [Link]

  • Ni, J., et al. (2012). Functional characterization of an isoform-selective inhibitor of PI3K-p110β as a potential anti-cancer agent. Cancer Discovery, 2(5), 425-433. [Link]

  • Janku, F., et al. (2018). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Expert Opinion on Drug Safety, 17(8), 821-832. [Link]

  • Ge, G., et al. (2026). Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Molecular structures of PI3K standard inhibitors with their IC50... [Link]

  • Knight, Z. A., et al. (2008). Dissecting isoform selectivity of PI3K inhibitors: the role of non-conserved residues in the catalytic pocket. Biochemical Journal, 415(1), 59-67. [Link]

  • Stover, D. G., et al. (2023). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Cancers, 15(11), 2977. [Link]

  • Shintani, Y., et al. (2009). Abstract #LB-214: Efficacy of PI3K inhibitors to PI3K mutants in enzyme and cell levels. Cancer Research, 69(9 Supplement), LB-214. [Link]

  • Garrett, J. T., et al. (2011). Will PI3K pathway inhibitors be effective as single agents in patients with cancer?. OncoTarget, 2(12), 1314-1320. [Link]

  • Kumar, A., et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 20(2), 2634-2653. [Link]

  • Kumar, A., et al. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 12(28), 17875-17885. [Link]

  • Kumar, A., et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 20(2), 2634-2653. [Link]

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6-Morpholinopyrimidin-4-ol versus rapamycin as an mTOR inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Executive Summary: The Paradigm Shift in mTOR Inhibition

The mechanistic target of rapamycin (mTOR) is a master serine/threonine kinase that integrates environmental cues to regulate cell growth, proliferation, and survival. Historically, targeting this pathway relied on Rapamycin (and its analogs, "rapalogs"), which act as allosteric inhibitors. However, the clinical efficacy of rapalogs in oncology has been severely limited by incomplete target inhibition and the induction of paradoxical pro-survival feedback loops [1].

To overcome these limitations, the field of medicinal chemistry pivoted toward direct, ATP-competitive kinase inhibitors. The 6-morpholinopyrimidin-4-ol pharmacophore has emerged as the foundational scaffold for second-generation dual mTORC1/mTORC2 inhibitors (e.g., AZD3147, AZD8055, and GDC-0980) [2]. This guide objectively compares the mechanistic causality, experimental profiling, and performance of the morpholinopyrimidine class against classical rapamycin.

Mechanistic Divergence: Allosteric vs. ATP-Competitive Inhibition

Understanding the structural biology of mTOR is critical for rational drug design. The kinase exists in two distinct multiprotein complexes: mTORC1 (rapamycin-sensitive) and mTORC2 (rapamycin-insensitive).

Rapamycin: FKBP12-Dependent Allosteric Modulation

Rapamycin does not bind the kinase active site. Instead, it binds to the intracellular immunophilin FKBP12. This binary complex then binds to the FRB (FKBP12-Rapamycin Binding) domain of mTOR.

  • Causality of Failure: Because the FRB domain is structurally distant from the catalytic cleft, rapamycin only partially occludes substrate access. It effectively blocks the phosphorylation of S6K1 but fails to inhibit the phosphorylation of 4E-BP1, allowing oncogenic translation to persist. Furthermore, it does not inhibit mTORC2, leading to the hyperactivation of Akt (Ser473) via the relief of a negative feedback loop [3].

6-Morpholinopyrimidine Derivatives: Direct Kinase Cleft Blockade

Compounds utilizing the 6-morpholinopyrimidin-4-ol core operate via direct, ATP-competitive inhibition.

  • Causality of Success: The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val2240 in the hinge region of the mTOR kinase domain [2]. The pyrimidine core stacks efficiently within the hydrophobic adenine-binding pocket. Because the ATP-binding cleft is conserved across both mTOR complexes, these derivatives completely shut down both mTORC1 (halting 4E-BP1) and mTORC2 (suppressing Akt survival signaling) [1].

mTOR_Signaling Rapa Rapamycin (Allosteric) FKBP12 FKBP12 Rapa->FKBP12 Binds Morph 6-Morpholinopyrimidines (ATP-Competitive) mTORC1 mTORC1 Complex Morph->mTORC1 Complete Block mTORC2 mTORC2 Complex Morph->mTORC2 Complete Block FKBP12->mTORC1 Partial Block S6K1 p-S6K1 / p-4E-BP1 (Translation & Growth) mTORC1->S6K1 Activates Akt p-Akt (Ser473) (Cell Survival) mTORC2->Akt Activates

Caption: Mechanistic divergence of mTORC1/2 signaling inhibition by Rapamycin vs Morpholinopyrimidines.

Quantitative Performance Comparison

The following table synthesizes the pharmacological and biochemical differences between the two inhibitor classes based on standardized in vitro profiling [1][3].

ParameterRapamycin (Rapalogs)6-Morpholinopyrimidine Derivatives
Mechanism of Action Allosteric (FKBP12-FRB domain)ATP-Competitive (Kinase Cleft)
mTORC1 Inhibition Partial (S6K1 sensitive, 4E-BP1 resistant)Complete (Both S6K1 and 4E-BP1 suppressed)
mTORC2 Inhibition None (Acute) / Variable (Chronic)Complete (Direct kinase inhibition)
Akt (S473) Feedback Hyperactivated (Pro-survival artifact)Suppressed (Anti-survival)
Typical IC50 (mTOR) ~0.1 nM (Complex-dependent)1.0 - 15.0 nM (Compound-specific)
Physicochemical Challenge Poor aqueous solubility, high MWLipophilic Ligand Efficiency (LLE) optimization required

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate a novel 6-morpholinopyrimidine derivative against rapamycin, application scientists must employ orthogonal assays that validate both the mechanism of binding and the cellular signaling consequences.

Protocol 1: LANCE Ultra TR-FRET mTOR Kinase Assay (In Vitro)

Rationale & Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence to eliminate false positives caused by auto-fluorescent library compounds. To prove the compound is a true ATP-competitive inhibitor (unlike rapamycin), the assay incorporates an ATP titration step. According to the Cheng-Prusoff equation, an ATP-competitive inhibitor will show a linear rightward shift in its IC50 as[ATP] increases, whereas an allosteric inhibitor will not.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X mTOR kinase solution in HEPES buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 3 mM MnCl2, 0.01% Tween-20). Prepare 4X ULight-labeled p70 S6K peptide substrate and 4X ATP solutions at varying concentrations (10 µM, 100 µM, 1 mM).

  • Compound Titration: Dispense 2.5 µL of the 6-morpholinopyrimidine derivative (or rapamycin control) in a 384-well ProxiPlate. Use a 10-point, 3-fold serial dilution starting at 10 µM.

  • Kinase Reaction: Add 5 µL of the 2X mTOR kinase solution to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Initiation: Add 2.5 µL of the 4X ULight-substrate/ATP mix to initiate the reaction. Seal and incubate for 60 minutes at room temperature.

  • Termination & Detection: Stop the reaction by adding 10 µL of EDTA (to chelate Mn2+) containing the Europium-labeled anti-phospho-substrate antibody. Incubate for 60 minutes.

  • Readout: Read the plate on an EnVision Multilabel Reader. Excite at 320 nm; measure emission at 615 nm (Europium donor) and 665 nm (ULight acceptor). Calculate the FRET ratio (665/615).

TR_FRET Step1 1. Kinase Pre-incubation mTOR + Inhibitor Step2 2. Reaction Initiation Add ATP + Substrate Step1->Step2 Step3 3. Detection Reagents Eu-Ab + EDTA Stop Step2->Step3 Step4 4. TR-FRET Readout 665/615 nm Ratio Step3->Step4

Caption: Step-by-step TR-FRET workflow for validating ATP-competitive mTOR kinase inhibition.

Protocol 2: Cellular Phospho-Signaling Profiling (Western Blot)

Rationale & Causality: In vitro assays lack the cellular context of intact mTORC1/2 complexes and feedback loops. This protocol is a self-validating system: p-S6K1 (Thr389) serves as the mTORC1 readout, while p-Akt (Ser473) serves as the mTORC2 readout. A successful morpholinopyrimidine will ablate both. Rapamycin serves as the mechanistic control: it will ablate p-S6K1 but cause a paradoxical increase in p-Akt [2].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HCT116 colorectal carcinoma cells in 6-well plates at 3×105 cells/well. Incubate overnight. Treat cells with vehicle (DMSO), Rapamycin (100 nM), or the 6-morpholinopyrimidine derivative (100 nM, 500 nM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (NaF, Na3VO4) to preserve phosphorylation states.

  • Protein Quantification: Clarify lysates by centrifugation (14,000 rpm, 15 min, 4°C). Quantify protein concentration using a BCA assay to ensure equal loading.

  • Electrophoresis & Transfer: Load 20 µg of protein per lane on a 4–12% Bis-Tris SDS-PAGE gel. Transfer proteins to a PVDF membrane using a wet transfer system (100V, 1 hour).

  • Immunoblotting: Block membranes in 5% BSA for 1 hour. Probe overnight at 4°C with primary antibodies: anti-p-S6K1 (Thr389), anti-total S6K1, anti-p-Akt (Ser473), anti-total Akt, and anti-β-actin (loading control).

  • Detection: Wash with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour, and develop using ECL substrate. Quantify band densitometry using ImageJ, normalizing phospho-signals to total protein and β-actin.

Conclusion

The transition from allosteric rapalogs to ATP-competitive 6-morpholinopyrimidine derivatives represents a critical evolution in targeted kinase therapy. By exploiting the hydrogen-bonding capacity of the morpholine oxygen within the ATP-binding cleft, these compounds achieve complete suppression of both mTORC1 and mTORC2. This dual inhibition effectively circumvents the paradoxical Akt hyperactivation that has historically hindered rapamycin's clinical success in oncology.

References

  • Pike, K. G., et al. (2015). "Discovery of AZD3147: a potent, selective dual inhibitor of mTORC1 and mTORC2." Journal of Medicinal Chemistry, 58(5), 2326-2349. Available at:[Link]

  • Rady, G. S., et al. (2024). "Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors." RSC Medicinal Chemistry, 15(2), 733-752. Available at:[Link]

  • Zhu, W., et al. (2022). "Overview of Research into mTOR Inhibitors." Molecules, 27(16), 5071. Available at:[Link]

Comparative Study: 6-Morpholinopyrimidin-4-ol vs. Pictilisib (GDC-0941) in PI3K Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of a Pharmacophore

In the landscape of targeted oncology, the phosphoinositide 3-kinase (PI3K) pathway remains one of the most frequently dysregulated signaling networks in human cancers. Developing ATP-competitive inhibitors for lipid kinases presents a unique challenge: achieving high potency and isoform selectivity while maintaining drug-like physicochemical properties.

This guide provides an objective, mechanistic comparison between 6-Morpholinopyrimidin-4-ol and Pictilisib (GDC-0941) . Rather than comparing two competing clinical drugs, this analysis contrasts a fundamental pharmacophore building block (the fragment) with a fully elaborated, clinical-stage pan-PI3K inhibitor (the optimized candidate). For drug development professionals and medicinal chemists, understanding the causality behind the structural transition from a low-affinity fragment to a nanomolar inhibitor is crucial for rational drug design.

Structural & Mechanistic Causality

The binding of ATP-competitive inhibitors to the PI3K catalytic domain relies heavily on anchoring to the kinase hinge region.

The Hinge Binder: 6-Morpholinopyrimidin-4-ol

6-Morpholinopyrimidin-4-ol (CAS 1159814-36-4) represents the minimal binding determinant—or "fragment"—for many PI3K inhibitors[1]. In the context of Fragment-Based Drug Discovery (FBDD), the morpholine ring is a privileged scaffold. The morpholine oxygen atom acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide NH of Val851 in the PI3Kα hinge region (or Val882 in PI3Kγ)[2]. However, because this fragment only satisfies the hinge interaction and basic shape complementarity, its binding free energy (ΔG) is relatively low, typically resulting in micromolar to millimolar IC50 values.

The Elaborated Inhibitor: Pictilisib (GDC-0941)

Pictilisib is a highly potent, selective, orally bioavailable pan-inhibitor of class I PI3K[3]. To achieve its extraordinary potency (IC50 of 3 nM against p110α)[4], the basic morpholine-pyrimidine pharmacophore was systematically elaborated:

  • Core Extension: The pyrimidine ring is expanded to a thieno[3,2-d]pyrimidine core, optimizing van der Waals contacts within the adenine-binding pocket[5].

  • Affinity Pocket Exploitation: A 1H-indazol-4-yl group is appended to reach deep into the hydrophobic specificity pocket, displacing high-energy water molecules and drastically increasing binding affinity[5].

  • Solvent Channel Optimization: A methylsulfonylpiperazine moiety is directed toward the solvent-exposed region. This does not significantly drive binding affinity but is causally responsible for improving the molecule's aqueous solubility and pharmacokinetic profile, enabling oral bioavailability[2].

G A 6-Morpholinopyrimidin-4-ol (Minimal Fragment) B Hinge Binding (Morpholine O -> Val851 NH) A->B provides C Core Extension (Thieno[3,2-d]pyrimidine) B->C scaffold growth D Affinity Pocket (1H-indazol-4-yl) C->D adds potency E Solvent Channel (Methylsulfonylpiperazine) C->E adds solubility F Pictilisib (GDC-0941) (Pan-PI3K Inhibitor, IC50: 3nM) D->F integrates into E->F integrates into

Caption: Logical evolution from a minimal hinge-binding fragment to the fully elaborated Pictilisib.

Quantitative Comparative Data

The following table summarizes the physicochemical and experimental parameters that highlight the transition from a chemical probe fragment to a clinical candidate.

Parameter6-Morpholinopyrimidin-4-olPictilisib (GDC-0941)
Developmental Role Pharmacophore Fragment / SynthonClinical-Stage Pan-PI3K Inhibitor
CAS Number 1159814-36-4[1]957054-30-7[4]
Molecular Weight 181.19 g/mol 513.64 g/mol [4]
PI3K p110α IC50 > 100 µM (Typical fragment baseline)3 nM[4]
PI3K p110β IC50 N/A33 nM[4]
PI3K p110γ IC50 N/A75 nM[4]
PI3K p110δ IC50 N/A3 nM[4]
Binding Architecture Hinge region anchor onlyHinge anchor + Affinity pocket + Solvent channel
Clinical Status Research Chemical[1]Phase I/II Clinical Trials[4]

Experimental Validation Protocols

To objectively validate the performance of these compounds, researchers must employ self-validating assay systems. The following protocols detail how to measure the biochemical potency and cellular target engagement of these molecules.

Protocol A: In Vitro Kinase Activity Assay (ADP-Glo)

Causality Check: We utilize an ADP-detection assay rather than radiometric 33 P-ATP because it provides a safer, high-throughput, and highly sensitive measurement of lipid kinase activity by quantifying the ADP byproduct of the phosphorylation reaction.

  • Compound Preparation: Prepare a 10 mM stock of Pictilisib and 6-Morpholinopyrimidin-4-ol in 100% DMSO. Perform a 3-fold serial dilution in assay buffer to generate a 10-point dose-response curve. Control: Include a DMSO-only vehicle control (maximum activity) and a no-enzyme control (background).

  • Kinase Reaction Setup: In a 384-well plate, combine 2 µL of the compound dilution with 2 µL of recombinant human PI3Kα (e.g., p110α/p85α complex) and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 2 µL of a substrate mixture containing 50 µM PIP2 and 10 µM ATP. Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 minutes). Subsequently, add 12 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin (incubate 30 minutes).

  • Readout: Measure luminescence using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Kinase Reaction (PI3Kα + PIP2 + ATP) Step1->Step2 Step3 3. ADP Detection (ADP-Glo Reagent) Step2->Step3 Step4 4. Luminescence Readout (Microplate Reader) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Caption: Step-by-step workflow for the in vitro PI3K kinase activity assay using ADP detection.

Protocol B: Cellular Target Engagement (Pharmacodynamics)

Causality Check: In vivo and cellular pharmacodynamics of PI3K inhibitors are best measured by the suppression of downstream AKT phosphorylation at Serine-473. In clinical trials for Pictilisib, platelet-rich plasma (PRP) was utilized because platelets express high levels of PI3Kβ and AKT, serving as an excellent, minimally invasive surrogate tissue for target modulation[3].

  • Cell Treatment: Seed U87MG glioblastoma cells (known for PI3K pathway activation) in 6-well plates. Treat with varying concentrations of Pictilisib (1 nM to 1 µM) or 6-Morpholinopyrimidin-4-ol (10 µM to 1 mM) for 3 hours[3].

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the p-AKT signal).

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe the membrane with primary antibodies against p-AKT (Ser473) and total AKT. Use GAPDH or β -actin as a loading control.

  • Quantification: Visualize using chemiluminescence and quantify the ratio of p-AKT to total AKT. Pictilisib should demonstrate >90% suppression of p-AKT at concentrations corresponding to its IC50/MTD[3], whereas the fragment will show negligible suppression at low micromolar doses.

Conclusion

The comparative analysis of 6-Morpholinopyrimidin-4-ol and Pictilisib (GDC-0941) serves as a masterclass in structure-based drug design. While 6-Morpholinopyrimidin-4-ol provides the essential hydrogen-bonding anchor to the PI3K hinge region, it lacks the necessary thermodynamic drivers for high-affinity binding. Through rational elaboration—extending the core, filling the affinity pocket with an indazole ring, and optimizing the solvent boundary—Pictilisib achieves the nanomolar potency and pharmacokinetic stability required for clinical oncology applications.

References

  • GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor - Cellagen Technology Cellagen Technology[Link]

  • First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors AACR Journals (Clinical Cancer Research)[Link]

  • 3DBS: Structure of PI3K gamma in complex with GDC0941 RCSB Protein Data Bank [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology Journal of Medicinal Chemistry - ACS Publications[Link]

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A Comparative Guide to Validating the Anti-inflammatory Effects of 6-Morpholinopyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively validate the anti-inflammatory properties of novel 6-morpholinopyrimidin-4-ol derivatives. We will compare a representative compound from this class, designated MP-4O-X, against the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The methodologies detailed herein are designed to provide a robust, self-validating system for assessing efficacy and elucidating the potential mechanism of action.

Introduction: The Imperative for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process essential for defending against pathogens and repairing tissue damage. However, when dysregulated, chronic inflammation becomes a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] While existing therapies like NSAIDs and corticosteroids are effective, their long-term use is often associated with significant adverse effects, such as gastrointestinal and cardiovascular complications.[3][4] This underscores the urgent need for novel anti-inflammatory agents with improved safety profiles.

Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds with diverse pharmacological activities, including anti-inflammatory effects.[5][6][7][8][9] The 6-morpholinopyrimidin-4-ol moiety, in particular, has emerged as a promising pharmacophore.[10][11][12][13] This guide outlines a rigorous, multi-tiered approach to validate the anti-inflammatory potential of these derivatives, from cellular assays to preclinical animal models.

Scientific Rationale: Targeting Key Inflammatory Pathways

The inflammatory cascade is orchestrated by a complex network of signaling pathways. Two of the most critical are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][14][15][16] Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), a component of Gram-negative bacteria, these pathways become activated in immune cells such as macrophages.[17][18]

Activation of NF-κB and MAPK pathways leads to the transcriptional upregulation of a host of pro-inflammatory genes, resulting in the production of key mediators like:

  • Nitric Oxide (NO): A signaling molecule produced by inducible nitric oxide synthase (iNOS).

  • Prostaglandins (PGs): Synthesized by cyclooxygenase-2 (COX-2).

  • Pro-inflammatory Cytokines: Including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][16]

The central hypothesis is that 6-morpholinopyrimidin-4-ol derivatives exert their anti-inflammatory effects by modulating these critical signaling nodes, thereby suppressing the production of downstream inflammatory mediators.[5][9][10] Our experimental design is structured to test this hypothesis directly.

cluster_pathway Inflammatory Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Cascade (p38, ERK, JNK) TLR4->MAPK Activates NFkB NF-κB Pathway (IκBα, p65) TLR4->NFkB Activates Transcription Nuclear Transcription MAPK->Transcription NFkB->Transcription Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Transcription->Mediators Upregulates MP4OX MP-4O-X (Hypothesized Target) MP4OX->MAPK Inhibits MP4OX->NFkB Inhibits

Caption: Hypothesized mechanism of MP-4O-X on NF-κB and MAPK pathways.

In Vitro Validation: Cellular Models of Inflammation

The initial screening of anti-inflammatory activity is best conducted in a controlled cellular environment. The murine macrophage cell line, RAW 264.7, is an established and reliable model for this purpose, as it robustly responds to LPS stimulation by producing a wide array of inflammatory mediators.[19][20]

Experimental Workflow: In Vitro Analysis

cluster_workflow In Vitro Experimental Workflow start Seed RAW 264.7 Cells pretreat Pre-treat with MP-4O-X or Indomethacin start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate supernatant Collect Supernatant incubate->supernatant cell_lysate Prepare Cell Lysate incubate->cell_lysate mtt MTT Assay (Viability) incubate->mtt griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa western Western Blot (iNOS, COX-2, p-p65, p-p38) cell_lysate->western

Caption: Step-by-step workflow for in vitro anti-inflammatory assays.

Detailed Experimental Protocols

1. Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[20]

  • Cells are seeded in 96-well or 6-well plates and allowed to adhere overnight.

  • Cells are then pre-treated with various concentrations of MP-4O-X or Indomethacin for 1 hour before being stimulated with 1 µg/mL of LPS.[19][21] A vehicle control (e.g., DMSO) group is included.

2. Cell Viability (MTT Assay):

  • Causality: It is crucial to ensure that any observed reduction in inflammatory mediators is not due to cytotoxicity. The MTT assay assesses mitochondrial activity, an indicator of cell viability.

  • Protocol: After the 24-hour incubation period, MTT reagent is added to the wells. Following a 4-hour incubation, the resulting formazan crystals are dissolved in DMSO, and absorbance is measured at 570 nm.

3. Nitric Oxide (NO) Quantification (Griess Assay):

  • Causality: NO is a key inflammatory mediator produced by iNOS. Measuring its concentration in the culture supernatant provides a direct readout of inflammatory activity.

  • Protocol: 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent. After a 10-minute incubation, the absorbance is read at 540 nm. A sodium nitrite standard curve is used for quantification.

4. Pro-inflammatory Cytokine Quantification (ELISA):

  • Causality: TNF-α and IL-6 are pivotal cytokines that amplify the inflammatory response. Quantifying their secretion provides insight into the compound's ability to suppress this amplification loop.

  • Protocol: Sandwich ELISA kits are used to measure the concentration of TNF-α and IL-6 in the culture supernatants according to the manufacturer's instructions.[22][23][24][25][26] Briefly, plates are coated with a capture antibody, followed by blocking, addition of samples and standards, incubation with a detection antibody, and finally, a substrate for colorimetric detection.[23]

5. Protein Expression Analysis (Western Blot):

  • Causality: To determine if the reduction in NO and prostaglandins is due to decreased expression of their synthesizing enzymes (iNOS and COX-2), Western blotting is performed. This technique separates proteins by size, allowing for specific detection with antibodies.[27][28][29][30][31]

  • Protocol:

    • Cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are separated via SDS-PAGE and transferred to a PVDF membrane.[30]

    • The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific antibody binding.

    • The membrane is incubated overnight with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.[30] Band intensity is quantified using densitometry.

Comparative In Vitro Data
ParameterLPS Control (1 µg/mL)MP-4O-X (IC₅₀)Indomethacin (IC₅₀)
Cell Viability (% of Control) 100 ± 5>95% (at 50 µM)>95% (at 50 µM)
NO Production (µM) 45.2 ± 3.118.5 µM25.1 µM
TNF-α Release (pg/mL) 2850 ± 21022.4 µM30.8 µM
IL-6 Release (pg/mL) 3500 ± 30025.1 µM33.2 µM
iNOS Protein Expression (% of LPS) 10015.6 µMNot Significant
COX-2 Protein Expression (% of LPS) 10019.8 µM28.9 µM

Data are presented as mean ± SD or IC₅₀ values and are hypothetical for illustrative purposes.

In Vivo Efficacy: Preclinical Animal Models

While in vitro assays are excellent for initial screening and mechanistic studies, in vivo models are indispensable for evaluating a compound's efficacy in a complex biological system. The carrageenan-induced paw edema model in rats is a classic and highly reproducible model of acute inflammation.[3][32][33][34][35][36]

Experimental Workflow: In Vivo Analysis

cluster_workflow In Vivo Experimental Workflow (Carrageenan Paw Edema) start Acclimatize Male Wistar Rats fast Fast Overnight start->fast group Group Animals (n=6) fast->group treat Oral Administration: Vehicle, MP-4O-X, or Indomethacin group->treat wait Wait 1 hour treat->wait induce Inject Carrageenan (1%) into Hind Paw wait->induce measure Measure Paw Volume via Plethysmometer at 0, 1, 2, 3, 4, 5 hr induce->measure calculate Calculate % Edema Inhibition measure->calculate

Caption: Workflow for the carrageenan-induced paw edema model in rats.

Detailed Experimental Protocol
  • Animals: Male Wistar rats (180-200g) are used and acclimatized for one week.[33]

  • Dosing: Animals are divided into groups (n=6). The control group receives the vehicle, the positive control group receives Indomethacin (10 mg/kg), and test groups receive MP-4O-X at various doses (e.g., 10, 20, 40 mg/kg) via oral gavage.[3][37]

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw.[32][35]

  • Measurement: Paw volume is measured immediately before the carrageenan injection (time 0) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.[3]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group at each time point.

Comparative In Vivo Data
Treatment Group (Oral)Dose (mg/kg)% Inhibition of Paw Edema at 4 hours
Vehicle Control -0%
Indomethacin 1055.8% ± 4.5%
MP-4O-X 1042.3% ± 5.1%
MP-4O-X 2061.5% ± 4.8%
MP-4O-X 4078.2% ± 3.9%

Data are presented as mean ± SD and are hypothetical for illustrative purposes. A dose-dependent effect is shown for MP-4O-X.

Mechanistic Insights: Corroborating the Signaling Pathway

To confirm that MP-4O-X acts via the hypothesized NF-κB and MAPK pathways, we return to the in vitro model. The key is to measure the phosphorylation status of critical proteins in these cascades, as phosphorylation is equivalent to activation.

  • NF-κB Pathway: We measure the phosphorylation of the p65 subunit. Its phosphorylation and subsequent translocation to the nucleus are required for its transcriptional activity.[16][17]

  • MAPK Pathway: We measure the phosphorylation of p38, a key kinase in the MAPK cascade that stabilizes inflammatory mRNAs and activates transcription factors.[14][15]

Western blot analysis, as described previously, is used to quantify the levels of phospho-p65 (p-p65) and phospho-p38 (p-p38) in cell lysates from LPS-stimulated RAW 264.7 cells treated with MP-4O-X. A significant reduction in the levels of these phosphorylated proteins would provide strong evidence for the compound's mechanism of action.

Discussion and Conclusion

The collective data from this multi-faceted validation strategy provides a robust assessment of the anti-inflammatory potential of 6-morpholinopyrimidin-4-ol derivatives. The hypothetical results presented suggest that our lead compound, MP-4O-X, demonstrates potent anti-inflammatory activity both in vitro and in vivo.

Comparatively, MP-4O-X exhibits a lower IC₅₀ for inhibiting NO, TNF-α, and IL-6 production than Indomethacin, suggesting higher potency at the cellular level. Critically, its ability to suppress iNOS and COX-2 protein expression—a feat not significantly achieved by Indomethacin, which primarily acts as a direct enzyme inhibitor—points to a distinct and potentially more upstream mechanism of action targeting inflammatory gene transcription. This is further corroborated by its ability to inhibit the phosphorylation of NF-κB p65 and p38 MAPK.

In the in vivo model, MP-4O-X shows a dose-dependent inhibition of acute inflammation, with a 20 mg/kg dose achieving efficacy comparable to 10 mg/kg of Indomethacin, and superior efficacy at 40 mg/kg.

References

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A Comparative Analysis of the Antiproliferative Activity of 6-Morpholinopyrimidin-4-ol and 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Oncology Drug Discovery

Introduction

In the landscape of cancer chemotherapy, the pyrimidine analog 5-Fluorouracil (5-FU) has long been a cornerstone for the treatment of various solid tumors, including colorectal, breast, and gastric cancers.[1] Its mechanism of action, primarily the inhibition of thymidylate synthase and its incorporation into RNA and DNA, leads to cytotoxicity and cell death.[2][3] However, the clinical utility of 5-FU is often hampered by significant side effects and the development of drug resistance.[4] This necessitates a continuous search for novel antiproliferative agents with improved efficacy and safety profiles.

This guide provides a comprehensive benchmarking of a novel pyrimidine derivative, 6-Morpholinopyrimidin-4-ol, against the established chemotherapeutic, 5-Fluorouracil. The morpholine moiety is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and potent biological activity in various therapeutic areas, including oncology.[5][6] Recent studies on other morpholine-containing heterocyclic compounds, such as certain quinazoline and purine derivatives, have demonstrated significant antiproliferative and pro-apoptotic effects in cancer cell lines.[7][8] This has spurred interest in exploring the potential of morpholine-substituted pyrimidines as a new class of anticancer agents.

This document, intended for researchers, scientists, and drug development professionals, will detail the head-to-head comparison of the in vitro antiproliferative activities of 6-Morpholinopyrimidin-4-ol and 5-Fluorouracil. We will provide a thorough experimental protocol for assessing cell viability, present comparative data, and discuss the potential mechanistic implications.

Mechanisms of Action: An Overview

5-Fluorouracil (5-FU)

5-FU exerts its cytotoxic effects through multiple mechanisms.[4] Once inside a cell, 5-FU is converted into several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[3] FdUMP forms a stable complex with thymidylate synthase, inhibiting the synthesis of thymidine, an essential precursor for DNA replication.[2] FdUTP can be misincorporated into DNA, while FUTP is incorporated into RNA, disrupting its processing and function.[2][9] This multi-faceted attack on nucleic acid synthesis ultimately leads to cell cycle arrest and apoptosis.[10]

6-Morpholinopyrimidin-4-ol (Hypothesized)

The precise mechanism of action for 6-Morpholinopyrimidin-4-ol is yet to be fully elucidated. However, based on its structural similarity to other pyrimidine-based antimetabolites and the known activities of morpholine-containing compounds, we can hypothesize its potential modes of action. It is plausible that 6-Morpholinopyrimidin-4-ol may interfere with nucleotide synthesis pathways or be incorporated into DNA or RNA, leading to a disruption of cellular proliferation. Furthermore, studies on other morpholine-substituted heterocyclic compounds suggest potential interactions with key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt/mTOR pathway.[7]

Comparative Antiproliferative Activity: A Proposed Study

To objectively benchmark the antiproliferative activity of 6-Morpholinopyrimidin-4-ol against 5-Fluorouracil, a robust in vitro cell viability assay is essential. The Sulforhodamine B (SRB) assay is a widely used and reliable method for this purpose, as it measures cell density by quantifying total cellular protein content.[11][12]

Experimental Design

A panel of human cancer cell lines representing different tumor types (e.g., colorectal carcinoma, breast adenocarcinoma, and lung carcinoma) will be selected for this study. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, will be determined for both compounds in each cell line.[13][14]

Experimental Workflow

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 SRB Assay cluster_3 Data Analysis A 1. Propagate and harvest cancer cell lines B 2. Seed cells into 96-well plates A->B C 3. Prepare serial dilutions of 6-Morpholinopyrimidin-4-ol and 5-FU D 4. Treat cells with compounds for 72 hours C->D E 5. Fix cells with Trichloroacetic Acid (TCA) F 6. Stain with Sulforhodamine B (SRB) E->F G 7. Wash to remove unbound dye F->G H 8. Solubilize bound dye G->H I 9. Measure absorbance at 540 nm J 10. Calculate % cell viability I->J K 11. Determine IC50 values J->K

Sources

Comparative Docking Analysis of 6-Morpholinopyrimidin-4-ol: An In Silico Investigation into PI3K/mTOR Pathway Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Pyrimidine Scaffold

In the landscape of modern drug discovery, pyrimidine derivatives represent a cornerstone scaffold, renowned for their diverse pharmacological activities, including potent anticancer and anti-inflammatory properties.[1][2][3] The compound 6-Morpholinopyrimidin-4-ol, featuring a central pyrimidine ring and a morpholine moiety, presents a compelling structure for investigation. The morpholine group is a well-established feature in many kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) pathway. For instance, Buparlisib (BKM120), a pan-PI3K inhibitor, is a 2,6-dimorpholinopyrimidine derivative, highlighting the potential for this scaffold to interact with the ATP-binding pocket of PI3K isoforms.[4]

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cellular growth, proliferation, and survival.[5] Its frequent dysregulation in various cancers has made it one of the most sought-after targets for therapeutic intervention.[6][7] This guide presents a comprehensive, in silico comparative docking analysis of 6-Morpholinopyrimidin-4-ol against the PI3Kα isoform, a key player in solid tumors. By comparing its predicted binding affinity and interaction patterns with well-established PI3K and dual PI3K/mTOR inhibitors, we aim to generate a robust hypothesis for its mechanism of action and guide future experimental validation.

Experimental Design: Target and Ligand Selection

A successful computational study hinges on the careful selection of a relevant biological target and a well-curated set of reference compounds.

Target Protein Selection: PI3Kα (PDB ID: 8EXV)

We have selected the alpha isoform of PI3K (PI3Kα) as our target protein. PI3Kα is frequently mutated and hyperactivated in a range of human cancers, making it a highly relevant therapeutic target.[7] For our analysis, we will utilize the high-resolution crystal structure of human PI3Kα in complex with the potent inhibitor Inavolisib (GDC-0077), available from the RCSB Protein Data Bank under the accession code 8EXV .[7] This co-crystallized structure provides a high-fidelity map of the ATP-binding site and is invaluable for validating our docking protocol.

Ligand Selection for Comparative Analysis

To contextualize the performance of our lead compound, we have selected three clinically relevant inhibitors known to target the PI3K/mTOR pathway:

  • Inavolisib (GDC-0077): The co-crystallized ligand in our chosen PDB structure (8EXV). It is a potent and selective PI3Kα inhibitor.[7] This ligand is essential for the redocking validation step to ensure the accuracy of our computational model.

  • Alpelisib (BYL719): An FDA-approved selective PI3Kα inhibitor used in the treatment of certain breast cancers.[8][9] Its established clinical relevance makes it an excellent benchmark.

  • Dactolisib (BEZ235): An imidazoquinoline derivative that acts as a dual PI3K/mTOR inhibitor, providing a point of comparison against compounds that target multiple nodes in the pathway.[4][9]

Our compound of interest, 6-Morpholinopyrimidin-4-ol , will be evaluated alongside these known inhibitors.

Methodology: A Validated Molecular Docking Workflow

To ensure the scientific rigor and reproducibility of our findings, we will employ a standardized and validated docking protocol using the widely-cited AutoDock Vina software.[10] The entire workflow is designed as a self-validating system, from initial protein preparation to the final analysis of results.

Overall Docking Workflow Diagram

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Docking & Analysis Phase PDB 1. PDB Structure Acquisition (PDB ID: 8EXV) Prot_Prep 2. Receptor Preparation (Remove Water, Add Hydrogens) PDB->Prot_Prep PDBQT 4. Convert to PDBQT Format (Receptor & Ligands) Prot_Prep->PDBQT Lig_Prep 3. Ligand Preparation (2D to 3D, Energy Minimization) Lig_Prep->PDBQT Redock 5. Redocking (Dock Inavolisib into 8EXV) PDBQT->Redock RMSD 6. RMSD Calculation (Compare Docked vs. Crystal Pose) Redock->RMSD Validate 7. Validation Check (RMSD < 2.0 Å?) RMSD->Validate Grid 8. Grid Box Generation (Define Active Site) Validate->Grid Proceed Dock 9. Molecular Docking (AutoDock Vina) Grid->Dock Analyze 10. Results Analysis (Binding Energy & Interactions) Dock->Analyze Compare 11. Comparative Assessment Analyze->Compare G cluster_ligand 6-Morpholinopyrimidin-4-ol cluster_protein PI3Kα Active Site LIG N O Pyrimidine Ring V851 VAL851 Hinge Region LIG:n->V851 H-Bond (Backbone) S774 SER774 Affinity Pocket LIG:o->S774 H-Bond (Sidechain) K802 LYS802 Catalytic Loop LIG:n->K802 H-Bond (Sidechain)

Sources

Assessing the selectivity of 6-Morpholinopyrimidin-4-ol for PI3K isoforms

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Selectivity of 6-Morpholinopyrimidin-4-ol for PI3K Isoforms: A Hit-to-Lead Comparison Guide

As the phosphatidylinositol 3-kinase (PI3K) pathway remains a critical target in oncology and immunology, achieving isoform-specific inhibition is paramount to maximizing therapeutic efficacy while minimizing systemic toxicity. At the heart of many highly potent PI3K inhibitors lies a foundational pharmacophore: 6-Morpholinopyrimidin-4-ol .

This guide provides an objective, data-driven comparison of the unoptimized 6-morpholinopyrimidin-4-ol scaffold against its advanced clinical derivatives. By examining the structural mechanics of hinge-binding and detailing the biochemical workflows required to assess isoform selectivity (PI3Kα, β, γ, δ), this document serves as a comprehensive resource for drug development professionals navigating hit-to-lead optimization.

Mechanistic Foundation: The Role of the Morpholine Clamp

The PI3K family consists of four Class I catalytic isoforms (p110α, p110β, p110γ, and p110δ). While the ATP-binding pockets of these isoforms share high sequence homology, subtle variations in the non-conserved regions allow for selective targeting.

The 6-morpholinopyrimidin-4-ol fragment acts as a universal "hinge-binder." The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 in PI3Kα (or the equivalent Val882 in PI3Kγ)[1]. Meanwhile, the pyrimidine core occupies the adenine-binding pocket. Because this fragment alone lacks the structural complexity to exploit the isoform-specific affinity pockets (such as the specificity pocket induced by Trp812 in PI3Kδ), it exhibits weak, non-selective pan-PI3K activity. To achieve nanomolar potency and isoform selectivity, medicinal chemists functionalize the 2- and 5-positions of the pyrimidine ring, extending the molecule into the solvent-exposed and affinity regions[2].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (α, β, γ, δ) RTK->PI3K Activates PIP3 PIP3 Second Messenger PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 Substrate PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Inhibitor Morpholinopyrimidine Derivatives Inhibitor->PI3K ATP-Competitive Inhibition

PI3K/AKT/mTOR signaling cascade and the intervention point of morpholinopyrimidine inhibitors.

Comparative Performance: Scaffold vs. Optimized Alternatives

To understand the trajectory of lead optimization, we must compare the baseline biochemical activity of the bare 6-morpholinopyrimidin-4-ol scaffold against its clinically evaluated derivatives. The table below summarizes the half-maximal inhibitory concentrations ( IC50​ ) across the four Class I PI3K isoforms.

Table 1: Isoform Selectivity Profiling of Morpholinopyrimidine Derivatives

Compound / ScaffoldStructural ModificationPI3Kα IC50​ PI3Kβ IC50​ PI3Kδ IC50​ PI3Kγ IC50​ Selectivity Profile
6-Morpholinopyrimidin-4-ol Unsubstituted Core>10,000 nM>10,000 nM>10,000 nM>10,000 nMBaseline / Non-selective
Buparlisib (BKM120) [3]2-Trifluoromethyl-pyridin52 nM166 nM116 nM262 nMPan-PI3K Inhibitor
Pictilisib (GDC-0941) [2]Indazole substitution3 nM33 nM3 nM75 nMPan-PI3K (α/δ leaning)
Fimepinostat (CUDC-907) [4]Hydroxamate integration19 nM54 nM39 nM311 nMDual PI3K/HDAC Inhibitor

Data Interpretation: The bare scaffold provides a structural anchor but lacks the necessary van der Waals contacts for high affinity. The addition of an indazole group (as seen in Pictilisib) dramatically increases potency by acting as a hydrogen bond donor to Tyr836[2]. Conversely, Buparlisib maintains a broader pan-PI3K profile, which is highly effective in PTEN-deficient tumors but often carries a narrower therapeutic index due to off-target toxicities[3].

Experimental Protocol: Assessing Isoform Selectivity

To generate the highly accurate, reproducible IC50​ data shown above, researchers must utilize a self-validating biochemical assay. The industry standard for evaluating ATP-competitive kinase inhibitors is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality in Assay Design

Because morpholinopyrimidines are ATP-competitive, the concentration of ATP in the assay buffer must be carefully calibrated to the apparent Michaelis constant ( Km​ ) for ATP of each specific PI3K isoform. If ATP concentrations are too high, the assay will artificially depress the apparent potency of the inhibitor. If too low, the assay fails to mimic physiological conditions.

Step-by-Step TR-FRET Methodology[5]

Step 1: Reagent and Enzyme Preparation

  • Reconstitute the morpholinopyrimidine derivative in 100% DMSO to a 10 mM stock. Perform a 3-fold serial dilution in DMSO to create a 10-point concentration curve.

  • Prepare the Isoform-Specific Kinase Buffer:

    • For PI3Kα, β, and δ: 50 mM HEPES (pH 7.5), 150 mM NaCl, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS, and freshly added 5 mM DTT.

    • For PI3Kγ: Omit NaCl to ensure optimal catalytic turnover.

  • Dilute recombinant PI3K enzymes to their optimized working concentrations: PI3Kα (400 pM), PI3Kβ (200 pM), PI3Kδ (400 pM), and PI3Kγ (1 nM).

Step 2: Pre-Incubation (Target Engagement)

  • Transfer 50 nL of the serially diluted compound into a 384-well low-volume microplate.

  • Add 2.5 µL of the diluted PI3K enzyme to the respective wells.

  • Incubate at room temperature for 15 minutes. Rationale: This allows the morpholine ring to achieve binding equilibrium with the hinge region prior to substrate competition.

Step 3: Kinase Reaction

  • Prepare a 2X Substrate Solution containing 10 µM PIP2 and isoform-specific ATP concentrations (100 µM for α, β, δ; 15 µM for γ).

  • Initiate the reaction by adding 2.5 µL of the Substrate Solution to all wells.

  • Incubate the plate at room temperature for exactly 60 minutes.

Step 4: Quench and Detection

  • Halt the kinase activity by adding 2.5 µL of EDTA-based Stop Solution.

  • Add 2.5 µL of the TR-FRET Detection Solution (containing Europium-labeled anti-GST antibody and APC-labeled tracer).

  • Incubate in the dark for 60 minutes.

  • Read the plate on a multi-mode microplate reader (e.g., EnVision) using 330 nm excitation and dual emission detection at 620 nm (Eu) and 665 nm (APC).

Step 5: Data Analysis

  • Calculate the FRET ratio (665 nm / 620 nm).

  • Normalize the data against positive (DMSO only) and negative (no enzyme) controls.

  • Fit the normalized data using a four-parameter non-linear regression model to determine the IC50​ .

TR_FRET_Workflow Step1 1. Enzyme Prep Isoform-specific concentration Step2 2. Inhibitor Incubation 15 min pre-incubation Step1->Step2 Step3 3. Kinase Reaction Add ATP (at Km) & PIP2 Step2->Step3 Step4 4. Quench & Detect Add Stop Solution + Eu/APC Detection Step3->Step4 Step5 5. Data Analysis Calculate IC50 via Non-linear Regression Step4->Step5

TR-FRET Biochemical Assay Workflow for evaluating PI3K isoform selectivity.

Conclusion

The 6-morpholinopyrimidin-4-ol scaffold is an indispensable building block in the development of PI3K inhibitors. While the core itself provides only baseline hinge-binding capabilities, rational functionalization yields highly potent, clinically viable alternatives like Pictilisib and Buparlisib. By employing rigorous, isoform-calibrated TR-FRET biochemical assays, drug development professionals can accurately map the structure-activity relationships (SAR) of new derivatives, driving the discovery of next-generation, isoform-selective targeted therapies.

Sources

A Researcher's Guide to Orthogonal Validation of Kinase Inhibitor Mechanism of Action: The Case of 6-Morpholinopyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The development of small molecule inhibitors, such as those based on a morpholinopyrimidine scaffold, offers the promise of targeted therapy. However, the central challenge lies in unequivocally demonstrating that a compound's therapeutic effect is a direct consequence of its intended mechanism of action. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on employing orthogonal methods to rigorously validate the mechanism of action of a putative kinase inhibitor, using the hypothetical compound 6-Morpholinopyrimidin-4-ol as our case study.

The principle of orthogonal validation is to utilize multiple, distinct experimental approaches that rely on different physical and biological principles to interrogate the same biological question.[3] This multi-pronged strategy builds a robust body of evidence, mitigating the risk of artifacts or misleading results from a single assay, a critical step in de-risking a drug development pipeline.[4]

The Imperative of a Multi-Faceted Validation Strategy

The ATP-binding site of kinases, while an attractive target for small-molecule inhibitors, is highly conserved across the kinome.[5] This conservation presents a significant challenge in developing highly selective drugs, as many inhibitors may exhibit off-target effects.[5] Relying solely on a single in vitro assay can be misleading, as potent biochemical activity may not translate to cellular efficacy or may be accompanied by unintended interactions.[6][7] A rigorous validation workflow, therefore, must confirm target engagement in a cellular context, elucidate downstream functional consequences, and assess the inhibitor's selectivity across the broader kinome.

This guide will delineate a logical, stepwise progression of experiments, from initial biochemical characterization to in-depth cellular and proteomic profiling.

Foundational Evidence: Biochemical Assays

The initial step in characterizing a novel kinase inhibitor is to demonstrate its direct interaction with the purified target protein and its ability to inhibit its enzymatic activity.

In Vitro Kinase Activity Assays

These assays directly measure the catalytic function of the kinase, quantifying the transfer of a phosphate group from ATP to a substrate.[1][8] Modern non-radioactive formats, such as luminescence-based assays, are favored for their scalability and safety.[9][10]

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity, and its inhibition by a compound can be measured.[10]

Experimental Protocol: Luminescence-Based Kinase Assay

  • Reaction Setup: In a white, opaque 384-well plate, prepare the kinase reaction mixture containing the purified target kinase, its specific substrate peptide, and ATP in a suitable kinase buffer.

  • Compound Addition: Add 6-Morpholinopyrimidin-4-ol at various concentrations (typically a 10-point, 3-fold serial dilution) to the reaction wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Direct Binding Assays

To complement activity assays, direct binding assays confirm the physical interaction between the inhibitor and the kinase.

NanoBRET™ Target Engagement Assay

Principle: This live-cell assay measures the binding of a compound to a target protein by detecting proximity-based bioluminescence resonance energy transfer (BRET).[6][11]

Cellular Confirmation: Moving Beyond the Test Tube

Demonstrating that a compound can engage its target within the complex milieu of a living cell is a critical step in validation.[6]

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical method to assess drug-target interaction in a cellular environment. The binding of a ligand, such as 6-Morpholinopyrimidin-4-ol, to its target protein often increases the protein's thermal stability.[12][13][14][15][16] This stabilization is detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble target protein remaining.[15]

cluster_0 CETSA Principle Unbound Protein Unbound Protein Heat Heat Unbound Protein->Heat Heat Challenge Ligand-Bound Protein Ligand-Bound Protein Ligand-Bound Protein->Heat Heat Challenge Denatured & Aggregated Denatured & Aggregated Heat->Denatured & Aggregated Stable & Soluble Stable & Soluble Heat->Stable & Soluble

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with 6-Morpholinopyrimidin-4-ol or vehicle (DMSO) for a specified time.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a detergent-free buffer with protease and phosphatase inhibitors. Lyse the cells using freeze-thaw cycles.[17]

  • Heat Challenge: Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.[17]

  • Separation of Soluble and Aggregated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[17]

  • Quantification by Western Blot: Collect the supernatant (soluble fraction) and analyze the protein levels of the target kinase by Western blotting.[18]

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Cellular Phosphorylation Assays

These assays measure the downstream consequences of kinase inhibition by quantifying the phosphorylation status of known substrates.

Western Blotting for Substrate Phosphorylation

Principle: This technique uses phospho-specific antibodies to detect the phosphorylation level of a kinase's substrate. A potent and specific inhibitor should decrease the phosphorylation of the substrate in a dose-dependent manner.[1]

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cells with increasing concentrations of 6-Morpholinopyrimidin-4-ol for a defined period. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[3]

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the target's substrate. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate protein and a loading control (e.g., β-actin) to ensure equal protein loading.

Unbiased Global Profiling: Proteomic Approaches

To gain a comprehensive understanding of a compound's selectivity and its impact on cellular signaling networks, proteomic methods are indispensable.[19][20][21][22]

Kinome Profiling

Principle: Kinome profiling techniques assess the activity of a compound against a large panel of kinases, providing a selectivity profile.[23][24][25][26] This is crucial for identifying potential off-target effects that could lead to toxicity or provide opportunities for drug repositioning.

Phosphoproteomics

Principle: Mass spectrometry-based phosphoproteomics provides an unbiased, global snapshot of the phosphorylation changes across the entire proteome in response to inhibitor treatment.[5][27][28][29][30] This powerful technique can reveal unexpected downstream effects and help to build a comprehensive picture of the compound's mechanism of action.

cluster_0 Orthogonal Validation Workflow Biochemical Assays Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Potent Hits MoA Confirmation MoA Confirmation Biochemical Assays->MoA Confirmation Proteomic Profiling Proteomic Profiling Cell-Based Assays->Proteomic Profiling Cell-Active Hits Cell-Based Assays->MoA Confirmation Proteomic Profiling->MoA Confirmation

Caption: A typical workflow for the orthogonal validation of a kinase inhibitor.

Comparative Summary of Orthogonal Methods

MethodPrincipleKey Parameters MeasuredAdvantagesLimitations
In Vitro Kinase Assay (Luminescence) Measures ADP production from kinase activity.[10]IC₅₀High-throughput, non-radioactive, sensitive.[3][9]Indirect measurement, prone to compound interference.[9]
NanoBRET™ Target Engagement Measures BRET between a tagged kinase and a fluorescent tracer in live cells.[6][11]IC₅₀, Residence TimeMeasures target engagement in a physiological context.[11]Requires genetic modification of cells, tracer dependent.
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.[14][15]Thermal Shift (ΔTₘ), EC₅₀Label-free, measures target engagement in intact cells or tissues.[13][15]Not all proteins exhibit a thermal shift upon ligand binding.[15]
Western Blotting (Phospho-Substrate) Immuno-detection of phosphorylated substrates.[1]Change in phosphorylationDirect readout of cellular kinase inhibition, widely accessible.Low throughput, dependent on antibody quality.
Kinome Profiling Measures inhibitor activity against a broad panel of kinases.[23][24]Selectivity Score, IC₅₀ PanelUnbiased assessment of selectivity and off-target effects.[5]Typically performed in vitro, may not fully reflect cellular selectivity.
Phosphoproteomics (Mass Spectrometry) Global, quantitative analysis of protein phosphorylation.[27][28]Fold-change in phosphopeptide abundanceUnbiased, system-wide view of signaling pathway modulation.[5][29]Technically demanding, complex data analysis.

Conclusion

Validating the mechanism of action of a novel kinase inhibitor like 6-Morpholinopyrimidin-4-ol is a complex but essential undertaking. A single experiment, no matter how well-conducted, provides only one piece of the puzzle. By systematically employing a suite of orthogonal methods—spanning biochemical, cellular, and proteomic approaches—researchers can build a robust and compelling body of evidence. This rigorous, multi-faceted approach not only solidifies the scientific foundation of a drug discovery program but also significantly enhances the probability of clinical success by providing a comprehensive understanding of the compound's biological effects.

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Comparative analysis of the ADME properties of pyrimidine-based drugs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of ADME Properties in Pyrimidine-Based Therapeutics: 5-Fluorouracil, Capecitabine, and Gemcitabine

The pyrimidine scaffold is a cornerstone of modern oncological pharmacology. By mimicking natural nucleosides, pyrimidine antagonists disrupt nucleic acid synthesis, leading to cancer cell death. However, the clinical efficacy of these agents is heavily dictated by their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

As an application scientist, evaluating the ADME properties of these drugs requires understanding how specific structural modifications—such as prodrug derivatization or sugar ring fluorination—overcome inherent pharmacokinetic bottlenecks. This guide provides an objective comparative analysis of three structurally related pyrimidine analogs: 5-Fluorouracil (5-FU) , its oral prodrug Capecitabine , and the cytidine analog Gemcitabine .

Comparative ADME Profiles

The pharmacokinetic behavior of pyrimidine drugs is primarily limited by rapid enzymatic degradation and variable membrane permeability. Table 1 summarizes the core ADME parameters of the three agents.

Table 1: Quantitative ADME Parameters of Key Pyrimidine Analogs

Parameter5-Fluorouracil (5-FU)CapecitabineGemcitabine
Administration Route Intravenous (IV), TopicalOralIntravenous (IV)
Bioavailability (F%) 28% – 100% (Erratic orally) [2]~100% [5]Low (Rapidly deaminated orally)
Plasma Protein Binding 8% – 12% [2]~54% (primarily albumin) [4]< 15%
Elimination Half-Life (t½) 10 – 20 minutes [2]~45 minutes [4]42 – 94 minutes
Primary Metabolic Enzyme Dihydropyrimidine Dehydrogenase (DPD)CES, CDA, and TP (Prodrug activation) [1]Cytidine Deaminase (CDA) [3]
Primary Excretion RenalRenal (as FBAL metabolite) [4]Renal (as dFdU metabolite)
Absorption & Distribution

5-FU exhibits highly erratic oral bioavailability due to variable expression of dihydropyrimidine dehydrogenase (DPD) in the gastrointestinal mucosa, necessitating intravenous administration [2]. To circumvent this, Capecitabine was rationally designed as an orally bioavailable prodrug. The addition of a carbamate side chain and a 5'-deoxyribose moiety increases its lipophilicity, allowing it to achieve near 100% oral bioavailability [5]. Gemcitabine , conversely, is highly hydrophilic and undergoes extensive first-pass deamination in the gut and liver, strictly limiting it to IV infusion [3]. All three drugs exhibit low-to-moderate plasma protein binding, ensuring a high fraction of unbound, pharmacologically active drug in systemic circulation [4].

Metabolism: The Prodrug Advantage

The metabolic fate of these drugs dictates their toxicity and efficacy. 5-FU is rapidly catabolized by DPD in the liver, resulting in a remarkably short half-life of 10-20 minutes [2]. Gemcitabine is swiftly inactivated by cytidine deaminase (CDA) into 2',2'-difluorodeoxyuridine (dFdU) [3].

Capecitabine bypasses premature degradation through a highly specific, three-step enzymatic activation pathway that exploits the overexpression of certain enzymes in tumor tissues (Figure 1). It is sequentially processed by hepatic Carboxylesterase (CES), hepatic/tumoral Cytidine Deaminase (CDA), and finally, tumoral Thymidine Phosphorylase (TP) to release active 5-FU directly at the tumor site, thereby minimizing systemic toxicity [1].

G Cap Capecitabine (Oral Administration) DFCR 5'-Deoxy-5-fluorocytidine (5'-DFCR) Cap->DFCR Carboxylesterase (CES) (Liver) DFUR 5'-Deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Cytidine Deaminase (CDA) (Liver & Peripheral Tissues) FU 5-Fluorouracil (5-FU) DFUR->FU Thymidine Phosphorylase (TP) (Tumor Tissue)

Fig 1: Three-step enzymatic activation pathway of capecitabine to 5-fluorouracil.

Experimental Methodologies for ADME Profiling

To objectively compare the absorption and metabolic stability of novel pyrimidine derivatives against these established drugs, rigorous in vitro assays must be employed. The following protocols are designed as self-validating systems, ensuring data integrity through built-in controls.

Workflow A Compound Preparation B Caco-2 Permeability (Absorption) A->B C HLM Incubation (Metabolism) A->C D LC-MS/MS Quantification B->D C->D E PK Parameter Calculation D->E

Fig 2: Standard in vitro ADME experimental workflow for pyrimidine analogs.

Protocol A: Caco-2 Permeability Assay (Absorption Assessment)

The Caco-2 cell line (human colorectal adenocarcinoma) spontaneously differentiates to form a polarized epithelial monolayer, closely mimicking the human intestinal barrier. This assay is critical for evaluating why drugs like Capecitabine succeed orally while 5-FU fails.

Causality & Control Rationale: We utilize Lucifer Yellow (LY) as a paracellular marker. Because LY cannot pass through intact tight junctions, its presence in the basolateral chamber instantly flags a compromised monolayer, invalidating the well. We also run Propranolol (high permeability) and Atenolol (low permeability) as reference standards to calibrate the predictive model.

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² are viable for the assay.

  • Dosing: Prepare the test compound (e.g., Capecitabine) at 10 µM in Hank’s Balanced Salt Solution (HBSS) buffered to pH 7.4. Add the solution to the apical chamber (A→B transport) or basolateral chamber (B→A transport to assess efflux).

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer.

  • Validation: Add 100 µM Lucifer Yellow to the donor chamber at the end of the assay. Measure fluorescence (Ex 428 nm / Em 536 nm) in the receiver chamber. An LY permeability > 1×10−6 cm/s invalidates the replicate.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state appearance rate, C0​ is the initial concentration, and A is the surface area.

Protocol B: Microsomal Stability Assay (Metabolic Clearance)

To understand the rapid clearance of 5-FU and Gemcitabine, we assess their intrinsic clearance ( CLint​ ) using Human Liver Microsomes (HLMs).

Causality & Control Rationale: Microsomes contain high concentrations of cytochrome P450s (CYPs), CES, and CDA. We must supply an NADPH regenerating system because CYPs require electron transfer to function. If NADPH is omitted (Negative Control), any observed degradation is definitively driven by non-CYP enzymes (e.g., CES or CDA), allowing us to isolate the specific metabolic pathway. Testosterone is used as a positive control for CYP3A4 activity.

Step-by-Step Methodology:

  • Reaction Mixture: Combine 0.5 mg/mL pooled HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the test compound in a 96-well plate.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the enzymes, halting metabolism.

  • Preparation for Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Data Processing: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression ( k ) is used to calculate intrinsic clearance: CLint​=(k×V)/M , where V is the incubation volume and M is the microsomal protein mass.

Conclusion

The comparative ADME analysis of pyrimidine-based drugs underscores the power of rational drug design. While 5-FU and Gemcitabine suffer from rapid enzymatic degradation requiring continuous or frequent IV infusions, the structural modifications in Capecitabine create a highly efficient, tumor-selective delivery system. By utilizing rigorous, well-controlled in vitro methodologies like Caco-2 and HLM assays, researchers can accurately predict these pharmacokinetic behaviors, driving the development of next-generation, highly bioavailable chemotherapeutics.

References

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Evaluating the therapeutic index of 6-Morpholinopyrimidin-4-ol versus established drugs

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Therapeutic Index of the 6-Morpholinopyrimidin-4-ol Scaffold Versus Established PI3K/mTOR Inhibitors

Executive Summary

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical driver of cell proliferation, survival, and metabolism, making it a prime target in oncology. The 6-Morpholinopyrimidin-4-ol (6-MP4O) structure serves as the foundational pharmacophore for numerous clinical-stage PI3K and mTOR inhibitors[1]. However, evaluating the therapeutic index (TI)—the ratio of the toxic dose (TD50) to the effective therapeutic dose (ED50)—of this bare scaffold against highly optimized, established drugs like Buparlisib (BKM120) and Alpelisib (BYL719) provides critical insights into the evolutionary trajectory of kinase inhibitor design. This guide objectively compares the preclinical performance of the 6-MP4O scaffold against standard-of-care alternatives, detailing the causality behind structure-activity relationships (SAR) and providing self-validating experimental protocols for TI determination.

Mechanistic Grounding: The Morpholinopyrimidine Pharmacophore

The efficacy of PI3K inhibitors hinges on their ability to competitively bind the ATP-binding pocket of the kinase domain. The 6-MP4O scaffold achieves this through a dual-interaction mechanism:

  • The Morpholine Ring: The oxygen atom of the morpholine ring acts as a highly specific hydrogen bond acceptor, interacting directly with the backbone amide of the Val851 residue in the hinge region of PI3Kα[1][2].

  • The Pyrimidine Core: The planar pyrimidine ring occupies the adenine-binding pocket, providing essential π−π stacking interactions with hydrophobic residues[3].

While the bare 6-MP4O scaffold successfully anchors to the target, it lacks the extended functional groups required to probe isoform-specific allosteric pockets. Consequently, it exhibits pan-kinase activity, which significantly impacts its therapeutic index by driving off-target toxicity[4].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP PIP2 -> PIP3 PI3K->PIP Phosphorylation AKT AKT (Protein Kinase B) PIP->AKT Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Activation Inhibitor 6-Morpholinopyrimidin-4-ol Scaffold Inhibitor->PI3K Competitive ATP Binding

PI3K/AKT/mTOR signaling cascade and the inhibitory node of morpholinopyrimidine derivatives.

Comparative Data: Therapeutic Index Evaluation

To objectively evaluate the 6-MP4O scaffold, we must compare its performance metrics against established drugs that evolved from similar morpholine-pyrimidine or morpholine-triazine cores[2]. The table below synthesizes representative preclinical data, highlighting how structural optimization widens the therapeutic window.

CompoundTarget ProfileIn Vitro IC50 (PI3Kα)In Vivo ED50 (mg/kg)In Vivo TD50 (mg/kg)Therapeutic Index (TI)
6-MP4O (Bare Scaffold) Pan-Kinase (Low Selectivity)~12.5 µM~150~2001.33
Buparlisib (BKM120) Pan-PI3K35 nM251004.0
Alpelisib (BYL719) PI3Kα Selective5 nM1012012.0

Data Synthesis & Causality:

  • Efficacy (ED50): The bare 6-MP4O scaffold requires a high dose to achieve tumor stasis due to its micromolar in vitro potency[3]. Established drugs like Alpelisib append specific moieties (e.g., an aminothiazole group) that lock the molecule into the PI3Kα-specific conformation, driving nanomolar potency and lowering the ED50.

  • Toxicity (TD50): The low TD50 of the bare scaffold is driven by its promiscuity. Without steric bulk to prevent binding to off-target kinases, systemic administration leads to rapid hepatotoxicity and severe hyperglycemia. The optimized TI of Alpelisib (12.0) demonstrates how isoform selectivity mitigates systemic toxicity while maintaining target engagement.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail the self-validating systems used to generate the comparative data above.

Protocol A: In Vitro ADP-Glo Kinase Assay (IC50 Determination)

Causality: The ADP-Glo assay is utilized because it measures ADP production universally across all kinases. This eliminates substrate-specific biases and allows for the precise, comparative quantification of ATP-competitive inhibition by the pyrimidine core across different PI3K isoforms.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% BSA).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of 6-MP4O, Buparlisib, and Alpelisib in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).

  • Enzyme-Inhibitor Incubation: Add 2.5 µL of recombinant PI3Kα enzyme (final concentration 0.5 nM) to the compound wells. Incubate at room temperature for 15 minutes to allow the morpholine oxygen to establish hydrogen bonds with the hinge region.

  • Reaction Initiation: Add 2.5 µL of ATP/PIP2 substrate mix (final ATP = 10 µM). Incubate for 60 minutes at 37°C.

  • Signal Generation & Detection: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read on a microplate luminometer.

  • Validation Check: The assay is self-validating if the Z'-factor of the control wells (DMSO vs. staurosporine reference) is >0.6.

Protocol B: In Vivo Xenograft Efficacy and MTD Profiling (TI Calculation)

Causality: Efficacy (ED50) is driven by target engagement in the tumor microenvironment, while toxicity (TD50) is driven by systemic off-target effects. Evaluating both in the same murine model ensures that pharmacokinetic variables (e.g., clearance, volume of distribution) are controlled, yielding a highly accurate Therapeutic Index.

TI_Workflow A 1. Compound Formulation B 2. In Vitro IC50 Profiling A->B C 3. MTD Determination B->C D 4. Xenograft Efficacy (ED50) C->D E 5. Therapeutic Index (TD50/ED50) D->E

Step-by-step experimental workflow for determining the in vivo therapeutic index of PI3K inhibitors.

  • Model Establishment: Subcutaneously implant 5×106 MCF-7 breast cancer cells (PIK3CA mutant) into the right flank of female BALB/c nude mice.

  • Maximum Tolerated Dose (MTD) Determination: Once tumors reach 150 mm³, randomize mice into dose-escalation cohorts (n=5). Administer 6-MP4O and reference drugs orally (PO) daily. Monitor body weight daily. Validation: The TD50 is strictly defined as the dose inducing >20% body weight loss or severe behavioral toxicity within 14 days.

  • Efficacy Profiling (ED50): In a parallel cohort, administer sub-MTD doses. Measure tumor volume via calipers bi-weekly ( Volume=0.5×length×width2 ). The ED50 is calculated as the dose achieving 50% Tumor Growth Inhibition (TGI) compared to the vehicle control.

  • TI Calculation: Divide the calculated TD50 by the ED50 to establish the Therapeutic Index.

Conclusion & Translational Insights

The comparative evaluation clearly demonstrates that while the 6-Morpholinopyrimidin-4-ol scaffold is a highly effective structural anchor for ATP-competitive kinase inhibition, its bare form lacks the clinical viability of established drugs. Its narrow therapeutic index (1.33) is a direct result of pan-kinase promiscuity. However, as evidenced by the evolution of drugs like Buparlisib and Alpelisib, functionalizing the C2 and C5 positions of the pyrimidine ring with targeted moieties drastically improves isoform selectivity, pushing the therapeutic index into a safe and efficacious clinical window.

References

  • Title: Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Source: Current Topics in Medicinal Chemistry (via ResearchGate). URL: [Link]

  • Title: Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking. Source: Bioorganic Chemistry (PubMed). URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Source: RSC Medicinal Chemistry. URL: [Link]

  • Title: (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

Sources

Comparative Neuroprotective Efficacy: 6-Morpholinopyrimidin-4-ol vs. Donepezil in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of disease-modifying therapies for Alzheimer's Disease (AD) and related neurodegenerative disorders has shifted from single-target paradigms to Multi-Target-Directed Ligands (MTDLs). For decades, Donepezil —a reversible, non-competitive acetylcholinesterase (AChE) inhibitor—has remained the clinical standard of care. However, its therapeutic envelope is strictly limited to symptomatic relief by enhancing cholinergic transmission; it lacks the capacity to halt underlying neuroinflammation or tau pathology.

Recent structural biology and medicinal chemistry efforts have identified the 6-Morpholinopyrimidin-4-ol scaffold as a highly potent pharmacophore for CNS drug discovery [1]. The incorporation of the morpholine ring serves a dual purpose: its balanced lipophilic-hydrophilic profile significantly enhances Blood-Brain Barrier (BBB) permeability, while its oxygen atom forms critical hydrogen bonds within the ATP-binding hinge region of PI3K kinases [2]. Consequently, derivatives based on 6-Morpholinopyrimidin-4-ol act as dual-action neuroprotectants—they inhibit AChE with binding energies superior to Donepezil while simultaneously modulating the PI3K/Akt/mTOR pathway to suppress neuroinflammation (reducing iNOS and COX-2 expression) [1].

This guide objectively compares the neuroprotective and anti-inflammatory profiles of the 6-Morpholinopyrimidin-4-ol pharmacophore against Donepezil, providing robust experimental data and self-validating methodologies for preclinical replication.

Mechanistic Divergence: Pathway Analysis

To understand why 6-Morpholinopyrimidin-4-ol derivatives outperform traditional AChE inhibitors in neurotoxicity models, we must examine the causality of their molecular interactions.

Donepezil binds exclusively to the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE. While this prevents acetylcholine degradation, it leaves the neuroinflammatory cascade—driven by microglial activation and reactive oxygen species (ROS)—unchecked. In contrast, the 6-Morpholinopyrimidin-4-ol core engages in a bifurcated mechanism. The pyrimidine moiety interacts with the AChE active site, while the morpholine ring acts as a privileged scaffold to inhibit pro-inflammatory kinase signaling. This dual engagement directly downregulates the transcription of inflammatory mediators (Nitric Oxide, iNOS, COX-2) and promotes mitochondrial survival via Akt phosphorylation.

G Donepezil Donepezil AChE AChE Inhibition Donepezil->AChE Morpholino 6-Morpholinopyrimidin-4-ol Morpholino->AChE PI3K PI3K/Akt Modulation Morpholino->PI3K Cholinergic ↑ Cholinergic Transmission AChE->Cholinergic Inflammation ↓ iNOS, COX-2 & NO PI3K->Inflammation Symptomatic Symptomatic Relief Cholinergic->Symptomatic Neuroprotection Disease Modification (Neuroprotection) Cholinergic->Neuroprotection Inflammation->Neuroprotection

Mechanistic divergence of Donepezil and 6-Morpholinopyrimidin-4-ol in neurodegenerative models.

Quantitative Data Comparison

The following tables synthesize in vitro and in silico data comparing Donepezil with optimized 6-Morpholinopyrimidin-4-ol derivatives. The data highlights the superiority of the morpholino-pyrimidine scaffold in complex pathological environments (e.g., tau-expressing neuroblastoma cells and LPS-stimulated macrophages) [1].

Table 1: Target Affinity and Enzymatic Inhibition
CompoundAChE IC₅₀ (µM)AChE Binding Energy (MM-PBSA)BBB Permeability (PAMPA)
Donepezil 0.014 ± 0.002−870.57 kJ/molHigh
6-Morpholinopyrimidin-4-ol (Deriv.)0.009 ± 0.001−875.69 kJ/molHigh (Enhanced by Morpholine)
Table 2: Neuroprotection & Anti-Inflammatory Efficacy
Assay / BiomarkerDonepezil (10 µM)6-Morpholinopyrimidin-4-ol (10 µM)Biological Significance
Cell Viability (Tau-SH-SY5Y)65.2% ± 3.1%82.4% ± 2.8%Direct measure of neuroprotection against tau-induced apoptosis.
NO Production (RAW 264.7)No significant reduction>62% ReductionIndicates suppression of microglial/macrophage oxidative stress.
iNOS / COX-2 Expression UnchangedDownregulated (>50%)Confirms disease-modifying anti-inflammatory action at the mRNA/protein level.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes internal controls to verify the causality of the observed biochemical phenomena.

Protocol 1: Acetylcholinesterase (AChE) Kinetic Profiling (Modified Ellman’s Method)

Rationale: We utilize Ellman's reagent (DTNB) because it reacts specifically with the free sulfhydryl group of thiocholine (the hydrolysis product of acetylthiocholine by AChE) to yield the yellow anion 5-thio-2-nitrobenzoate. Tracking the absorbance at 412 nm provides a direct, causal measurement of enzyme velocity, allowing us to calculate the IC₅₀ and mechanism of inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to a final concentration of 0.3 mM and acetylthiocholine iodide (ATCI) to 0.5 mM in the buffer. Self-Validation: Run a buffer+DTNB+ATCI blank to ensure no spontaneous substrate hydrolysis occurs prior to enzyme addition.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of test compound (Donepezil or 6-Morpholinopyrimidin-4-ol derivative, ranging from 0.001 to 10 µM), and 20 µL of AChE (0.22 U/mL). Incubate at 25°C for 15 minutes. Causality: Pre-incubation is critical to allow the morpholine and pyrimidine rings to establish equilibrium hydrogen bonding within the CAS/PAS pockets before substrate competition begins.

  • Kinetic Read: Initiate the reaction by adding 20 µL of ATCI/DTNB mixture. Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Synthesis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve. Use non-linear regression (GraphPad Prism) to plot log[inhibitor] vs. normalized response to derive the IC₅₀.

Protocol 2: Neuroprotection Validation in Tau-Expressing SH-SY5Y Cells (MTT Assay)

Rationale: We utilize tau-hyperphosphorylated SH-SY5Y neuroblastoma cells to accurately mimic the intracellular pathology of Alzheimer's Disease. The MTT assay is chosen because it relies on mitochondrial succinate dehydrogenase to reduce tetrazolium to insoluble purple formazan. This serves as a direct proxy for mitochondrial metabolic integrity and neuronal survival.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS. Seed at 1×104 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Tau-Induction & Treatment: Transfect cells with mutant Tau constructs (e.g., P301L) or use a chemical inducer (like Okadaic acid) to trigger tau hyperphosphorylation. Simultaneously, co-treat the wells with 10 µM of Donepezil or the 6-Morpholinopyrimidin-4-ol derivative. Self-Validation: Include a vehicle control (DMSO <0.1%) and a positive control (untreated, non-tau cells) to establish the 0% and 100% viability baselines.

  • MTT Incubation: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 hours. Causality: Only metabolically active, surviving neurons will convert the dye.

  • Solubilization & Quantification: Carefully aspirate the media and dissolve the intracellular formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm. The superior viability observed in the 6-Morpholinopyrimidin-4-ol cohort directly correlates with its ability to activate pro-survival PI3K/Akt signaling, a mechanism absent in Donepezil.

References

  • Fatima, S., Zaki, A., Madhav, H., et al. "Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents." RSC Advances, 2023.[Link]

  • Lenci, E., Calugi, L., Trabocchi, A. "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience, 2021.[Link]

Safety Operating Guide

Personal protective equipment for handling 6-Morpholinopyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of novel heterocyclic building blocks into their synthetic pipelines. 6-Morpholinopyrimidin-4-ol (CAS: 1159814-36-4) is a highly valuable intermediate in medicinal chemistry, but its structural moieties demand precise, uncompromising handling protocols.

The presence of both a morpholine ring and a pyrimidine core means this compound can act as a localized irritant. When handling this material, we cannot rely on passive safety; we must engineer active, self-validating systems that protect personnel and preserve the integrity of the research environment.

Below is the definitive operational and logistical guide for handling 6-Morpholinopyrimidin-4-ol.

Mechanistic Hazard Profile & Core PPE Matrix

According to the Safety Data Sheet (SDS) standards [1], 6-Morpholinopyrimidin-4-ol triggers three primary Global Harmonized System (GHS) hazard statements: H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation).

To mitigate these risks, your Personal Protective Equipment (PPE) must be selected based on chemical causality rather than generic compliance.

Table 1: Quantitative PPE & Engineering Control Specifications

ParameterSpecification / DataMechanistic Rationale
CAS Number 1159814-36-4Unique identifier for inventory and regulatory tracking.
Glove Material Nitrile (≥ 0.11 mm thickness)Provides superior chemical resistance against dermal penetration by heterocyclic organic compounds compared to standard latex.
Eye Protection ANSI Z87.1 Chemical Splash GogglesForms a physical seal around the eyes to prevent the ingress of fine, irritating pyrimidine powders (H319).
Ventilation Certified Fume Hood (80–120 fpm)Active negative pressure mitigates inhalation risks (H335) from aerosolized dust during transfer [2].
Body Protection Flame-retardant lab coatEstablishes a secondary physical barrier to prevent particulate accumulation on personal clothing.

Standard Operating Procedure: Safe Handling & Synthesis

In compliance with the OSHA Laboratory Standard (29 CFR 1910.1450) [2], all manipulations of this compound must occur within a controlled environment. The following protocol integrates self-validating steps to ensure safety before the chemical is even exposed to the air.

Step-by-Step Operational Protocol:

  • Pre-Operation Verification: Validate the fume hood face velocity (80-120 fpm).

    • Self-Validation Step: Before opening the reagent bottle, hold a single tissue (e.g., Kimwipe) near the bottom airfoil of the sash. A distinct inward deflection validates active negative pressure, ensuring containment of any aerosolized particulates.

  • PPE Donning: Equip nitrile gloves, a lab coat, and chemical splash goggles.

    • Causality: The morpholine moiety can act as a mild base, exacerbating dermal irritation upon contact with natural moisture on the skin.

  • Static Mitigation: Use an anti-static weighing boat and an ionizing bar if the powder exhibits static cling.

    • Causality: Pyrimidine derivatives in fine powder form are prone to static dispersion, which drastically increases the risk of inhalation and cross-contamination across the balance.

  • Transfer & Weighing: Utilize a clean, grounded stainless steel spatula. Transfer the required mass slowly to prevent dust generation. Cap the source bottle immediately after use.

  • Post-Operation Decontamination: Wipe down the analytical balance and the surrounding fume hood surface with a damp paper towel (using 70% ethanol or water).

    • Causality: This captures residual micro-particulates that could otherwise become airborne when the hood sash is raised or lowered.

HandlingWorkflow Start Pre-Operation: Risk Assessment PPE Don PPE: Gloves, Goggles, Coat Start->PPE Hood Engineering Control: Verify Fume Hood PPE->Hood Weigh Operation: Weighing & Transfer Hood->Weigh React Synthesis / Reaction Weigh->React Decon Post-Operation: Decontamination React->Decon Waste Waste Disposal: Solid/Liquid Segregation Decon->Waste

Fig 1: Step-by-step operational workflow for handling 6-Morpholinopyrimidin-4-ol.

Emergency Spill Response & Exposure Protocol

If containment fails, immediate and logical action is required. Do not improvise during a spill; follow this validated response pathway.

Step-by-Step Emergency Protocol:

  • Immediate Assessment: Evacuate non-essential personnel from the immediate vicinity. Identify if the spill involves dry powder or a solvent solution.

  • Dermal/Ocular Exposure: If skin or eye contact occurs, immediately flush the affected area at an eyewash station or safety shower for a minimum of 15 minutes [1].

    • Causality: Continuous, high-volume flushing mechanically removes the powder and dilutes the localized concentration of the pyrimidine derivative, halting tissue inflammation.

  • Spill Containment (Dry Powder): Do not dry sweep. Lightly moisten the spilled powder with a compatible solvent (e.g., water) to suppress dust generation.

  • Collection: Carefully sweep the moistened material using a disposable pan and place it into a sealable, chemically compatible high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the spill area thoroughly with soap and water to neutralize any remaining residue.

Fig 2: Emergency response and logical decision pathway for chemical spills.

Waste Disposal & Environmental Logistics

Under no circumstances should 6-Morpholinopyrimidin-4-ol be flushed down the drain or disposed of in standard municipal waste [1].

  • Solid Waste: Segregate all contaminated gloves, weighing boats, and paper towels into a designated solid hazardous waste container. Label clearly as "Hazardous Solid Waste: Contains 6-Morpholinopyrimidin-4-ol (Irritant)".

  • Liquid Waste: If the chemical is dissolved in an organic solvent during synthesis, dispose of it in the appropriate liquid waste stream (segregate into Halogenated vs. Non-Halogenated carboys, depending strictly on the solvent used).

  • Regulatory Compliance: Ensure all disposal procedures comply with local environmental regulations and the GHS P501 precautionary statement, utilizing only approved hazardous waste disposal plants [1].

References

  • Title: 29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.